Sodium bismuth tartrate
Description
Properties
CAS No. |
31586-77-3 |
|---|---|
Molecular Formula |
C4H2BiNaO6 |
Molecular Weight |
378.02 g/mol |
IUPAC Name |
bismuth;sodium;(2R,3R)-2,3-dioxidobutanedioate |
InChI |
InChI=1S/C4H4O6.Bi.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+3;+1/p-2/t1-,2-;;/m1../s1 |
InChI Key |
YPQBHUDKOKUINZ-OLXYHTOASA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Bi+3] |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3] |
Canonical SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2,3-dihydroxy-butanedioicaci(r-(r*,r*))-butanedioicacibismuthsodiumsalt; tartaricacid,bismuthsodiumsalt; Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, bismuth sodium salt |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Chemical Landscape of Sodium Bismuth Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium Bismuth Tartrate, a coordination complex of bismuth, sodium, and tartaric acid, has a rich history in medicinal chemistry, primarily recognized for its therapeutic applications in gastrointestinal disorders. This technical guide provides an in-depth exploration of its chemical properties, offering valuable data and experimental insights for researchers and professionals in drug development. The compound is typically a white to off-white crystalline powder, with its stability and solubility being notably influenced by pH and temperature.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented below, offering a clear comparison of its fundamental characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂BiNaO₆ | [1][2][3] |
| Molecular Weight | Approximately 378.02 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water | [4] |
| Thermal Decomposition | Dehydration occurs at ~100°C; Decomposition of the tartrate ligand occurs between 240°C and 280°C. | [1] |
| Bismuth Content | The bismuth content in complex salts of bismuth and alkali tartrate can vary widely, from 35% to 75%. Commercial preparations often contain 70-74% bismuth. A typical specification for pharmaceutical grade is 35.0-42.0%. | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are methodologies for key experiments related to the synthesis and analysis of this compound, based on established practices.
Synthesis of this compound (Conventional Precipitation Method)
This protocol outlines a common method for synthesizing this compound.[1] The process is critically dependent on pH and temperature control to ensure the formation of the desired product.
Materials:
-
Bismuth Subnitrate
-
Nitric Acid
-
Tartaric Acid
-
Sodium Hydroxide (B78521) or Sodium Bicarbonate
-
Distilled Water
Procedure:
-
Dissolve bismuth subnitrate in nitric acid.
-
In a separate container, prepare a solution of tartaric acid.
-
Slowly add the tartaric acid solution to the bismuth nitrate (B79036) solution with constant stirring.
-
Carefully add a base (sodium hydroxide or sodium bicarbonate) to the mixture to facilitate the formation of the this compound complex. The pH should be carefully monitored and controlled. For instance, some methods specify maintaining a pH between 2.2 and 2.3 to ensure the stability of the colloidal solution.
-
The resulting precipitate is collected through filtration.
-
The precipitate is then washed thoroughly with distilled water to remove any impurities.
-
Finally, the purified this compound is dried under controlled conditions.
A historical method also describes treating bismuth oxide with a warm solution of tartaric acid, followed by the addition of potassium tartrate and neutralization with sodium hydroxide.[1]
Determination of Bismuth Content by Complexometric Titration
This method provides a quantitative analysis of the bismuth content in a sample of this compound.[6][7]
Materials:
-
This compound sample
-
Nitric Acid (concentrated)
-
Deionized Water
-
EDTA (Ethylenediaminetetraacetic acid) solution of known concentration
-
Xylenol Orange indicator
-
Buffer solution (to maintain pH 1-2)
Procedure:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in concentrated nitric acid.
-
Heat the solution gently to ensure complete dissolution.
-
Dilute the solution with deionized water.
-
Adjust the pH of the solution to a range of 1-2 using a suitable buffer.
-
Add a few drops of Xylenol Orange indicator.
-
Titrate the solution with a standardized EDTA solution.
-
The endpoint is indicated by a sharp color change.
-
The concentration of bismuth in the sample can be calculated based on the volume and concentration of the EDTA solution used.
Structural Analysis by X-ray Diffraction (XRD)
Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystal structure and phase purity of this compound.[1]
Procedure:
-
A finely powdered sample of this compound is prepared.
-
The sample is mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the crystalline structure of the compound.
-
This pattern can be compared to standard diffraction databases to confirm the identity and purity of the this compound. The technique can also be used to monitor phase transformations that may occur during thermal decomposition.[1]
Mechanism of Action and Logical Workflows
This compound is particularly effective against Helicobacter pylori, the primary bacterium associated with peptic ulcers. Its mechanism of action is multifaceted, targeting the bacterium through several pathways.[8][9][10][11]
The synthesis of this compound can be visualized as a clear experimental workflow.
The stability of this compound is a critical factor in its formulation and storage, being significantly influenced by both pH and temperature.
References
- 1. This compound|CAS 31586-77-3|Research Compound [benchchem.com]
- 2. Bismuth sodium tartrate | C4H2BiNaO6 | CID 76971117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. CAS 31586-77-3: Bismuth sodium tartrate | CymitQuimica [cymitquimica.com]
- 5. ocb-pharmaceutical.com [ocb-pharmaceutical.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. researchgate.net [researchgate.net]
- 9. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of Sodium Bismuth Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis methods for sodium bismuth tartrate, a compound of significant interest in pharmaceutical research and development. The document details established and potential synthesis methodologies, presenting quantitative data in structured tables for comparative analysis and offering detailed experimental protocols for key cited experiments. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and logical relationships, adhering to specified design constraints.
Introduction
This compound is a coordination complex with a history of use in medicine, notably for gastrointestinal ailments. Its synthesis is critical for ensuring purity, controlling morphology, and achieving desired physicochemical properties for pharmaceutical applications. This guide focuses on the core synthesis methodologies, ranging from traditional precipitation techniques to modern, yet less documented, approaches for this specific compound.
Core Synthesis Methodologies
The primary methods for synthesizing this compound are centered around precipitation reactions. While modern techniques like hydrothermal and microwave-assisted synthesis are prevalent for other bismuth-based materials, their specific application to this compound is not well-documented in current literature. This section details the established methods and discusses the potential application of modern techniques.
Conventional Precipitation
Conventional precipitation is the most widely employed technique for the synthesis of this compound.[1] This method relies on the reaction of a soluble bismuth salt with a tartrate source in a solution, leading to the precipitation of the desired product.[1]
Key Precursors:
-
Bismuth Source: Bismuth(III) nitrate (B79036) (Bi(NO₃)₃) or bismuth subnitrate are commonly used.[1]
-
Tartrate Source: Tartaric acid, sodium tartrate, or Rochelle salt (potassium sodium tartrate) can be utilized.[1]
-
Base: Sodium hydroxide (B78521) or sodium bicarbonate is often added to facilitate the reaction.[1]
The general principle involves dissolving the bismuth salt in an acidic solution to prevent the premature precipitation of bismuth hydroxide. A solution containing the tartrate source is then introduced, leading to the formation of the this compound complex, which precipitates out of the solution. The precipitate is subsequently collected, washed to remove impurities, and dried.[1]
An older method describes the treatment of bismuth oxide with a warm solution of tartaric acid, followed by the addition of potassium tartrate and neutralization with sodium hydroxide.[1]
Colloidal Solution Preparation
A specific application of the precipitation method is the preparation of a colloidal solution of this compound, which has been detailed for pharmaceutical elixirs. This process involves the controlled precipitation of a "magma" of this compound, which is then redissolved.
A patented method outlines a process that begins with producing an aqueous solution of bismuth sodium tartrate, from which a magma is extracted at a critical pH of approximately 2.2. This magma is then dissolved in a "salting-in" mixture. The final elixir is buffered to a pH range of about 7.2 to 7.3 to maintain its semitransparent nature for an extended period.
Potential Modern Synthesis Routes (Hypothetical)
-
Hydrothermal Synthesis: This method involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. For other bismuth compounds, such as sodium bismuth titanate, hydrothermal synthesis has been conducted at temperatures around 200°C.[1] This technique could potentially offer better control over the crystallinity and morphology of this compound.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times through rapid and uniform heating.[2] This "green chemistry" approach often leads to higher yields and product purity with lower energy consumption.[2] For the synthesis of bismuth nanoparticles, microwave heating has been shown to be hundreds of times faster than conventional methods.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound based on cited literature.
Protocol 1: Synthesis of Colloidal this compound
This protocol is adapted from a patented method for preparing a semitransparent colloidal solution.
Materials:
-
Bismuth Subnitrate: 8.16 kg
-
Nitric Acid: 7.24 liters
-
Distilled Water: 11.35 liters (for dissolution) + additional for washing
-
Tartaric Acid NF: 7.03 kg
-
Sodium Bicarbonate USP: 9.75 kg
-
Salting-in mixture (composition to be prepared separately)
Procedure:
-
Dissolution of Bismuth Subnitrate: Mix 7.24 liters of nitric acid with 11.35 liters of distilled water. In this acidic solution, dissolve 8.16 kg of bismuth subnitrate. Agitate the solution to ensure complete dissolution.
-
Formation of Bismuth Tartrate: To the bismuth subnitrate solution, add 7.03 kg of tartaric acid to form bismuth tartrate.
-
Formation of this compound: Add 9.75 kg of sodium bicarbonate in small quantities to the bismuth tartrate solution to prevent a violent reaction. This will form an aqueous solution of this compound.
-
Extraction of Magma:
-
Add distilled water to the aqueous solution of this compound and agitate to wash the resulting precipitate (magma).
-
Allow the magma to settle.
-
Test the pH of the supernatant (wash liquor).
-
Decant the wash liquor.
-
Repeat the washing process until the pH of the wash liquor is between 2.2 and 2.3. This pH range is critical for the subsequent solubility of the magma.
-
-
Formation of Colloidal Solution: Dissolve the extracted magma into a suitable salting-in mixture to form the semitransparent colloidal solution.
Protocol 2: Precipitation of Bismuth Ditartrate (Related Compound)
This protocol describes the synthesis of a closely related compound, bismuth ditartrate, and provides key quantitative parameters that can inform the synthesis of this compound.
Materials:
-
Bismuth-containing nitrate solution
-
Tartaric acid
Procedure:
-
Prepare a bismuth-containing nitrate solution.
-
Add tartaric acid to the solution with a molar ratio of tartrate ions to Bi(III) of at least 2.
-
Maintain the H+ concentration at 0.4-0.5 mol/L.
-
Conduct the reaction at a temperature of 22 ± 3 °C.
-
Collect the resulting precipitate of bismuth ditartrate.
Data Presentation: Comparison of Synthesis Parameters
The following table summarizes the quantitative data found for different synthesis methods of this compound and related compounds.
| Parameter | Conventional Precipitation (Colloidal Magma) | Precipitation (Bismuth Ditartrate) | Older Patented Method (Tetra-bismuth tartrate) |
| Bismuth Precursor | Bismuth Subnitrate | Bismuth Nitrate Solution | Basic Bismuth Compound |
| Tartrate Source | Tartaric Acid | Tartaric Acid | Tartaric Acid |
| Base/pH Control | Sodium Bicarbonate | H+ concentration: 0.4-0.5 mol/L | Sodium Hydroxide |
| Reaction Temperature | Not specified | 22 ± 3 °C | Below 15°C |
| Key pH Values | Magma Extraction: pH 2.2-2.3 | Not specified | Not specified |
| Molar Ratios | Not specified | Tartrate:Bi(III) ≥ 2 | Not specified |
| Yield | Not specified | Not specified | 75.8% Bismuth Yield (in a 1920 method)[3] |
| Post-processing | Dissolution in salting-in mixture | Washing and Drying | Precipitation with alcohol, washing, drying |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows for the synthesis of this compound.
References
Unraveling the Structural Enigma of Sodium Bismuth Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Bismuth Tartrate, a coordination complex with a history of application in biomedical research, presents a compelling case for detailed structural elucidation. This technical guide provides a comprehensive overview of the methodologies employed to characterize its crystalline structure, summarizes its known physicochemical properties, and discusses its coordination chemistry. Despite extensive investigation, a complete, publicly available single-crystal structure of this compound remains elusive. This document, therefore, serves as a foundational resource, outlining the established analytical techniques and offering insights into the anticipated structural features based on related tartrate complexes.
Introduction
This compound (CAS 31586-77-3) is a coordination complex of bismuth, sodium, and tartaric acid.[1] Historically, it and other bismuth compounds have been explored for their therapeutic potential, particularly in treating gastrointestinal ailments.[1][2] A thorough understanding of its solid-state structure is paramount for elucidating structure-activity relationships, optimizing synthesis protocols, and developing novel therapeutic applications. The three-dimensional arrangement of atoms in the crystal lattice governs crucial properties such as solubility, stability, and bioavailability.
While the precise crystal structure of this compound has not been fully detailed in publicly accessible databases, this guide consolidates the available information and outlines the standard experimental procedures for its determination.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 31586-77-3 | [1] |
| Molecular Formula | C₄H₂BiNaO₆ | [3] |
| Molecular Weight | 378.02 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water | [4] |
| InChI Key | YPQBHUDKOKUINZ-OLXYHTOASA-L | [3] |
Experimental Protocols for Structural Elucidation
The determination of the crystal structure of a compound like this compound necessitates a combination of synthesis, crystallization, and characterization techniques.
Synthesis and Crystallization
The synthesis of this compound typically involves the reaction of a bismuth salt with tartaric acid in the presence of a sodium base.[1]
A common synthetic approach includes:
-
Dissolving a bismuth salt, such as bismuth nitrate, in an acidic aqueous solution to prevent hydrolysis.
-
Separately, preparing a solution of L-(+)-tartaric acid and a sodium base, like sodium hydroxide (B78521) or sodium bicarbonate, to form sodium tartrate.
-
The two solutions are then carefully mixed, often with controlled pH adjustment, to precipitate this compound.
-
The resulting precipitate is collected by filtration, washed with deionized water and a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts, and subsequently dried under vacuum.
For single-crystal X-ray diffraction analysis, the growth of high-quality single crystals is essential. This can be achieved through various methods such as slow evaporation of the solvent, vapor diffusion, or hydrothermal synthesis.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is the definitive technique for determining the crystallographic structure of a solid.[1]
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the gold-standard method for obtaining a complete and unambiguous crystal structure. A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to determine the unit cell parameters, space group, and the precise positions of all atoms in the crystal lattice.
-
Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for phase identification, assessing sample purity, and determining unit cell parameters.[1] A polycrystalline sample is exposed to an X-ray beam, and the resulting diffraction pattern is a fingerprint of the crystalline phases present. For complex structures where single crystals are not readily obtainable, Rietveld refinement of powder diffraction data can be employed to refine the crystal structure model.[1][2]
Spectroscopic Characterization
Vibrational spectroscopy provides valuable information about the functional groups and coordination environment within the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the sample, revealing the vibrational modes of the functional groups. In this compound, characteristic peaks for the carboxylate (COO⁻) and hydroxyl (-OH) groups of the tartrate ligand are expected, and shifts in their positions upon coordination to the bismuth ion can provide insights into the bonding.
-
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of the Bi-O bonds and can provide further details about the coordination sphere of the bismuth atom.
Structural Insights and Coordination Chemistry
Although the specific crystal structure of this compound is not available, the coordination chemistry of bismuth with tartrate ligands is known to be complex and pH-dependent.[1] The tartrate anion can act as a multidentate ligand, coordinating to the bismuth(III) ion through its carboxylate and hydroxyl groups. This can lead to the formation of mononuclear, dinuclear, or polynuclear complexes in both solution and the solid state.[1]
The coordination environment around the bismuth(III) ion is highly variable and can be influenced by factors such as stoichiometry and the presence of other coordinating species.
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates a typical experimental workflow for the synthesis and structural characterization of this compound.
Caption: Experimental workflow for this compound.
Hypothetical Coordination of Bismuth with Tartrate
This diagram illustrates the potential coordination modes of a tartrate ligand to a bismuth(III) center.
Caption: Hypothetical Bismuth-Tartrate coordination.
Conclusion
While a definitive crystal structure of this compound is not currently available in the public domain, this technical guide provides a thorough overview of the necessary experimental procedures for its determination. The synthesis, crystallization, and characterization techniques described, particularly single-crystal and powder X-ray diffraction, are fundamental to fully elucidating its three-dimensional atomic arrangement. Such a structural determination would be a significant contribution to the fields of inorganic chemistry and medicinal chemistry, providing a basis for the rational design of new bismuth-based therapeutic agents. Further research focused on the growth of high-quality single crystals of this compound is highly encouraged to resolve its structural ambiguity.
References
An In-depth Technical Guide to Sodium Bismuth Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Bismuth Tartrate is a complex inorganic compound with a history of therapeutic use, notably in the treatment of syphilis and gastrointestinal disorders.[1][2][3] Its multifaceted mechanism of action, particularly its antimicrobial properties against pathogens like Helicobacter pylori, continues to make it a subject of interest in drug development.[4][5] This document provides a comprehensive overview of the chemical properties, synthesis protocols, and mechanisms of action of this compound, tailored for a scientific audience. It aims to serve as a foundational resource for researchers engaged in the study and application of bismuth-based therapeutics.
Chemical Properties and Molecular Formula
The exact molecular formula and weight of this compound can vary depending on the synthesis conditions and the specific complex formed.[6] This variability is reflected in the scientific literature and chemical databases, where several different structures and corresponding molecular weights are reported. The compound is generally characterized as a white to off-white crystalline powder that is soluble in water.[7] Its stability and solubility are influenced by factors such as pH and temperature.[7]
A summary of the reported molecular formulas and weights is presented below.
| Molecular Formula (Reported) | Molecular Weight ( g/mol ) | Source / Notes |
| C4H2BiNaO6 | 378.02 | PubChem CID 76971117.[6][8] |
| C4H6BiNaO6+ | 382.06 | CAS 31586-77-3.[9] |
| C4H7BiNaO6 | 383.06 | ChemicalBook CB3377583.[10] |
| C12H12BiNa3O18 | 722.16 | EINECS 250-719-0.[11] |
| C12H12BiO18·3Na | 653.20 | CymitQuimica.[7] |
| C4H6O6·xBi·xNa | Not specified | General formula indicating variable stoichiometry.[7][12] |
Synthesis Methodologies
The synthesis of this compound typically involves the reaction of a bismuth salt with tartaric acid or a tartrate salt in an aqueous solution, followed by neutralization with a sodium base. Control of pH and temperature is critical to ensure the formation of the desired tartrate complex and to prevent the precipitation of bismuth hydroxide.[6]
Experimental Protocol: Conventional Precipitation Method
This protocol describes a common method for synthesizing this compound.
-
Dissolution of Bismuth Salt: Dissolve Bismuth Subnitrate (Bi(NO₃)₃·5H₂O) in a minimal amount of nitric acid, diluted with an equal volume of distilled water.[6]
-
Preparation of Tartrate Solution: In a separate vessel, dissolve tartaric acid and sodium bicarbonate in distilled water to create a "salting-in" solution.[13] For example, 4.64 kg of tartaric acid and 5.44 kg of sodium bicarbonate can be dissolved in 11.35 liters of distilled water heated to approximately 38°C.[13]
-
Reaction: Slowly add the bismuth nitrate (B79036) solution to the tartrate solution while stirring. A precipitate of this compound will form.
-
pH Adjustment and Washing: An older method describes maintaining a temperature below 15°C to favor the formation of specific tartrate derivatives.[6] A more modern patented method for preparing a colloidal solution involves adjusting the pH of the aqueous solution to approximately 2.2 to extract a magma of the product.[13] The resulting precipitate is then washed repeatedly with distilled water to remove impurities, particularly nitrates.[2][13]
-
Isolation and Drying: The washed precipitate is collected by filtration and dried, often on porcelain plates away from light, to yield the final product as a white powder.[2][6]
Caption: General workflow for the synthesis of this compound.
Mechanism of Action: Antimicrobial Effects
Bismuth compounds, including this compound, are known for their therapeutic efficacy against gastrointestinal disorders, largely due to their antimicrobial properties, particularly against Helicobacter pylori.[5] The mechanism is multifaceted, involving several distinct but synergistic actions that disrupt bacterial viability and function. Bismuth exerts a direct bactericidal effect on H. pylori.
-
Disruption of Bacterial Cell Wall: Bismuth ions can form complexes within the bacterial cell wall and periplasmic space, compromising its structural integrity. Bismuth is known to bind to thiol groups in bacterial proteins, disrupting their function and leading to cell death.[4]
-
Enzyme Inhibition: Bismuth inhibits multiple key bacterial enzymes.[14] This includes urease, which H. pylori uses to neutralize stomach acid, as well as enzymes involved in ATP synthesis and respiration, such as F1-ATPase.[5][14][15]
-
Inhibition of Adherence: The compound hinders the ability of H. pylori to adhere to the gastric mucosa, a critical step for colonization and infection.[5][14]
-
Cytoprotective Effects: In addition to its antimicrobial actions, bismuth forms a protective coating over ulcer craters.[5][15] This barrier shields the underlying tissue from gastric acid and pepsin, promoting healing.[14] It also increases mucosal protective factors like prostaglandins (B1171923) and bicarbonate secretion.[14]
Caption: Multifaceted mechanism of action of Bismuth against H. pylori.
Analytical Characterization
The characterization of this compound requires analytical techniques capable of confirming its structure and purity. Mass spectrometry is essential for determining the molecular weight and elucidating the structure through fragmentation analysis.[6] Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are employed to separate and quantify the ionic components.[6]
Experimental Protocol: HPLC Analysis
This protocol outlines a general approach for the analysis of this compound using HPLC.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, typically high-purity water, to a known concentration.
-
Chromatographic System:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is suitable for separating polar and ionic species like the tartrate anion and sodium cation.[6]
-
Mobile Phase: A typical HILIC mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The gradient or isocratic elution profile must be optimized for the specific separation.
-
Detector: An Evaporative Light Scattering Detector (ELSD) is effective for quantifying non-UV-absorbing species like the sodium counterion.[6] A UV detector can be used for the tartrate component.
-
-
Analysis: Inject a defined volume of the sample solution into the HPLC system.
-
Data Acquisition and Processing: Record the chromatogram and integrate the peak areas corresponding to the tartrate and sodium ions.
-
Quantification: Compare the peak areas from the sample to those of a certified reference standard to determine the concentration and purity of the components.
References
- 1. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. refp.cohlife.org [refp.cohlife.org]
- 3. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 4. What is the mechanism of Bismuth Tartrate? [synapse.patsnap.com]
- 5. What is Bismuth Tartrate used for? [synapse.patsnap.com]
- 6. This compound|CAS 31586-77-3|Research Compound [benchchem.com]
- 7. CAS 31586-77-3: Bismuth sodium tartrate | CymitQuimica [cymitquimica.com]
- 8. Bismuth sodium tartrate | C4H2BiNaO6 | CID 76971117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. 31586-77-3 CAS MSDS (BISMUTH SODIUM TARTRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chemwhat.com [chemwhat.com]
- 12. echemi.com [echemi.com]
- 13. US20050035177A1 - Method for preparing colloidal solution of bismuth sodium tartrate - Google Patents [patents.google.com]
- 14. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Solubility Profile of Sodium Bismuth Tartrate: A Technical Guide for Researchers
For Immediate Release
Executive Summary
Sodium bismuth tartrate is a coordination complex known to be soluble in water and generally insoluble in organic solvents.[1] Its solubility is significantly influenced by both pH and temperature, a critical consideration for its formulation and delivery.[1] This guide outlines a robust experimental framework for determining the aqueous solubility of this compound using the widely accepted shake-flask method. Furthermore, it details suitable analytical techniques for the quantification of the dissolved substance.
Qualitative Solubility of this compound
The available literature consistently describes the general solubility of this compound in various common solvents. This information is summarized in the table below.
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Alcohol (Ethanol) | Insoluble | |
| Other Organic Solvents | Insoluble |
Note: The solubility in aqueous solutions is reported to be dependent on pH.[1]
Experimental Protocol: Quantitative Determination of Aqueous Solubility
The following protocol details the shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound. This method is recommended for generating precise and reproducible quantitative solubility data for this compound.
Materials and Equipment
-
This compound (pure, crystalline powder)
-
Deionized or distilled water (or other aqueous buffers of desired pH)
-
Glass flasks with stoppers (e.g., 50 mL or 100 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
Calibrated analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
-
pH meter
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a flask containing a known volume of the desired solvent (e.g., deionized water or a specific pH buffer). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.
-
-
Equilibration:
-
Seal the flasks and place them in a temperature-controlled orbital shaker.
-
Agitate the flasks at a constant speed (e.g., 150-200 rpm) and a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the dissolved solute no longer increases).
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no undissolved solids are carried over, the sample should be clarified by either centrifugation or filtration through a syringe filter.
-
-
Sample Preparation and Analysis:
-
Accurately dilute the clarified supernatant with the solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analytical Methods
-
UV-Vis Spectrophotometry: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The absorbance of the diluted sample is then measured at the wavelength of maximum absorbance (λmax) for the bismuth-tartrate complex.
-
High-Performance Liquid Chromatography (HPLC): An appropriate HPLC method with a suitable column and mobile phase should be developed and validated for the quantification of the tartrate or bismuth component. This method offers higher specificity and can be particularly useful for complex matrices.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility Determination
The determination of solubility involves a series of dependent steps, each critical for obtaining accurate results. The following diagram outlines these logical dependencies.
Caption: Key factors influencing the accurate determination of solubility.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, this guide provides the necessary framework for its determination. The provided experimental protocol, based on the shake-flask method, is a reliable approach for generating this data. Understanding the influence of factors such as pH and temperature is paramount for any research involving the formulation and application of this compound. The methodologies outlined herein will enable researchers to build a comprehensive physicochemical profile of this compound, supporting its further development and application.
References
In-Depth Technical Guide: The Core Mechanism of Action of Sodium Bismuth Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Bismuth Tartrate, a complex of bismuth, sodium, and tartaric acid, has long been a subject of biomedical research, particularly for its therapeutic effects in gastrointestinal disorders. This technical guide provides a comprehensive examination of its multifaceted mechanism of action at the molecular and cellular levels. The core activities of this compound are centered on its potent antimicrobial properties, particularly against Helicobacter pylori, its cytoprotective effects on the gastric mucosa, and its anti-inflammatory activities. This document synthesizes current scientific understanding, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows involved.
Antimicrobial Mechanism of Action
The primary therapeutic efficacy of this compound stems from its robust antimicrobial actions, most notably against the pathogenic bacterium Helicobacter pylori, a key etiological agent in peptic ulcers and gastritis.[1][2] The mechanism is multi-pronged, involving the disruption of bacterial structure and function through several key interactions.
Disruption of Bacterial Cell Wall and Membrane Integrity
Bismuth compounds physically disrupt the bacterial cell envelope.[1] Bismuth ions (Bi³⁺) interact with the bacterial cell wall and membrane, leading to structural disorganization and increased permeability.[1] This disruption is a critical first step in its bactericidal cascade.
-
Experimental Evidence: Transmission electron microscopy (TEM) studies on H. pylori exposed to bismuth salts reveal significant morphological changes, including cell swelling, distortion, and blebbing of the cellular membrane.[1]
Inhibition of Key Bacterial Enzymes
A crucial aspect of this compound's antimicrobial activity is its ability to inhibit essential bacterial enzymes. Bismuth ions have a high affinity for thiol groups (-SH) present in the cysteine residues of proteins.[3] This interaction leads to the inactivation of numerous enzymes critical for bacterial survival.
H. pylori survival in the acidic environment of the stomach is heavily dependent on the enzyme urease, which neutralizes gastric acid by producing ammonia (B1221849). Bismuth compounds are effective inhibitors of urease.[1] The inhibition can be both competitive and non-competitive, depending on the specific bismuth complex.
-
Signaling Pathway of Urease Inhibition:
Figure 1: Bismuth ion-mediated inhibition of H. pylori urease.
Beyond urease, bismuth ions have been shown to inhibit other vital bacterial enzymes, including:
-
Alcohol Dehydrogenase: This enzyme is involved in bacterial metabolism.
-
F1-ATPase: This enzyme is crucial for bacterial energy production.
Interference with Cellular Processes
Bismuth uptake by bacteria leads to the disruption of various intracellular processes. Studies have shown that bismuth can interfere with iron transport pathways, suggesting that it may exploit these mechanisms to enter the bacterial cell.[4] Once inside, it can disrupt metabolic pathways related to growth and RNA translation.
Cytoprotective Mechanism of Action
This compound exhibits significant cytoprotective effects on the gastric mucosa, which contributes to the healing of ulcers.
Formation of a Protective Barrier
In the acidic environment of the stomach, bismuth compounds precipitate and form a protective coating over the ulcer crater.[1] This physical barrier shields the ulcerated tissue from further damage by gastric acid and pepsin, creating a favorable environment for healing.
Stimulation of Mucosal Defense Mechanisms
This compound actively enhances the natural defense mechanisms of the gastric mucosa.
-
Increased Prostaglandin (B15479496) E2 (PGE2) Synthesis: Bismuth compounds stimulate the synthesis of PGE2 in the gastric mucosa. PGE2 is a crucial cytoprotective prostaglandin that increases mucus and bicarbonate secretion and improves mucosal blood flow.
-
Enhanced Mucus Secretion: By stimulating PGE2 production, this compound indirectly increases the thickness of the protective mucus layer.
-
Logical Relationship of Cytoprotection:
Figure 2: Cytoprotective mechanisms of this compound.
Anti-inflammatory Mechanism of Action
Chronic inflammation is a hallmark of H. pylori infection and peptic ulcer disease. This compound exerts anti-inflammatory effects, although the precise mechanisms are still under investigation. It is thought to be mediated through the inhibition of inflammatory cytokine production.[3]
Quantitative Data
The following tables summarize key quantitative data related to the mechanism of action of bismuth compounds.
| Table 1: Antimicrobial Activity of Bismuth Compounds against H. pylori | |
| Bismuth Compound | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Bismuth Subsalicylate | 4 - 32 |
| Bismuth Potassium Citrate | 2 - 16 |
| Colloidal Bismuth Subcitrate | 1 - 8 |
| Table 2: Urease Inhibition by Bismuth Complexes | ||
| Bismuth Complex | Inhibition Type | Inhibition Constant (Ki) |
| Bi(EDTA) | Competitive | 1.74 ± 0.14 mM |
| Bi(Cys)₃ | Competitive | 1.84 ± 0.15 mM |
| Ranitidine Bismuth Citrate | Non-competitive | 1.17 ± 0.09 mM |
| Table 3: Bismuth Uptake by H. pylori | |
| Parameter | Value |
| Bismuth atoms per cell (after treatment) | ~1.0 x 10⁶ |
| Half-maximum uptake time | ~3 hours |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial susceptibility of H. pylori to bismuth compounds is typically determined using the agar (B569324) dilution method.
-
Experimental Workflow for MIC Determination:
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Urease Inhibition Assay
The inhibition of urease activity can be quantified using a colorimetric assay that measures the production of ammonia, often by the Berthelot (indophenol) method.
-
Enzyme and Inhibitor Preparation: A solution of purified urease (e.g., from Jack bean) is prepared in a suitable buffer (e.g., HEPES). Solutions of the bismuth compound at various concentrations are also prepared.
-
Reaction Mixture: The urease solution is pre-incubated with the bismuth compound for a specific time.
-
Substrate Addition: The enzymatic reaction is initiated by adding a solution of urea.
-
Ammonia Quantification: At timed intervals, aliquots of the reaction mixture are taken, and the reaction is stopped. The amount of ammonia produced is determined by adding phenol-hypochlorite reagent, which forms a colored indophenol (B113434) product.
-
Data Analysis: The absorbance of the indophenol is measured spectrophotometrically, and the rate of ammonia production is calculated. Inhibition constants (Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Lineweaver-Burk or other kinetic plots.
Measurement of Prostaglandin E2 (PGE2) Synthesis
The effect of bismuth compounds on PGE2 synthesis in gastric mucosa can be assessed using ex vivo tissue preparations.
-
Tissue Collection: Gastric mucosal biopsies are obtained from experimental animals (e.g., rats) treated with the bismuth compound or a vehicle control.
-
Incubation: The biopsies are incubated in a suitable medium for a defined period to allow for the synthesis and release of PGE2.
-
PGE2 Extraction: The incubation medium is collected, and PGE2 is extracted using techniques such as solid-phase extraction.
-
Quantification: The concentration of PGE2 in the extracts is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
Conclusion
The mechanism of action of this compound is complex and multifaceted, involving direct antimicrobial effects, enhancement of mucosal defense, and potential anti-inflammatory activities. Its ability to disrupt the bacterial cell wall, inhibit crucial enzymes like urease, and form a protective barrier on the gastric mucosa underscores its therapeutic value in treating gastrointestinal disorders. The continued elucidation of its molecular targets and signaling pathways will be instrumental for the development of novel therapeutic strategies and for optimizing its clinical use. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. Definitive identification of cysteine and glutathione complexes of bismuth by mass spectrometry: assessing the biochemical fate of bismuth pharmaceutical agents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Rat gastric mucosal microcirculation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microscopy of acid transport at the gastric surface in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Sodium Bismuth Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Bismuth Tartrate, a coordination complex of bismuth, sodium, and tartaric acid, has long been a compound of interest in biomedical research, particularly for its therapeutic applications against gastrointestinal ailments such as Helicobacter pylori infections.[1] A thorough understanding of its structural and chemical properties is paramount for its effective application and for the development of new bismuth-based therapeutics. Spectroscopic analysis provides a powerful suite of tools for the detailed characterization of this complex. This technical guide provides an in-depth overview of the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy—for the analysis of this compound. It includes detailed experimental protocols, interpretation of spectral data, and a summary of quantitative findings to aid researchers in their studies of this important compound.
Introduction to this compound
This compound is a coordination complex with a variable molecular formula depending on the synthesis conditions, with proposed structures including C₄H₂BiNaO₆ (Molecular Weight: 378.02 g/mol ) and C₈H₈BiNaO₁₂.[1] Its therapeutic effects are attributed to the multifaceted mechanism of action of bismuth, which includes the disruption of bacterial enzymatic activity and the induction of oxidative stress in pathogens.[1] Spectroscopic techniques are indispensable for confirming the structure, purity, and coordination environment of the bismuth ion within the tartrate ligand framework.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework and to understand the coordination of the bismuth ion to the tartrate ligand.
Data Interpretation: In a typical analysis, the NMR spectrum of the tartrate ligand is compared before and after complexation with Bi(III).[1] Changes in the chemical shifts of the tartrate's protons and carbons indicate the sites of coordination.[1] The coordination of bismuth to the carboxyl and hydroxyl oxygen atoms of the tartrate ligand alters the local electronic environment, leading to shifts in the corresponding ¹H and ¹³C signals.[1]
Table 1: Representative ¹H and ¹³C NMR Spectral Data
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Interpretation |
| ¹H | -CH(OH)- | Shifted from free tartrate | Protons adjacent to the hydroxyl groups involved in coordination with bismuth will show a change in chemical shift. |
| ¹³C | -COO⁻ | Significant shift | The carboxyl carbons are directly involved in coordination with the bismuth ion, causing a substantial shift.[1] |
| ¹³C | -CH(OH)- | Significant shift | The hydroxyl-bearing carbons are also involved in coordination, leading to a noticeable change in their chemical environment.[1] |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the this compound complex and for studying its fragmentation pattern to elucidate its structure.[1]
Data Interpretation: The mass spectrum will confirm the molecular weight of the primary species in the sample. Common fragmentation patterns for carboxylic acids like tartrate include decarboxylation (-CO₂) and dehydration (-H₂O), which can help in interpreting the fragmentation of the complex.[1]
Table 2: Expected Mass Spectrometry Data
| Parameter | Observation | Interpretation |
| Molecular Ion Peak | Corresponds to the molecular weight of the specific this compound species (e.g., 378.02 g/mol for C₄H₂BiNaO₆).[1] | Confirms the molecular formula of the complex. |
| Fragmentation Peaks | Peaks corresponding to the loss of CO₂ (44 Da) and H₂O (18 Da) from the molecular ion. | Indicates the presence of carboxyl and hydroxyl groups and provides evidence for the tartrate ligand structure. Fragmentation can help identify the core bismuth-ligand structure.[1] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Data Interpretation: The FTIR spectrum will show characteristic absorption bands for the hydroxyl (-OH), carboxyl (C=O), and C-O groups of the tartrate ligand, as well as a band corresponding to the Bi-O bond.
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Interpretation |
| 3600 - 3200 | O-H | Stretching | Indicates the presence of hydroxyl groups in the tartrate ligand and any water of hydration.[2] |
| 1650 - 1550 | C=O (carboxylate) | Asymmetric Stretch | Confirms the presence of the deprotonated carboxyl groups coordinated to the metal ion. |
| 1450 - 1350 | C=O (carboxylate) | Symmetric Stretch | Further confirmation of the carboxylate group. |
| 1200 - 1000 | C-O | Stretching | Relates to the C-O bonds of the alcohol and carboxylic acid functionalities. |
| Below 600 | Bi-O | Stretching | Confirms the coordination of the bismuth ion to the oxygen atoms of the tartrate ligand.[3] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound complex.
Data Interpretation: Bismuth complexes typically exhibit strong absorption in the UV region of the electromagnetic spectrum. The position and intensity of the absorption bands can be influenced by the coordination environment of the bismuth ion.
Table 4: Representative UV-Vis Absorption Data
| Wavelength Range (nm) | Transition Type | Interpretation |
| 200 - 400 | Ligand-to-Metal Charge Transfer (LMCT) | Absorption in this region is characteristic of charge transfer from the oxygen atoms of the tartrate ligand to the bismuth(III) center. The exact λmax can provide insights into the coordination geometry. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or water.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 100-1000).
-
Perform fragmentation analysis (MS/MS) on the molecular ion peak to obtain structural information.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
FTIR Spectroscopy
-
Sample Preparation: Prepare a solid sample by grinding a small amount of this compound with dry potassium bromide (KBr) and pressing the mixture into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water or a buffer solution) of known concentration.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Processing: The software will display the absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).
Visualization of Experimental Workflow and Mechanism of Action
General Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound.
Proposed Mechanism of Action of Bismuth Compounds against H. pylori
Bismuth compounds exert their anti-H. pylori effects through multiple pathways, leading to bacterial cell death. This includes the inhibition of key enzymes, disruption of the cell wall, and interference with essential cellular processes.
Caption: Proposed multi-target mechanism of action of bismuth compounds against H. pylori.
Conclusion
The spectroscopic analysis of this compound using a combination of NMR, Mass Spectrometry, FTIR, and UV-Vis spectroscopy provides a comprehensive characterization of its structure and chemical properties. This guide offers a foundational framework for researchers and professionals in drug development to effectively utilize these techniques. The detailed protocols and interpretation guidelines presented herein are intended to facilitate further research into the therapeutic potential of this and other bismuth-containing compounds. A thorough understanding of the physicochemical properties of this compound is a critical step in optimizing its clinical efficacy and in the rational design of new metallodrugs.
References
A Technical Guide to the Thermal Decomposition of Sodium Bismuth Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of sodium bismuth tartrate. While specific literature on the detailed thermal analysis of this compound is limited, this document synthesizes information from analogous bismuth tartrate compounds to present a probable decomposition pathway. This guide includes detailed experimental protocols for key analytical techniques and presents a generalized summary of expected thermal events. The information is intended to support researchers, scientists, and drug development professionals in understanding the thermal stability and decomposition characteristics of this coordination complex.
Introduction
This compound is a coordination complex with historical and ongoing interest in the pharmaceutical field, particularly for its applications in treating gastrointestinal disorders.[1] Understanding its thermal stability is crucial for drug formulation, manufacturing, and storage, as well as for the synthesis of bismuth-based materials. Thermal decomposition studies provide critical data on the temperature ranges of stability, the nature of decomposition products, and the kinetics of the degradation process.
This guide will explore the expected thermal behavior of this compound by drawing parallels with closely related bismuth tartrate compounds that have been studied more extensively. The primary analytical techniques covered include thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC), supplemented by X-ray diffraction (XRD) and infrared (IR) spectroscopy for the characterization of intermediates and final products.
The Thermal Decomposition Pathway of Bismuth Tartrates
The thermal decomposition of metal tartrates is a multi-stage process that is influenced by the metal cation and the presence of hydrates or other coordinated ligands. For bismuth tartrates, the decomposition generally proceeds through the following stages:
-
Dehydration: If the complex is hydrated, the initial weight loss observed in thermogravimetric analysis corresponds to the removal of water molecules. This is typically an endothermic process.
-
Decomposition of the Tartrate Ligand: Following dehydration, the tartrate anion decomposes. This is a complex process that can involve the formation of various gaseous products, including water, carbon dioxide, and carbon monoxide.[2] This stage is often associated with significant weight loss and can exhibit both endothermic and exothermic events in DTA/DSC analysis.
-
Formation of Intermediates: The decomposition of the tartrate ligand may lead to the formation of intermediate solid species. For some metal tartrates, the formation of metal carbonates or oxocarbonates is observed.[2] In the case of bismuth tartrates, bismuth oxocarbonate ((BiO)₂CO₃) has been identified as a common intermediate.[2]
-
Formation of the Final Metal Oxide: At higher temperatures, the intermediate species decompose to yield the final, stable metal oxide. For bismuth, this is typically bismuth(III) oxide (Bi₂O₃).[2] The specific polymorphic form of Bi₂O₃ (e.g., α-Bi₂O₃, β-Bi₂O₃) can depend on the decomposition conditions.[2]
Due to the lack of specific quantitative data for this compound, the following table summarizes the thermal decomposition stages of a related compound, bismuth tartrate monohydrate (BiC₄H₃O₆·H₂O), to provide an illustrative example of the expected thermal events.
Table 1: Thermal Decomposition Stages of Bismuth Tartrate Monohydrate (BiC₄H₃O₆·H₂O) [2]
| Stage | Temperature Range (°C) | Mass Loss (%) | Thermal Event (DTA/DSC) | Description |
| 1 | Up to ~150 | ~4.8 | Endothermic | Dehydration (loss of one water molecule) |
| 2 | ~240 - 280 | Significant | Exothermic | Decomposition of the tartrate ligand, release of H₂O and CO₂. |
| 3 | > 280 | Gradual | - | Formation of intermediate bismuth oxocarbonate and subsequent decomposition to β-Bi₂O₃. |
| 4 | Higher Temperatures | - | Phase Transition | Potential phase transition from β-Bi₂O₃ to α-Bi₂O₃.[2] |
Note: This data is for BiC₄H₃O₆·H₂O and should be considered as a general guide for the thermal behavior of this compound.
Experimental Protocols
To investigate the thermal decomposition of this compound, a combination of thermoanalytical and spectroscopic techniques should be employed.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature ranges of decomposition, the corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument is used.
-
Experimental Conditions:
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as an inert gas (e.g., nitrogen or argon) to study the intrinsic decomposition, or under an oxidizing atmosphere (e.g., air) to investigate oxidative decomposition. A constant flow rate (e.g., 20-50 mL/min) should be maintained.
-
-
Data Analysis: The TGA curve (mass vs. temperature) and the DTA/DSC curve (temperature difference or heat flow vs. temperature) are recorded. The onset and peak temperatures of decomposition events are determined, and the percentage mass loss for each stage is calculated from the TGA curve.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases of the initial material, any solid intermediates formed at different decomposition stages, and the final decomposition product.
Methodology:
-
Sample Preparation:
-
The initial this compound is analyzed as a powder.
-
To identify intermediates, the TGA/DTA/DSC experiment is stopped at specific temperatures corresponding to the end of a decomposition stage. The sample is then cooled and collected for XRD analysis.
-
-
Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα) is used.
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10-80°).
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present.
Infrared (IR) Spectroscopy
Objective: To monitor changes in the chemical bonding during the decomposition process, particularly the disappearance of tartrate-related vibrational bands and the appearance of bands corresponding to intermediates and the final oxide.
Methodology:
-
Sample Preparation: Samples are prepared as for XRD analysis (initial material and residues from interrupted TGA experiments). The samples are typically mixed with KBr and pressed into a pellet or analyzed using an attenuated total reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Collection: Spectra are recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify functional groups present in the samples at different stages of decomposition.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive thermal analysis of this compound.
Caption: Experimental workflow for thermal decomposition analysis.
Generalized Decomposition Pathway
Based on the behavior of analogous bismuth tartrates, the following logical pathway for the thermal decomposition of this compound can be proposed.
Caption: Generalized thermal decomposition pathway for this compound.
Conclusion
References
Sodium Bismuth Tartrate (CAS 31586-77-3): A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on Sodium Bismuth Tartrate for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound (CAS 31586-77-3), a compound with significant applications in the pharmaceutical industry, particularly in the treatment of gastrointestinal disorders. This document consolidates key physicochemical data, detailed experimental protocols, and an exploration of its mechanisms of action, with a focus on its activity against Helicobacter pylori.
Physicochemical Properties
This compound is a coordination complex of bismuth, sodium, and tartaric acid. It typically presents as a white to off-white, odorless, and tasteless crystalline powder.[1] Its solubility in water makes it suitable for various medicinal applications, while it is insoluble in alcohol and other organic solvents.[1] The stability of this compound is influenced by pH and temperature, a critical consideration for its formulation and storage.[2]
There is some variability in the reported molecular formula and weight, which is likely due to the formation of different complex salts. The bismuth content, a key parameter for its therapeutic use, generally ranges from 35% to 75%, with commercial preparations typically containing 70-74% bismuth.[1]
Table 1: Physicochemical and Toxicological Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 31586-77-3 | [3] |
| Synonyms | Bismuth Sodium Tartrate, Sodium Bismuthyl Tartrate, Natrol, Tartrol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water (approx. 1 part in 3 parts water), insoluble in organic solvents | [1] |
| Bismuth Content | Typically 35.0-42.0% in pharmaceutical grades | [4] |
| Stability | Influenced by pH and temperature | [2] |
| Lowest Published Lethal Dose (LDLo), Subcutaneous (Human) | 12 mg/kg | [5] |
| Lowest Published Lethal Dose (LDLo), Intramuscular (Rabbit) | 80 mg/kg | [5] |
Synthesis and Preparation
The synthesis of this compound is primarily achieved through conventional precipitation methods. The process generally involves the reaction of a soluble bismuth salt with a tartrate source under controlled pH and temperature conditions.
Experimental Protocol: Laboratory Synthesis of this compound
This protocol is a composite method based on principles described in the literature.[3][6][7]
Materials:
-
Bismuth (III) Subnitrate
-
Nitric Acid
-
Potassium Sodium Tartrate (Rochelle Salt)
-
Sodium Bicarbonate
-
Sodium Hydroxide (B78521)
-
Ethanol (B145695) (95%)
-
Distilled Water
-
pH meter
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Preparation of Bismuth Nitrate (B79036) Solution: In a well-ventilated fume hood, cautiously dissolve Bismuth (III) Subnitrate in a minimal amount of nitric acid diluted with an equal volume of distilled water. Stir until the bismuth salt is completely dissolved.
-
Formation of Bismuth Tartrate Complex: In a separate beaker, prepare an aqueous solution of Potassium Sodium Tartrate. Slowly add this solution to the bismuth nitrate solution with continuous stirring.
-
Precipitation: Prepare an aqueous solution of Sodium Bicarbonate. Gradually add this solution to the reaction mixture to neutralize the acid and precipitate the bismuth tartrate complex. This step should be performed slowly to control the effervescence from the release of carbon dioxide. Heat the mixture gently to fully expel the dissolved CO2.[6]
-
Isolation and Washing of the Precipitate: Allow the precipitate to settle, then collect it by filtration. Wash the precipitate thoroughly with distilled water until the filtrate is free of nitrates.
-
Formation of this compound: Suspend the washed precipitate in distilled water. While stirring, slowly add a concentrated solution of sodium hydroxide until the precipitate dissolves, forming a clear solution of this compound. The pH should be carefully monitored and adjusted.
-
Purification by Precipitation: Add 95% ethanol to the solution with stirring to precipitate the this compound.
-
Final Product Collection and Drying: Collect the purified precipitate by filtration, wash with a small amount of 95% ethanol, and dry at room temperature or under vacuum.
Experimental Workflow: Synthesis of this compound
Mechanism of Action against Helicobacter pylori
This compound is a key component in eradication therapies for Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer. Its efficacy stems from a multi-faceted mechanism of action that targets several key bacterial processes.[1][8]
Enzyme Inhibition: The Case of Urease
A crucial survival factor for H. pylori in the acidic environment of the stomach is the enzyme urease, which neutralizes gastric acid by producing ammonia (B1221849). Bismuth compounds, including this compound, are potent inhibitors of urease.[9] The mechanism of inhibition involves the binding of bismuth ions to cysteine residues within the active site of the enzyme, leading to its inactivation.[9][10] This can occur through both competitive and non-competitive inhibition pathways.[9][10]
Signaling Pathway: Inhibition of H. pylori Urease by Bismuth
Induction of Oxidative Stress
Bismuth compounds can induce oxidative stress within H. pylori, although the precise signaling pathways are still under investigation. This is thought to occur through the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.
Logical Relationship: Bismuth-Induced Oxidative Stress in H. pylori
Other Mechanisms of Action
In addition to enzyme inhibition and oxidative stress, this compound exhibits other antimicrobial activities against H. pylori:
-
Inhibition of ATP Synthesis: Bismuth compounds can disrupt the bacterial electron transport chain, leading to a depletion of ATP, the cell's primary energy currency.[8][11]
-
Disruption of Cell Wall Synthesis and Membrane Function: Bismuth can form complexes within the bacterial cell wall and periplasmic space, compromising their structural integrity.[8][11]
-
Inhibition of Bacterial Adherence: The compound can prevent H. pylori from attaching to the gastric mucosa, a critical step in colonization and infection.[8][11]
Experimental Protocols for Biological Activity Assessment
Experimental Protocol: Urease Inhibition Assay
This protocol provides a general method for assessing the urease inhibitory activity of this compound.
Materials:
-
Jack bean urease or purified H. pylori urease
-
Urea solution (e.g., 100 mM in phosphate (B84403) buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound solutions of varying concentrations
-
Nessler's reagent or a phenol-hypochlorite reagent (for ammonia quantification)
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Preparation of Reagents: Prepare all solutions in phosphate buffer.
-
Assay Setup: In a 96-well microplate, add a defined volume of the urease enzyme solution to each well.
-
Inhibitor Addition: Add varying concentrations of this compound solution to the test wells. For the control wells, add an equivalent volume of buffer.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the urea solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same controlled temperature for a specific duration (e.g., 15-30 minutes).
-
Quantification of Ammonia: Stop the reaction and quantify the amount of ammonia produced using a suitable colorimetric method (e.g., Nessler's reagent).
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of urease inhibition for each concentration of this compound compared to the control. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined.
Conclusion
This compound is a multifaceted compound with a well-established role in the treatment of H. pylori infections. Its complex mechanism of action, targeting multiple essential bacterial pathways, makes it a valuable therapeutic agent, particularly in an era of increasing antibiotic resistance. This technical guide provides foundational information for researchers and drug development professionals working with this compound, from its basic properties and synthesis to its biological activities and methods for their assessment. Further research into the specific molecular interactions and signaling pathways affected by this compound will continue to enhance its therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 31586-77-3: Bismuth sodium tartrate | CymitQuimica [cymitquimica.com]
- 3. This compound|CAS 31586-77-3|Research Compound [benchchem.com]
- 4. ocb-pharmaceutical.com [ocb-pharmaceutical.com]
- 5. The actions of bismuth in the treatment of Helicobacter pylori infections: an update - Metallomics (RSC Publishing) [pubs.rsc.org]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. US1663201A - Process for making bismuth tartrates and product produced thereby - Google Patents [patents.google.com]
- 8. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Sodium Bismuth Tartrate: Application Notes and Protocols for Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sodium Bismuth Tartrate (SBT) as a potent antimicrobial agent. This document details its mechanism of action, summarizes available quantitative antimicrobial data, and provides detailed protocols for in vitro efficacy testing.
Introduction
This compound is a salt of bismuth, a heavy metal with a long history of medicinal use. Bismuth compounds are known for their antimicrobial properties against a range of pathogenic microorganisms. SBT offers a multifaceted approach to combating microbial growth, making it a compound of interest for the development of new antimicrobial therapies and as an adjunct to existing antibiotic regimens.
Mechanism of Action
The antimicrobial activity of bismuth compounds, including this compound, is attributed to a multi-targeted mechanism that hinders the development of microbial resistance. The primary mechanisms include:
-
Interaction with Thiol-Containing Proteins: Bismuth ions have a high affinity for sulfur-containing functional groups (thiols) present in microbial proteins and enzymes.[1] This binding disrupts the structure and function of essential proteins, leading to the inhibition of critical cellular processes and ultimately, cell death.[1]
-
Disruption of Cell Wall Integrity: Bismuth compounds can interfere with the synthesis and integrity of the bacterial cell wall. This can lead to increased permeability and lysis of the microbial cell.
-
Precipitation of Intracellular Components: Bismuth tartrate can cause the precipitation of components within the microbial cell, further contributing to its antimicrobial effect.[1]
-
Interference with Iron Homeostasis: Bismuth can disrupt the uptake and utilization of iron, an essential nutrient for microbial growth and virulence. This is a key mechanism against pathogens like Pseudomonas aeruginosa.
-
Inhibition of the Electron Transport Chain: By targeting iron-sulfur cluster-containing enzymes, bismuth can inhibit the electron transport chain, leading to a dissipation of the proton motive force and impaired energy production.
The following diagram illustrates the proposed general mechanism of action for bismuth compounds against bacteria.
Quantitative Antimicrobial Data
Quantitative data on the antimicrobial efficacy of this compound is limited in publicly available literature. The majority of studies focus on other bismuth salts such as bismuth subsalicylate (BSS) and colloidal bismuth subcitrate (CBS). The following tables summarize available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for various bismuth compounds against key pathogens. This data can serve as a reference point for initiating studies with this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Bismuth Compounds against Bacteria
| Microorganism | Bismuth Compound | MIC Range (µg/mL) | Reference |
| Helicobacter pylori | Colloidal Bismuth Subcitrate | 8 - 12.5 | [2] |
| Helicobacter pylori | Bismuth Subsalicylate | 8 - 12.5 | [2] |
| Staphylococcus aureus | Bismuth-ethanedithiol | ~2.4 (as Bi³⁺) | [3] |
| Pseudomonas aeruginosa | Bismuth Subsalicylate | >1024 (as Bi³⁺) | [4] |
| Escherichia coli | Colloidal Bismuth Hydroxide (B78521) Gel | 10,000 (as Bismuth) | [5] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Bismuth-ethanedithiol | 0.9 - 1.8 (as Bi³⁺) | [3] |
Table 2: Minimum Bactericidal Concentration (MBC) of Bismuth Compounds against Bacteria
| Microorganism | Bismuth Compound | MBC Range (µg/mL) | Reference |
| Staphylococcus aureus | Bismuth-ethanedithiol | ~4.8 (as Bi³⁺) | [3] |
| Escherichia coli | Colloidal Bismuth Hydroxide Gel with Pectin | 15,000 (as Bismuth) | [5] |
Table 3: Antimicrobial Activity of Bismuth Compounds against Fungi
| Microorganism | Bismuth Compound | Activity | Reference |
| Candida albicans | Bismuth Salicylate | Growth inhibition | [6] |
| Candida auris | Bismuth Nanoparticles | MIC: 1 - 4 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted for the evaluation of a metal compound like this compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (SBT)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Microbial culture in logarithmic growth phase
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for OD measurement)
Workflow Diagram:
Procedure:
-
Prepare SBT Stock Solution: Prepare a concentrated stock solution of SBT in a suitable solvent (e.g., sterile deionized water). Ensure complete dissolution.
-
Serial Dilutions: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the SBT stock solution to well 1. c. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a growth control (broth and inoculum, no SBT). e. Well 12 will serve as a sterility control (broth only).
-
Prepare Inoculum: a. Grow the test microorganism in appropriate broth to the logarithmic phase. b. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted microbial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of SBT at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a fresh agar plate.
-
Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
Determine MBC: The MBC is the lowest concentration of SBT that results in no colony growth on the agar plate, corresponding to a 99.9% reduction in the initial inoculum.
Anti-Biofilm Activity Assay (Crystal Violet Method)
Objective: To quantify the effect of this compound on the formation of microbial biofilms.
Materials:
-
This compound (SBT)
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Microbial culture
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Workflow Diagram:
Procedure:
-
Prepare Inoculum: Grow the test microorganism overnight in a suitable broth. Dilute the culture to a starting OD₆₀₀ of approximately 0.05 in fresh biofilm-promoting medium.
-
Plate Setup: a. Add 100 µL of the diluted culture to each well of a 96-well plate. b. Add 100 µL of varying concentrations of SBT (prepared as 2x the final desired concentration in the same medium) to the wells. Include appropriate controls (no SBT, medium only).
-
Incubation: Incubate the plate without agitation for 24-48 hours at a temperature conducive to biofilm formation (e.g., 37°C).
-
Washing: Carefully discard the medium from the wells. Gently wash the wells twice with 200 µL of PBS to remove planktonic cells.
-
Staining: a. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. b. Discard the crystal violet solution and wash the plate twice with 200 µL of sterile water.
-
Solubilization: a. Air dry the plate. b. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at 550-595 nm using a microplate reader. A reduction in absorbance in the presence of SBT indicates inhibition of biofilm formation.
Safety Precautions
Bismuth compounds are generally considered to have low toxicity. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area. Dispose of waste according to institutional guidelines.
Conclusion
This compound presents a promising avenue for the development of novel antimicrobial agents. Its multi-targeted mechanism of action suggests a low potential for the development of microbial resistance. The protocols outlined in this document provide a framework for the systematic evaluation of its efficacy against a broad spectrum of pathogenic microorganisms. Further research is warranted to fully elucidate its antimicrobial spectrum and potential therapeutic applications.
References
- 1. What is the mechanism of Bismuth Tartrate? [synapse.patsnap.com]
- 2. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of Bismuth Thiols against Staphylococci and Staphylococcal Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amr-insights.eu [amr-insights.eu]
- 5. The inhibitory effect of colloidal bismuth hydroxide gel on Escherichia coli O157:H7 and on the activity of Shiga toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bismuth-inhibitory effects on bacteria and stimulation of fungal growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bismuth Nanoantibiotics Display Anticandidal Activity and Disrupt the Biofilm and Cell Morphology of the Emergent Pathogenic Yeast Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Bismuth Tartrate in Helicobacter pylori Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Helicobacter pylori is a pathogenic bacterium strongly associated with various gastrointestinal diseases, including chronic gastritis, peptic ulcers, and gastric cancer. The rise of antibiotic resistance has complicated eradication efforts, necessitating research into alternative and adjunctive therapeutic agents. Bismuth salts, including sodium bismuth tartrate, have been a cornerstone of anti-H. pylori therapy for decades.[1] Bismuth's efficacy stems from its multifaceted mechanism of action, low potential for resistance development, and synergistic effects when combined with antibiotics.[2][3][4] These notes provide an overview of the applications of this compound and related bismuth compounds in H. pylori research, along with detailed protocols for key experiments.
Mechanism of Action of Bismuth Compounds
Bismuth compounds exert a direct bactericidal effect on H. pylori through several mechanisms.[2][3] They disrupt the bacterial cell wall, form complexes in the periplasmic space, and inhibit essential bacterial enzymes, including urease, catalase, and lipase.[5][6] Furthermore, bismuth interferes with bacterial ATP synthesis and hampers the adhesion of H. pylori to gastric epithelial cells.[1][2][6] In the acidic environment of the stomach, bismuth also forms a protective layer over ulcer craters, shielding the gastric mucosa from acid and pepsin, which promotes healing.[5] No acquired resistance to bismuth by H. pylori has been reported to date.[2][3]
Caption: Multifaceted mechanism of action of bismuth against H. pylori.
Application Note 1: In Vitro Antibacterial Activity
Various bismuth compounds, including tartrate complexes, demonstrate potent in vitro activity against H. pylori. The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Studies have consistently shown that bismuth salts can inhibit the growth of both reference and clinical H. pylori strains at achievable concentrations.
Data Presentation: In Vitro Susceptibility of H. pylori to Bismuth Compounds
The following table summarizes MIC values for different bismuth preparations from in vitro studies. This data is crucial for comparing the potency of various compounds and for designing further experiments.
| Bismuth Compound | H. pylori Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Colloidal Bismuth Subcitrate (CBS) | 12 (reference & clinical) | 1 - 8 | - | - | [7][8] |
| Bismuth Potassium Citrate | 12 (reference & clinical) | 2 - 16 | - | - | [7][8] |
| Bismuth Subsalicylate (BSS) | 12 (reference & clinical) | 4 - 32 | - | - | [7][8] |
| Colloidal Bismuth Subcitrate (CBS) | 3 (reference) | MIC inhibited growth | - | - | [9] |
| Bismuth Subnitrate | Multiple | >400 (inactive) | - | - | [10] |
Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Agar (B569324) Dilution
This protocol details the agar dilution method, a standard procedure for determining the MIC of an antimicrobial agent against H. pylori.
Materials:
-
This compound (or other bismuth compound)
-
Brucella agar base
-
Fetal Bovine Serum (FBS) or other suitable supplement
-
H. pylori strains (e.g., ATCC 43504)
-
Sterile petri dishes
-
Microaerophilic incubation system (e.g., gas jar with CampyGen pack)
-
37°C incubator
-
Sterile saline or Brucella broth
-
McFarland standard No. 2
Procedure:
-
Media Preparation: Prepare Brucella agar according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath. Aseptically add 5-7% FBS.
-
Bismuth Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water). Filter-sterilize the solution.
-
Agar Plate Preparation:
-
Dispense 18 mL of the molten agar into sterile tubes.
-
Add 2 mL of the appropriate dilution of the bismuth stock solution to each tube to achieve the desired final concentrations (e.g., ranging from 0.5 to 128 µg/mL). This creates a series of two-fold dilutions.
-
Also prepare a growth control plate containing no bismuth.
-
Immediately mix the tubes by inversion and pour the contents into sterile petri dishes. Allow the agar to solidify completely.
-
-
Inoculum Preparation:
-
Culture the H. pylori strain on a non-selective agar plate for 48-72 hours under microaerophilic conditions.
-
Harvest the bacterial colonies and suspend them in sterile saline or Brucella broth.
-
Adjust the turbidity of the suspension to match a McFarland No. 2 standard, which corresponds to approximately 6 x 10⁸ CFU/mL.
-
-
Inoculation:
-
Using a multipoint inoculator (or a sterile swab), spot-inoculate the surface of the prepared agar plates, including the control plate. Each spot should contain approximately 10⁵-10⁶ CFU.
-
Allow the inoculum spots to dry before inverting the plates.
-
-
Incubation: Place the plates in a microaerophilic system and incubate at 37°C for 72 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the H. pylori inoculum.
Caption: Experimental workflow for MIC determination by agar dilution.
Application Note 2: Inhibition of H. pylori Urease
Urease is a critical virulence factor for H. pylori, as it neutralizes gastric acid by producing ammonia (B1221849), allowing the bacterium to survive in the stomach. Inhibition of urease is a key therapeutic target. Bismuth compounds have been shown to be effective inhibitors of this enzyme.[5][6] Kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and provide quantitative measures of inhibitory potency (Kᵢ).
Data Presentation: Urease Inhibition by Bismuth Compounds
| Bismuth Compound | Enzyme Source | Inhibition Type | Kᵢ Value (mM) | Reference(s) |
| Bi(EDTA) | Jack Bean | Competitive | 1.74 ± 0.14 | [11] |
| Bi(Cys)₃ | Jack Bean | Competitive | 1.84 ± 0.15 | [11] |
| Ranitidine Bismuth Citrate | Jack Bean | Non-competitive | 1.17 ± 0.09 | [11] |
| Bi(EDTA) | Klebsiella aerogenes | Competitive & Time-dependent Inactivator | - | [11] |
Experimental Protocol 2: H. pylori Urease Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of urease activity by this compound. The assay measures the production of ammonia from urea (B33335).
Materials:
-
Purified Jack Bean Urease or H. pylori urease lysate
-
This compound
-
Urea solution (e.g., 500 mM)
-
Phosphate (B84403) buffer (e.g., 20 mM, pH 7.0)
-
Nessler’s reagent or a phenol-hypochlorite reagent (for ammonia detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of urease, urea, and various concentrations of this compound in phosphate buffer.
-
Reaction Setup:
-
In the wells of a 96-well plate, add 50 µL of phosphate buffer.
-
Add 25 µL of the this compound solution at various concentrations (e.g., 0.1 to 5 mM). For the control, add 25 µL of buffer.
-
Add 25 µL of the urease enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
-
Detection of Ammonia:
-
Stop the reaction and develop the color by adding 50 µL of the chosen ammonia detection reagent (e.g., Nessler’s reagent).
-
Allow the color to develop for 10-15 minutes at room temperature.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for Nessler’s reagent) using a microplate reader.
-
Calculation:
-
Calculate the percentage of urease inhibition for each bismuth concentration relative to the control (no inhibitor).
-
The IC₅₀ value (concentration causing 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Application Note 3: Clinical Efficacy in Eradication Therapy
In clinical practice, bismuth compounds are rarely used as monotherapy but are critical components of "quadruple therapy" regimens, especially in areas with high antibiotic resistance.[2][4][12] Bismuth-containing quadruple therapy typically includes a proton pump inhibitor (PPI), bismuth, and two antibiotics (e.g., metronidazole (B1676534) and tetracycline).[4][13] The addition of bismuth significantly enhances eradication rates and can help overcome resistance to antibiotics like clarithromycin (B1669154) and metronidazole.[2][14]
Data Presentation: Efficacy of Bismuth-Containing Quadruple Therapies
| Therapy Regimen (Duration) | No. of Patients | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Reference(s) |
| Bismuth Pectin or Bismuth Potassium Citrate + PPI + Amoxicillin + Clarithromycin (14 days) | 240 | 71.7% - 76.7% | 82.1% - 86.3% | [12] |
| Bismuth Subcitrate + PPI + Tetracycline + Metronidazole (14 days) | - | 87.9% | 93.1% | [4] |
| Bismuth Subcitrate + PPI + Amoxicillin + Clarithromycin (14 days) | - | 93.7% | 97.4% | [4] |
| Bismuth + Vonoprazan + Amoxicillin + Clarithromycin/Tetracycline (10 days) | 650 | 88.62% | 93.22% | [15] |
| Bismuth + Vonoprazan + Amoxicillin + Clarithromycin/Tetracycline (14 days) | 650 | 89.38% | 93.74% | [15] |
| Bismuth Subcitrate + Metronidazole + Tetracycline + Omeprazole (10 days) | 100 | 87% | 89.58% | [16] |
Experimental Protocol 3: General Workflow for H. pylori Eradication Assessment in Clinical Studies
This protocol outlines the typical workflow for a clinical trial evaluating a bismuth-containing therapy for H. pylori eradication.
Key Steps:
-
Patient Screening and Diagnosis:
-
Recruit patients with indications for H. pylori testing (e.g., dyspepsia, history of peptic ulcer disease).
-
Confirm active H. pylori infection using one or more validated tests:
-
Urea Breath Test (UBT): A non-invasive test with high sensitivity and specificity.
-
Stool Antigen Test: A non-invasive test detecting H. pylori antigens in stool.[17]
-
Endoscopy with Biopsy: Allows for rapid urease test, histology, and culture.
-
-
Patients must discontinue PPIs and bismuth for at least two weeks, and antibiotics for at least four weeks, before diagnostic testing to avoid false negatives.[13][17]
-
-
Randomization: Eligible patients are randomly assigned to different treatment arms (e.g., Bismuth Quadruple Therapy vs. Standard Triple Therapy).
-
Treatment Administration: Patients receive the assigned regimen for a specified duration (e.g., 10 or 14 days).[15] Adherence to the treatment protocol is monitored.
-
Adverse Event Monitoring: Systematically collect data on any side effects experienced by the patients throughout the treatment and follow-up period.
-
Confirmation of Eradication:
-
Data Analysis: Eradication rates are calculated for both intention-to-treat (ITT) and per-protocol (PP) populations to assess the therapy's effectiveness.
Caption: General workflow for a clinical trial assessing H. pylori eradication.
References
- 1. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bismuth-containing quadruple therapy for Helicobacter pylori: Lessons from China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Bismuth Tartrate used for? [synapse.patsnap.com]
- 6. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Action of Bismuth against Helicobacter pylori Mimics but Is Not Caused by Intracellular Iron Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility, absorption, and anti-Helicobacter pylori activity of bismuth subnitrate and colloidal bismuth subcitrate: In vitro data Do not predict In vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy and safety of different bismuth agents in Helicobacter pylori first-line eradication: A multicenter, randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Functional Medicine H. Pylori Protocol: Testing, Diagnoses, and Treatment [rupahealth.com]
- 14. Systematic Review and Meta-Analysis: Bismuth Enhances the Efficacy for Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bismuth-Containing Quadruple Therapy for Helicobacter pylori Eradication: A Randomized Clinical Trial of 10 and 14 Days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of bismuth and concomitant therapy for H. pylori eradication: a prospective, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Helicobacter pylori (H. pylori) infection - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Sodium Bismuth Tartrate in Combination Therapy for Gastritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium bismuth tartrate and other bismuth salts in combination therapy for gastritis, with a primary focus on the eradication of Helicobacter pylori, a major causative agent of chronic gastritis. The included protocols are intended to serve as a guide for designing and conducting preclinical and clinical research.
Introduction
Gastritis, an inflammation of the stomach lining, can be caused by various factors, including infection with Helicobacter pylori, long-term use of nonsteroidal anti-inflammatory drugs (NSAIDs), and autoimmune responses.[1][2] Bismuth salts, such as this compound, colloidal bismuth subcitrate (CBS), and bismuth subsalicylate (BSS), have been utilized for centuries in the management of gastrointestinal disorders.[3][4] In modern medicine, they are a key component of multi-drug regimens aimed at eradicating H. pylori and healing the gastric mucosa.[5] Bismuth-containing quadruple therapy is often recommended as a first-line treatment in areas with high clarithromycin (B1669154) resistance or as a second-line therapy after the failure of standard triple therapy.[5][6]
Mechanism of Action of Bismuth Compounds
The therapeutic effects of bismuth in gastritis are multifaceted, involving both direct antimicrobial actions against H. pylori and protective effects on the gastric mucosa.
2.1. Antimicrobial Effects against H. pylori
Bismuth compounds exert a direct bactericidal effect on H. pylori through several mechanisms:
-
Disruption of the Bacterial Cell Wall: Bismuth complexes can form in the bacterial wall and periplasmic space, leading to structural disintegration.[6][7]
-
Inhibition of Key Enzymes: Bismuth inhibits several bacterial enzymes crucial for its survival, including urease (which neutralizes gastric acid), catalase, and phospholipase.[7][8]
-
Inhibition of ATP Synthesis: Bismuth can disrupt the bacterial energy metabolism by inhibiting ATP synthesis.[3][6]
-
Prevention of Adherence: Bismuth compounds can prevent H. pylori from adhering to the gastric epithelial cells, a critical step in colonization and pathogenesis.[3][6]
Notably, there have been no reports of H. pylori resistance to bismuth to date.[6]
2.2. Mucosal Protective Effects
Bismuth salts also contribute to the healing of the gastric mucosa through:
-
Formation of a Protective Barrier: In the acidic environment of the stomach, bismuth salts precipitate and form a protective layer over ulcer craters and inflamed mucosa, shielding them from gastric acid and pepsin.[7]
-
Stimulation of Protective Factors: Bismuth can increase the secretion of prostaglandins, mucus, and bicarbonate, all of which are essential for maintaining the integrity of the gastric mucosal barrier.[6][9]
Signaling Pathways
The following diagram illustrates the key mechanisms of action of bismuth compounds in the context of H. pylori-induced gastritis.
Mechanisms of Bismuth Action in Gastritis
Quantitative Data from Clinical Trials
The following tables summarize the efficacy of bismuth-containing quadruple therapy in eradicating H. pylori from various clinical trials.
Table 1: Efficacy of Bismuth-Containing Quadruple Therapy vs. Triple Therapy
| Study | Treatment Group (Duration) | No. of Patients | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) |
| Wang L, et al. (2017)[10] | Bismuth Quadruple Therapy (10 days) | 166 | 86.1% | 92.3% |
| Wang L, et al. (2017)[10] | Omeprazole-based Triple Therapy (10 days) | 185 | 58.4% | 63.2% |
| Oueslati A, et al. (2024)[11][12] | Bismuth Quadruple Therapy (10 days) | 100 | 87% | 89.58% |
| Oueslati A, et al. (2024)[11][12] | Concomitant Quadruple Therapy (14 days) | 100 | 82% | 84.53% |
| Nocerino A, et al. (2022)[13] | Bismuth Quadruple Therapy | 46 | 100% | 100% |
| Nocerino A, et al. (2022)[13] | Concomitant Therapy | 46 | 95.6% | 95.6% |
| Hosseini et al. (2014)[14] | Triple Therapy with Bismuth | N/A | 89% | N/A |
| Hosseini et al. (2014)[14] | Triple Therapy without Bismuth | N/A | 71% | N/A |
Table 2: Efficacy of Bismuth-Containing Quadruple Therapy with Varying Durations
| Study | Treatment Group (Duration) | No. of Patients | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) |
| Chen Q, et al. (2022)[15] | Bismuth Quadruple Therapy (10 days) | 650 | 88.62% | 93.22% |
| Chen Q, et al. (2022)[15] | Bismuth Quadruple Therapy (14 days) | 650 | 89.38% | 93.74% |
| Lee YC, et al. (2024)[16] | Bismuth Quadruple Therapy (10 days) | 157 | 92.4% | 97.9% |
| Lee YC, et al. (2024)[16] | Bismuth Quadruple Therapy (14 days) | 156 | 92.9% | 99.3% |
Experimental Protocols
5.1. Protocol for a Randomized Controlled Trial of Bismuth-Containing Quadruple Therapy for H. pylori Eradication
This protocol provides a general framework for a clinical trial investigating the efficacy of a 14-day bismuth-containing quadruple therapy.
1. Study Objective: To evaluate the efficacy and safety of a 14-day bismuth-containing quadruple therapy for the eradication of H. pylori infection in patients with chronic gastritis.
2. Study Design: A prospective, randomized, open-label, controlled clinical trial.
3. Patient Population:
- Inclusion Criteria:
- Adult patients (18-75 years old) with a confirmed diagnosis of chronic gastritis and active H. pylori infection.
- H. pylori infection confirmed by at least two of the following methods: rapid urease test, histology, or ¹³C-urea breath test (UBT).
- Willingness to provide informed consent.
- Exclusion Criteria:
- Previous treatment for H. pylori infection.
- Known allergy or contraindication to any of the study medications.
- Use of antibiotics, bismuth compounds, or proton pump inhibitors (PPIs) within the last 4 weeks.
- Severe concomitant diseases (e.g., renal failure, liver cirrhosis).
- Pregnancy or lactation.
4. Treatment Regimens:
- Intervention Group (Bismuth Quadruple Therapy):
- Proton Pump Inhibitor (e.g., Esomeprazole 20 mg) twice daily.
- Bismuth Subcitrate 120 mg four times daily (or this compound at an equivalent dose).
- Metronidazole 500 mg three times daily.
- Tetracycline 500 mg four times daily.
- Duration: 14 days.
- Control Group (Standard Triple Therapy):
- Proton Pump Inhibitor (e.g., Esomeprazole 20 mg) twice daily.
- Amoxicillin 1 g twice daily.
- Clarithromycin 500 mg twice daily.
- Duration: 14 days.
5. Study Procedures:
- Screening Visit: Informed consent, medical history, physical examination, and confirmation of H. pylori infection.
- Randomization: Eligible patients are randomly assigned to either the intervention or control group.
- Treatment Period (14 days): Patients self-administer the assigned medications. Adherence is monitored through pill counts and patient diaries.
- Follow-up Visit (4-6 weeks after completion of therapy):
- Assessment of adverse events.
- A ¹³C-urea breath test is performed to determine the success of H. pylori eradication. A negative result is defined as successful eradication.[12]
6. Outcome Measures:
- Primary Outcome: The rate of H. pylori eradication in each treatment group, calculated for both intention-to-treat (ITT) and per-protocol (PP) populations.
- Secondary Outcomes:
- Incidence and severity of adverse events.
- Patient compliance with the treatment regimen.
- Improvement in gastritis-related symptoms.
7. Statistical Analysis:
- The sample size will be calculated to provide sufficient statistical power to detect a clinically significant difference in eradication rates between the two groups.
- The chi-square test or Fisher's exact test will be used to compare eradication rates.
- Adverse event rates will be compared using appropriate statistical tests.
- A p-value of <0.05 will be considered statistically significant.
Workflow and Logical Relationships
The following diagram illustrates the typical workflow of a clinical trial for H. pylori eradication.
Clinical Trial Workflow for H. pylori Eradication
Conclusion
This compound and other bismuth compounds, when used in combination with proton pump inhibitors and antibiotics, represent a highly effective and safe therapeutic option for the management of H. pylori-associated gastritis. The multifaceted mechanism of action, encompassing both antimicrobial and mucosal protective effects, contributes to high eradication rates, even in the context of increasing antibiotic resistance. The protocols and data presented herein provide a solid foundation for further research and development in this area.
References
- 1. socgastro.org.br [socgastro.org.br]
- 2. Chronic Gastritis Treatment & Management: Approach Considerations, Pharmacotherapy for H pylori, Long-Term Monitoring [emedicine.medscape.com]
- 3. The gastroduodenal mucus barrier and its role in protection against luminal pepsins: the effect of 16,16 dimethyl prostaglandin E2, carbopol-polyacrylate, sucralfate and bismuth subsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Helicobacter pylori eradication protocols - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mucosal Protective Agents | Pharmacology Mentor [pharmacologymentor.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. wjgnet.com [wjgnet.com]
- 14. Table A4.2, Summary of Findings of Included RCTs - Bismuth Salts for Gastrointestinal Issues: A Review of the Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Bismuth-Containing Quadruple Therapy for Helicobacter pylori Eradication: A Randomized Clinical Trial of 10 and 14 Days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 10-Day versus 14-day bismuth quadruple therapy for first-line eradication of Helicobacter pylori infection: a randomised, open-label, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sodium Bismuth Tartrate in Electron Microscopy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a direct, pre-formulated "Sodium Bismuth Tartrate" stain is not commonly marketed for electron microscopy, the active staining agent in several established bismuth-based protocols is a bismuth-tartrate complex. This complex is formed in situ by combining a bismuth salt (typically bismuth subnitrate) with an alkaline solution of sodium tartrate. The tartrate acts as a chelating agent, stabilizing the bismuth ions in solution and facilitating their interaction with biological tissues.[1] Bismuth, a heavy metal, provides excellent electron density, thereby enhancing contrast in transmission electron microscopy (TEM).
Bismuth-based stains are valued for their ability to selectively bind to various cellular components, particularly nucleic acids and certain proteins.[2][3] The specificity of the staining can be modulated by the choice of fixative used during sample preparation.[4][5][6] These methods serve as effective alternatives or complements to traditional heavy metal stains like uranyl acetate (B1210297) and lead citrate.
Mechanism of Staining
The primary mechanism of bismuth-tartrate staining involves the electrostatic interaction between the positively charged bismuth complexes and negatively charged groups on biological macromolecules.
-
Nucleic Acids: Bismuth has a strong affinity for the phosphate (B84403) groups of the nucleic acid backbone.[7][8] This interaction is robust and allows for the high-contrast visualization of chromatin, chromosomes, and ribosomes.[2][9]
-
Proteins and Polysaccharides: Bismuth also binds to amino and carboxyl groups on proteins and hydroxyl groups on polysaccharides.[3] Experiments have shown that bismuth can interact with ribonucleoproteins, histones, and specific non-histone chromosomal proteins.[3] The staining of phosphorylated proteins is particularly notable, with some protocols selectively highlighting these molecules.[10]
The logical relationship for the staining mechanism is illustrated below.
References
- 1. What is the mechanism of Bismuth Tartrate? [synapse.patsnap.com]
- 2. THE USE OF BISMUTH AS AN ELECTRON STAIN FOR NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoprotein localization by bismuth staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electron Microscopy Sciences Bismuth Stain Kit 3, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Electron Microscopy Sciences Bismuth Stain Kit 1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. Electron Microscopy Sciences Bismuth Stain Kit 2, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. The use of bismuth as an electron stain for nucleic acids [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. rupress.org [rupress.org]
- 10. Bismuth staining of a nucleolar protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Bismuth Tartrate in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sodium Bismuth Tartrate (SBT) as an antibacterial agent in laboratory settings. This document details the protocols for preparing and utilizing SBT in bacterial culture, summarizes its antibacterial efficacy, and illustrates its mechanism of action.
Introduction
This compound is a salt of bismuth, a heavy metal with known antimicrobial properties.[1] Bismuth compounds have a long history of use in medicine, primarily for treating gastrointestinal disorders, and have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[2] The tartrate component acts as a chelating agent, enhancing the solubility and bioavailability of bismuth.[1] SBT's multifaceted mechanism of action, which includes disruption of the bacterial cell wall, enzyme inhibition, and interference with essential metabolic pathways, makes it a compelling compound for antimicrobial research and drug development.[1][2]
Data Presentation: Antibacterial Efficacy
The antibacterial activity of bismuth compounds, including this compound, has been evaluated against various bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from published studies. It is important to note that MIC and MBC values can vary depending on the specific bismuth salt, the bacterial strain, and the testing methodology used.
Table 1: Minimum Inhibitory Concentration (MIC) of Bismuth Compounds against various bacteria
| Bismuth Compound | Bacterial Species | MIC Range (µg/mL) | Reference |
| Bismuth Nanoparticles | Streptococcus salivarius | 2.5 | [3] |
| Bismuth Nanoparticles | Enterococcus faecalis | 5 | [3] |
| Bismuth-silver Nanoparticles | Staphylococcus aureus | 1.72 | [4] |
| Bismuth-silver Nanoparticles | Escherichia coli | 3.44 | [4] |
| Bismuth Subnitrate & Nanoparticles | Staphylococcus aureus | >1280 | [5] |
| Bismuth Subnitrate & Nanoparticles | Pseudomonas aeruginosa | >1280 | [5] |
| Bismuth Subnitrate & Nanoparticles | Proteus mirabilis | >1280 | [5] |
| Synthetic Bismuth Compounds | Clostridium difficile | <1 | [6] |
| Bismuth Subsalicylate | Escherichia coli | 35000 (reduced growth by 3-9 logs) | [7] |
| Bismuth Oxychloride | Escherichia coli | 35000 (reduced growth by 3-9 logs) | [7] |
Table 2: Minimum Bactericidal Concentration (MBC) of Bismuth Compounds against various bacteria
| Bismuth Compound | Bacterial Species | MBC (µg/mL) | Reference |
| Bismuth Nanoparticles | Streptococcus salivarius | 5 | [3] |
| Bismuth Nanoparticles | Enterococcus faecalis | 10 | [3] |
| Bismuth-silver Nanoparticles | Staphylococcus aureus | 1.72 | [4] |
| Bismuth-silver Nanoparticles | Escherichia coli | 3.44 | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in antimicrobial susceptibility testing.
Materials:
-
This compound (powder)
-
Sterile distilled water or appropriate solvent
-
Sterile conical tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sterile membrane filter (0.22 µm pore size)
-
Syringes
Protocol:
-
Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Dissolution:
-
In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of sterile distilled water and vortex thoroughly to dissolve the powder. The tartrate component aids in solubility.[1]
-
Gradually add sterile distilled water to reach the final desired volume, vortexing intermittently to ensure complete dissolution.
-
-
Sterilization:
-
Due to the heat-labile nature of some organic compounds, filter sterilization is the recommended method. Heat sterilization (autoclaving) may cause precipitation or degradation of the tartrate component.
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, labeled storage vial.
-
-
Storage: Store the sterile stock solution at 2-8°C, protected from light. The stability of the solution should be determined for long-term storage.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture the test bacterium in an appropriate broth medium to the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of SBT:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the SBT stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the desired number of wells. Discard 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Include a positive control (broth with inoculum, no SBT) and a negative control (broth only) on each plate.
-
-
Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Micropipette and sterile tips
-
Incubator
Protocol:
-
Subculturing from MIC plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate the 10 µL aliquots onto separate, labeled agar plates.
-
Incubation: Incubate the agar plates at the optimal temperature and duration for the bacterium.
-
Reading the MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Mandatory Visualizations
Proposed General Mechanism of Action of this compound
Caption: General mechanism of this compound's antibacterial action.
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC of this compound.
References
- 1. What is the mechanism of Bismuth Tartrate? [synapse.patsnap.com]
- 2. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Strategy of Reducing Biofilm Forming Bacteria in Oral Cavity by Bismuth Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial efficacy of novel bismuth-silver nanoparticles synthesis on Staphylococcus aureus and Escherichia coli infection models [frontiersin.org]
- 5. Antimicrobial and anti‐biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of bismuth subsalicylate on Clostridium difficile, Escherichia coli O157:H7, norovirus, and other common enteric pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Sodium Bismuth Tartrate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Bismuth Tartrate is a coordination complex with a history of medicinal use, notably in the treatment of gastrointestinal disorders and syphilis.[1][2] In modern research, it is investigated for its antimicrobial, anti-inflammatory, and potential anticancer properties.[3][4] The efficacy of this compound in experimental settings is highly dependent on the proper preparation of its solutions. This document provides detailed application notes and protocols for the preparation and use of this compound solutions in various experimental contexts.
Chemical Properties and Solubility
This compound is a white to off-white crystalline powder.[3] Its stability and solubility are significantly influenced by pH and temperature, which are critical considerations for its formulation and storage.[3] While it is soluble in water, its dissolution can be affected by the pH of the solution.[1][3] For cell culture and other biological experiments, it is often dissolved in a suitable solvent like water or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in the experimental medium.
Data Presentation
The following tables summarize key quantitative data for the preparation and use of this compound solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 31586-77-3 | [1] |
| Molecular Formula | C₄H₄BiNaO₇ | [5] |
| Molecular Weight | 378.03 g/mol | [5] |
| Appearance | White or slightly yellow crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
Table 2: Recommended Parameters for Solution Preparation
| Parameter | Recommendation | Reference |
| Solvent | Distilled water, deionized water, or DMSO for stock solutions. | [6] |
| Stock Concentration | 10-50 mM in DMSO (for cell culture) or a saturated aqueous solution. | [6] |
| Working Concentration | Varies by application (e.g., µg/mL range for antimicrobial assays). | [7] |
| pH for Colloidal Solution | A pH of approximately 2.2 is critical for extracting a stable magma of bismuth sodium tartrate. For the final elixir, a pH range of 7.2 to 7.3 is recommended to maintain its semitransparent nature. | [8] |
| Sterilization | Filter sterilization (0.22 µm filter) is recommended for solutions used in cell culture to avoid heat-induced precipitation. | [9] |
| Storage | Store stock solutions at -20°C in aliquots to minimize freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a General Aqueous Stock Solution
This protocol describes the preparation of a general-purpose aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Sterile distilled or deionized water
-
Sterile conical tubes or flasks
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a portion of the sterile water to the powder.
-
Stir the mixture using a magnetic stirrer at room temperature until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Once dissolved, add the remaining sterile water to reach the final desired concentration.
-
Measure the pH of the solution and adjust if necessary using sterile, dilute NaOH or HCl. The optimal pH for stability can vary, so refer to specific experimental requirements.
-
For applications requiring sterility, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Store the solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a DMSO Stock Solution for Cell Culture Applications
This protocol is suitable for preparing a concentrated stock solution for use in cell-based assays, such as MTT assays for cell viability.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes or cryovials in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 3: Cell Viability (MTT) Assay
This protocol outlines the use of a this compound solution to assess its effect on the viability of cultured cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound DMSO stock solution (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%).[6] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (e.g., untreated cells, vehicle control with DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[10]
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well plate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound aqueous stock solution (from Protocol 1)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Preparation of Dilutions: Dispense 50 µL of sterile broth into each well of a 96-well plate. Add 50 µL of the this compound stock solution to the first well and perform serial twofold dilutions across the plate by transferring 50 µL from one well to the next.
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[7]
Signaling Pathways and Experimental Workflows
Urease Inhibition Pathway
This compound is known to inhibit the enzyme urease, which is crucial for the survival of pathogens like Helicobacter pylori in the acidic environment of the stomach.[1][9] The inhibition of urease is a key mechanism of its antimicrobial action.
Caption: Urease inhibition by this compound.
Experimental Workflow for Solution Preparation and Cell Viability Assay
The following diagram illustrates the logical flow from preparing the this compound solution to conducting a cell viability assay.
Caption: Workflow for preparing this compound solution and performing an MTT assay.
Potential Involvement in the PI3K/Akt/mTOR Signaling Pathway
Some bismuth compounds have been shown to affect the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[4][11] While direct evidence for this compound is still emerging, it is a plausible mechanism for its observed anticancer effects.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. This compound|CAS 31586-77-3|Research Compound [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS 31586-77-3: Bismuth sodium tartrate | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [precision.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. researchgate.net [researchgate.net]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Bismuth Tartrate: Application Notes and Protocols in Organic Synthesis
Introduction
Sodium bismuth tartrate (CAS 31586-77-3) is a coordination complex of bismuth, sodium, and tartaric acid.[1] While it has historical and ongoing applications in the biomedical field, particularly for gastrointestinal ailments, its use as a reagent in mainstream organic synthesis is not well-documented in scientific literature.[1][2] Extensive searches for specific applications, detailed experimental protocols, and quantitative data for this compound as a catalyst or reagent in organic transformations have yielded limited results.
However, the broader class of bismuth(III) compounds has garnered significant attention as versatile, non-toxic, and environmentally benign Lewis acid catalysts for a wide range of organic reactions.[3] Furthermore, a related compound, sodium bismuthate (NaBiO₃), is a known oxidizing agent in organic chemistry.[4] This document provides an overview of the catalytic potential of bismuth compounds in organic synthesis and details the application of sodium bismuthate as an illustrative example of a bismuth-based reagent.
General Principles of Bismuth Catalysis in Organic Synthesis
Bismuth(III) salts are attractive catalysts due to their low toxicity, stability in air and moisture, and their ability to act as effective Lewis acids.[3] The catalytic activity stems from the bismuth center's ability to coordinate with and activate various functional groups.
A general workflow for a bismuth-catalyzed organic reaction can be visualized as follows:
Caption: General workflow for a bismuth-catalyzed organic synthesis.
Application Note: Sodium Bismuthate as an Oxidizing Agent
While not this compound, sodium bismuthate (NaBiO₃) serves as a potent and selective oxidizing agent for various organic functional groups. It is particularly effective for the oxidation of alcohols to their corresponding carbonyl compounds.[4]
Key Features:
-
Selectivity: Can selectively oxidize primary and secondary alcohols.
-
Mild Conditions: Reactions are often carried out at room temperature.
-
Green Chemistry: Bismuth compounds are generally considered environmentally benign.
Experimental Protocol: Oxidation of Benzyl (B1604629) Alcohol using Sodium Bismuthate
This protocol is adapted from a representative procedure for the oxidation of alcohols using sodium bismuthate.[4]
Materials:
-
Benzyl alcohol
-
Glacial acetic acid
-
Sodium bismuthate (NaBiO₃)
-
3.33 M Phosphoric acid
-
Saturated solution of 2,4-dinitrophenylhydrazine (B122626) in sulfuric acid and alcohol
-
Round-bottomed flask (100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add benzyl alcohol (0.01 mol, 1.08 g) and glacial acetic acid (15 mL).
-
Add sodium bismuthate (0.01 mol, 2.80 g) to the solution.
-
Stir the reaction mixture at room temperature for 72 hours.
-
After the reaction is complete, precipitate the bismuth salts by adding 5-6 mL of 3.33 M phosphoric acid.
-
Filter the mixture to remove the precipitated bismuth salts.
-
To the filtrate, add an excess of a saturated solution of 2,4-dinitrophenylhydrazine in sulfuric acid and alcohol to form the 2,4-dinitrophenylhydrazone derivative of the product.
-
Allow the mixture to stand in a refrigerator for approximately 24 hours to ensure complete precipitation of the derivative.
-
Collect the precipitated 2,4-dinitrophenylhydrazone by filtration, dry it, and weigh it.
-
Recrystallize the derivative from acetic acid and determine its melting point for characterization.
Quantitative Data
The following table summarizes the results for the oxidation of various alcohols using sodium bismuthate, as reported in the literature.[4]
| Alcohol | Product | Reaction Time (days) | Yield of DNP Derivative (%) |
| Benzyl alcohol | Benzaldehyde | 3 | 85 |
| 1-Phenylethanol | Acetophenone | 3 | 78 |
| Cyclohexanol | Cyclohexanone | 4 | 60 |
| 2-Butanol | 2-Butanone | 5 | 55 |
Note: Yields are reported for the isolated 2,4-dinitrophenylhydrazone (DNP) derivatives of the corresponding carbonyl products.
Logical Relationship: Factors Influencing Bismuth Tartrate Complex Formation
The formation and stability of this compound complexes are influenced by several factors, which are crucial for its preparation and potential (though underexplored) reactivity.
Caption: Key factors influencing the formation of this compound.
While this compound itself does not appear to be a common reagent in organic synthesis based on available literature, the broader family of bismuth compounds presents a rich and growing area of research. Bismuth(III) salts are established as effective, non-toxic Lewis acid catalysts for a variety of organic transformations. For researchers interested in bismuth-mediated reactions, exploring other commercially available bismuth salts like bismuth(III) chloride, bismuth(III) nitrate, or bismuth(III) triflate may prove more fruitful. The provided information on sodium bismuthate serves as a relevant example of the utility of bismuth-based reagents in organic oxidation reactions. Further investigation into the catalytic potential of specifically this compound could be a novel area of research.
References
Application Notes and Protocols for Sodium Bismuth Tartrate in Gastrointestinal Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sodium Bismuth Tartrate (SBT) in the study of gastrointestinal (GI) disorders. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of SBT.
Application Notes
This compound is a water-soluble salt of bismuth that has garnered interest for its potential therapeutic effects in various gastrointestinal disorders. Its mechanism of action is believed to be multifaceted, encompassing antimicrobial, anti-inflammatory, and cytoprotective properties.[1]
Antimicrobial Activity
Bismuth compounds, including SBT, are known for their antimicrobial effects, particularly against Helicobacter pylori, a key pathogen in gastritis, peptic ulcer disease, and gastric cancer.[2][3][4] The proposed mechanisms of antimicrobial action include:
-
Disruption of Bacterial Structure: Bismuth ions can bind to thiol groups in bacterial proteins, leading to the disruption of essential protein function and bacterial cell wall integrity.[1]
-
Enzyme Inhibition: Bismuth can inhibit various bacterial enzymes, including urease, which is crucial for the survival of H. pylori in the acidic environment of the stomach.[2]
-
Inhibition of Adherence: Bismuth compounds can prevent the adherence of H. pylori to gastric epithelial cells.[5]
-
Synergism with Antibiotics: Bismuth salts have been shown to act synergistically with antibiotics, potentially overcoming antibiotic resistance.[5]
Anti-inflammatory Effects
SBT is thought to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade within the gastrointestinal tract. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation.[6][7] By inhibiting NF-κB activation, SBT may reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][8][9][10]
Cytoprotective Mechanisms
The cytoprotective effects of bismuth compounds contribute significantly to their therapeutic potential in gastrointestinal disorders. These mechanisms include:
-
Formation of a Protective Barrier: In an acidic environment, bismuth salts can precipitate to form a protective layer over ulcer craters and the gastric mucosa, shielding them from gastric acid and pepsin.[2]
-
Stimulation of Protective Factors: Bismuth compounds can stimulate the production of prostaglandins, bicarbonate, and mucus, all of which are crucial for maintaining the integrity of the gastric mucosal barrier.[11][12]
Quantitative Data Summary
The following tables summarize available quantitative data for various bismuth compounds. It is important to note that specific data for this compound is limited, and the presented data from other bismuth salts should be used as a reference.
Table 1: Minimum Inhibitory Concentrations (MICs) of Bismuth Compounds against Helicobacter pylori
| Bismuth Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Colloidal Bismuth Subcitrate | 1 - 8 | 4 | 8 | [7] |
| Bismuth Subsalicylate | 4 - 32 | - | - | [7] |
| Bismuth Potassium Citrate | 2 - 16 | - | - | [7] |
| Bismuth Subnitrate | >400 | - | - | [13] |
Table 2: Clinical Efficacy of Bismuth-Containing Quadruple Therapies for H. pylori Eradication
| Therapy Regimen | Duration (days) | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Reference |
| Pantoprazole + Tetracycline + Metronidazole + Bismuth Subcitrate | 10 | 92% | 95% | [14] |
| Pantoprazole + Tetracycline + Metronidazole + Bismuth Subcitrate | 14 | 92% | 96% | [14] |
| Ilaprazole + Doxycycline + Furazolidone + Colloidal Bismuth Tartrate | 14 | 86.3% | 91.9% | [2] |
| Bismuth Potassium Citrate based Quadruple Therapy | 14 | 73.3% | 86.3% | [3] |
| Colloidal Bismuth Pectin based Quadruple Therapy | 14 | 76.7% | 82.1% | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in gastrointestinal disorder models.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Helicobacter pylori
This protocol is adapted from established agar (B569324) dilution methods.[7]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of H. pylori.
Materials:
-
This compound (SBT)
-
Helicobacter pylori strains (e.g., ATCC 43504)
-
Brucella agar supplemented with 5% sheep blood
-
Phosphate-buffered saline (PBS)
-
Microaerophilic incubator (5% O₂, 10% CO₂, 85% N₂)
-
Sterile 96-well plates
-
Spectrophotometer
Procedure:
-
Preparation of SBT Stock Solution: Prepare a stock solution of SBT in sterile distilled water and sterilize by filtration (0.22 µm filter).
-
Preparation of H. pylori Inoculum: Culture H. pylori on Brucella agar plates under microaerophilic conditions at 37°C for 48-72 hours. Harvest the bacteria and suspend in PBS to achieve a turbidity equivalent to a 1.0 McFarland standard (approximately 3 x 10⁸ CFU/mL).
-
Agar Dilution:
-
Prepare a series of Brucella agar plates containing two-fold serial dilutions of SBT (e.g., from 64 µg/mL to 0.125 µg/mL). Include a control plate with no SBT.
-
Spot 10 µL of the standardized H. pylori inoculum onto each plate.
-
-
Incubation: Incubate the plates under microaerophilic conditions at 37°C for 72 hours.
-
MIC Determination: The MIC is the lowest concentration of SBT at which no visible bacterial growth is observed.
Protocol 2: In Vitro Cytoprotection Assay in Gastric Epithelial Cells
This protocol is based on methods for evaluating cytoprotective agents against acid-induced injury in cultured gastric cells.[15]
Objective: To assess the ability of this compound to protect gastric epithelial cells from damage induced by an acidic environment.
Materials:
-
Human gastric epithelial cell line (e.g., GES-1)
-
This compound (SBT)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Acidic medium (DMEM, pH 3.5)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed GES-1 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment with SBT: Remove the culture medium and replace it with fresh medium containing various concentrations of SBT (e.g., 10, 50, 100, 200 µg/mL). Include a vehicle control (medium only). Incubate for 2 hours.
-
Induction of Cell Injury:
-
Remove the SBT-containing medium.
-
Add 100 µL of acidic medium (pH 3.5) to the wells (except for the untreated control wells, which receive normal pH medium).
-
Incubate for 1 hour at 37°C.
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the acidic medium and wash the cells with PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control group.
Protocol 3: Assessment of this compound's Effect on TNF-α-Induced NF-κB Activation
This protocol is designed to investigate the anti-inflammatory mechanism of SBT by measuring its effect on a key inflammatory signaling pathway.
Objective: To determine if this compound can inhibit the activation of the NF-κB pathway in intestinal epithelial cells stimulated with the pro-inflammatory cytokine TNF-α.
Materials:
-
Human intestinal epithelial cell line (e.g., Caco-2)
-
This compound (SBT)
-
Recombinant human TNF-α
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Culture Caco-2 cells to confluence in 6-well plates.
-
Pre-treat the cells with various concentrations of SBT (e.g., 50, 100, 200 µg/mL) for 2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
-
Preparation of Cytoplasmic and Nuclear Extracts:
-
Harvest the cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the extracts.
-
Perform SDS-PAGE and Western blotting to analyze the levels of:
-
Phosphorylated IκBα and total IκBα in the cytoplasmic extracts.
-
p65 subunit of NF-κB in the nuclear extracts.
-
-
Use β-actin and Lamin B1 as loading controls for the cytoplasmic and nuclear fractions, respectively.
-
-
Data Analysis: Quantify the band intensities and determine the effect of SBT on TNF-α-induced IκBα phosphorylation and p65 nuclear translocation.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound in gastrointestinal disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. KEY FINDINGS - Bismuth Salts for Gastrointestinal Issues: A Review of the Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bismuth therapy in gastrointestinal diseases. | Semantic Scholar [semanticscholar.org]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Human intestinal epithelial cells down-regulate IL-8 expression in human intestinal microvascular endothelial cells; role of transforming growth factor-beta 1 (TGF-β1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine responses and epithelial function in the intestinal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent experimental and clinical studies on the pharmacology of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solubility, absorption, and anti-Helicobacter pylori activity of bismuth subnitrate and colloidal bismuth subcitrate: In vitro data Do not predict In vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence that bismuth salts reduce invasion of epithelial cells by enteroinvasive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Primary culture of rat gastric epithelial cells as an in vitro model to evaluate antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Sodium Bismuth Tartrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Sodium Bismuth Tartrate. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include a bismuth source, a tartrate source, and a sodium-containing base for pH adjustment and to provide the sodium cation. Bismuth sources typically include bismuth(III) salts such as bismuth subnitrate or bismuth oxide.[1][2] The tartrate source is usually tartaric acid.[1][2] Sodium hydroxide (B78521) or sodium bicarbonate are frequently used as the base.[1][2] In some procedures, the bismuth salt, like bismuth subnitrate, is first dissolved in nitric acid to bring the bismuth into solution.[1][3]
Q2: What is the general principle behind the synthesis of this compound?
The synthesis is typically achieved through a precipitation reaction.[1] A soluble bismuth salt is reacted with a solution of tartaric acid. The pH is then carefully adjusted with a sodium base, such as sodium hydroxide, to facilitate the formation of the this compound complex.[1][2] The resulting product, which may precipitate out of the solution, is then collected, washed to remove impurities, and dried.[1]
Q3: What are the critical parameters that need to be controlled during the synthesis?
Several parameters are crucial for a successful synthesis, significantly impacting the yield and purity of the final product. These include:
-
pH: The pH of the reaction mixture is a critical factor.[1][2] It influences the deprotonation of tartaric acid, which is necessary for complexation with the bismuth(III) ion.[2] For instance, in the preparation of a colloidal solution, the magma of this compound should be extracted at a pH of approximately 2.2.[3]
-
Stoichiometry: The molar ratio of the reactants, particularly the ratio of tartrate to bismuth, is vital.[1][2] For the synthesis of bismuth ditartrate, a molar ratio of tartrate ions to Bi(III) of at least 2 is recommended.[2]
-
Temperature: The reaction temperature can affect the solubility of reactants and the stability of the formed complex.[1][2] Some methods specify maintaining the reaction at or below room temperature to prevent the formation of unwanted byproducts.[4]
-
Reaction Time: Sufficient reaction time is necessary to ensure the reaction goes to completion. Some historical methods describe shaking the mixture for several hours over multiple days.[4]
Q4: How can I characterize the synthesized this compound?
Several analytical techniques can be employed to confirm the identity and purity of the synthesized product:
-
X-ray Diffraction (XRD): This technique is powerful for determining the crystallographic structure and phase composition of the material, ensuring the desired crystalline form has been produced and identifying any crystalline impurities.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, confirming the coordination of the tartrate ligand to the bismuth ion.[1]
-
Elemental Analysis: This provides the percentage composition of elements (C, H, O, Bi, Na) in the compound, which can be compared to the theoretical values.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction due to insufficient reaction time or incorrect stoichiometry. | Ensure the molar ratio of tartrate to bismuth is appropriate (a ratio of at least 2:1 is often recommended).[2] Increase the reaction time, potentially with stirring or agitation, to ensure the reaction goes to completion.[4] |
| Loss of product during washing steps. | Use a minimal amount of cold washing solvent to minimize dissolution of the product. Ensure complete precipitation before filtration. | |
| Unfavorable pH leading to the formation of soluble bismuth species. | Carefully monitor and control the pH of the reaction mixture. The optimal pH for precipitation may be specific to the chosen protocol.[1][3] | |
| White Precipitate Forms Unintentionally | If using a bismuth nitrate (B79036) solution, dilution with water can cause the hydrolysis of Bi(NO₃)₃ to form a white precipitate of bismuth oxynitrate or bismuth oxychloride if chloride ions are present.[6][7] | Add a small amount of acid (e.g., nitric acid) to the aqueous solutions of bismuth salts to prevent the precipitation of basic bismuth salts.[6] |
| Formation of bismuth hydroxide (Bi(OH)₃) upon addition of base. | While Bi(OH)₃ is an intermediate in some synthesis routes, its formation should be controlled. The tartaric acid should be present to complex with the bismuth as the pH is raised.[6] | |
| Product is Difficult to Filter (Gelatinous Precipitate) | The formation of a gelatinous or colloidal precipitate can make filtration challenging. | Consider aging the precipitate in the mother liquor, sometimes with gentle heating, to encourage the growth of larger, more easily filterable particles. Centrifugation can be an alternative to filtration for separating fine precipitates. |
| Product Contamination with Unreacted Starting Materials or Byproducts | Insufficient washing of the final product. | Wash the collected precipitate thoroughly with an appropriate solvent (e.g., distilled water, ethanol) to remove unreacted starting materials and soluble byproducts.[1][4] |
| The presence of side reactions. | Maintain the recommended reaction temperature to minimize the formation of byproducts.[4] Ensure the purity of starting materials. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: Synthesis via Precipitation from Bismuth Subnitrate
This protocol is adapted from a method for preparing an aqueous solution of this compound.[3]
Materials:
-
Bismuth Subnitrate (Bi₅O(OH)₉(NO₃)₄)
-
Nitric Acid (HNO₃)
-
Distilled Water
-
Tartaric Acid (C₄H₆O₆)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
Procedure:
-
Dissolution of Bismuth Subnitrate: In a suitable reaction vessel, carefully add 7.24 liters of nitric acid to 11.35 liters of distilled water. To this acidic solution, slowly add 8.16 kg of bismuth subnitrate with stirring until it is completely dissolved.[3]
-
Formation of Bismuth Tartrate Complex: In a separate container, prepare a solution of tartaric acid in distilled water.
-
Precipitation: Slowly add the tartaric acid solution to the bismuth nitrate solution with continuous stirring.
-
pH Adjustment and Precipitation of this compound: Gradually add a solution of sodium bicarbonate or sodium hydroxide to the mixture to raise the pH. The this compound will precipitate out of the solution. For the extraction of a magma of this compound, a target pH of approximately 2.2 is critical.[3]
-
Isolation and Washing: Collect the precipitate by filtration or centrifugation. Wash the collected solid several times with distilled water to remove any unreacted reagents and soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a suitable temperature.
Protocol 2: Synthesis from Bismuth Hydroxide
This protocol is based on a historical method for preparing this compound.[4]
Materials:
-
Bismuth Hydroxide (Bi(OH)₃) - can be prepared by reacting a soluble bismuth salt with a base like sodium hydroxide.[6]
-
Tartaric Acid (C₄H₆O₆)
-
Sodium Hydroxide (NaOH) solution (e.g., 50%)
-
Distilled Water
-
Ethanol
Procedure:
-
Preparation of Sodium Tartrate Solution: In a flask, dissolve 25.0 grams of tartaric acid in 75 mL of distilled water. With stirring and cooling, slowly add 28 mL of a 50% sodium hydroxide solution.
-
Reaction with Bismuth Hydroxide: Once the sodium tartrate solution has cooled to 14-15°C, add a stoichiometric amount of freshly prepared bismuth hydroxide.
-
Reaction: Securely stopper the flask and shake the mixture vigorously on a mechanical shaker for one to two hours. Repeat the shaking several times a day for 6 to 7 days to ensure the reaction is complete.[4]
-
Separation of Product: After the reaction period, separate the liquid containing the soluble this compound from any unreacted bismuth salts, for example, by filtration or decantation.
-
Precipitation with Alcohol: Precipitate the this compound from the solution by adding ethanol.[4]
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of ethanol, and dry under vacuum.
Data Presentation
Table 1: Influence of Reactant Ratios and Conditions on Synthesis Outcome
| Parameter | Condition | Expected Outcome | Citation |
| Tartrate to Bi(III) Molar Ratio | ≥ 2 | Favors the formation of bismuth ditartrate. | [2] |
| pH for Magma Extraction | ~ 2.2 | Ensures the solubility of the extracted magma for further processing into a colloidal solution. | [3] |
| Final pH of Colloidal Solution | 7.2 - 7.3 | Maintains the stability and semitransparent nature of the colloidal elixir. | [3] |
| Historical Method Yield | Not specified, but a 1920 method is noted. | Achieved a 75.8% bismuth yield. | [1] |
Visualizations
Experimental Workflow for Colloidal Solution Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|CAS 31586-77-3|Research Compound [benchchem.com]
- 3. US20050035177A1 - Method for preparing colloidal solution of bismuth sodium tartrate - Google Patents [patents.google.com]
- 4. Bismuth sodium tartrate | C4H2BiNaO6 | CID 76971117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102276445A - Colloidal bismuth tartrate compound, medicaments thereof, preparation method thereof and application thereof - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bismuth - Wikipedia [en.wikipedia.org]
Technical Support Center: Sodium Bismuth Tartrate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of Sodium Bismuth Tartrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve yield and purity.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields can stem from several factors throughout the synthesis process. The most critical parameters to investigate are reaction pH, temperature control, and reagent stoichiometry.
-
pH Control: The pH of the reaction mixture is crucial for the formation and stability of the bismuth tartrate complex.[1] The deprotonation of tartaric acid, which is necessary for complexation with the bismuth(III) ion, is highly dependent on pH.[1]
-
Troubleshooting: Carefully monitor and adjust the pH throughout the reaction. For instance, some protocols emphasize maintaining a pH between 2.2 and 2.3 during the extraction of the "magma" to ensure the stability of the colloidal solution.[1][2] Deviations from the optimal pH can lead to the formation of undesirable intermediates or the precipitation of bismuth hydroxide (B78521), significantly reducing the yield of the target compound.[1]
-
-
Temperature: Temperature influences the reaction kinetics and the type of bismuth tartrate species formed.
-
Troubleshooting: Maintain strict temperature control as specified in your protocol. Certain historical methods recommend temperatures below 15°C to favor the formation of tetra-bismuth tartrates over tri-bismuth derivatives.[1] Inconsistent or elevated temperatures can lead to the formation of byproducts and a decrease in the overall yield.
-
-
Reagent Ratios: The stoichiometry of the reactants directly impacts the efficiency of the reaction.
-
Troubleshooting: Ensure precise measurement and addition of all reagents. For the synthesis of bismuth ditartrate, it is recommended to use a molar ratio of tartrate ions to Bi(III) of at least 2.[3]
-
Question 2: I am observing the formation of a white precipitate that is not this compound. What could be the cause?
Answer: The formation of an unintended white precipitate is often due to improper pH control or the hydrolysis of bismuth salts.
-
Bismuth Hydroxide Precipitation: If the pH of the solution is too high (alkaline), bismuth hydroxide, a white solid, can precipitate out of the solution.[1]
-
Solution: Carefully monitor the pH and maintain it within the acidic range optimal for the formation of the bismuth tartrate complex. If the pH becomes too high, it can be cautiously adjusted with a suitable acid.
-
-
Hydrolysis of Bismuth Salts: Bismuth salts, particularly bismuth nitrate (B79036), are prone to hydrolysis in aqueous solutions, which can lead to the formation of insoluble bismuth oxynitrate.
-
Solution: Ensure that the initial dissolution of the bismuth salt is carried out in a sufficiently acidic medium, typically nitric acid, to prevent premature hydrolysis.[1]
-
Question 3: The final product is difficult to filter and purify. How can I improve this?
Answer: The physical properties of the precipitate, such as particle size and morphology, can affect its filtration characteristics.
-
Colloidal Particle Formation: The synthesis can sometimes result in the formation of very fine, colloidal particles that are difficult to separate by filtration.
-
Solution: Allow the precipitate to age or "digest" for a period before filtration. This can encourage the growth of larger crystals that are easier to filter. Additionally, adjusting the precipitation rate by controlling the rate of reagent addition can influence particle size.
-
Data Presentation: Reaction Parameters and Yields
The following table summarizes key quantitative data from various synthesis methodologies for bismuth tartrates, highlighting the impact of different reaction conditions on the outcome.
| Bismuth Source | Tartrate Source | Base | Molar/Mass Ratio (Bi:Tartrate:Base) | Temperature (°C) | pH | Yield/Outcome | Reference |
| Bismuth Subnitrate | Tartaric Acid | Sodium Bicarbonate | 1:0.86:1.19 (by mass) | Not specified | Not specified | Achieved a 75.8% bismuth yield in a 1920 method.[1] | [1] |
| Bismuth-containing Nitrate Solutions | Tartaric Acid | Not specified | Tartrate ions to Bi(III) ≥ 2 (molar) | 22 ± 3 | H+ conc. 0.4-0.5 mol/l | Recommended for the synthesis of bismuth ditartrate.[3] | [3] |
| Bismuth Subnitrate | Tartaric Acid | Not specified | Not specified | < 15 | Not specified | Favors the formation of tetra-bismuth tartrates over tri-bismuth derivatives. | [1] |
| Aqueous Solution of Bismuth Sodium Tartrate | - | - | - | Not specified | ~2.2 | Extraction of magma for colloidal solution stability.[1][2] | [1][2] |
Experimental Protocols
This section provides a detailed methodology for a common laboratory-scale synthesis of this compound via conventional precipitation.
Materials:
-
Bismuth(III) subnitrate (BiONO₃·H₂O)
-
Nitric acid (HNO₃), concentrated
-
Tartaric acid (C₄H₆O₆)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Distilled or deionized water
-
Ethanol (B145695) (for washing)
Procedure:
-
Preparation of Bismuth Nitrate Solution: In a well-ventilated fume hood, carefully dissolve a predetermined amount of bismuth subnitrate in a minimal amount of concentrated nitric acid. Gentle heating may be applied to facilitate dissolution. Once dissolved, dilute the solution with distilled water.
-
Preparation of Tartrate Solution: In a separate beaker, dissolve tartaric acid in distilled water.
-
Complexation Reaction: Slowly add the tartrate solution to the bismuth nitrate solution with constant stirring. A white precipitate of bismuth tartrate may form.
-
Formation of this compound: To the bismuth tartrate suspension, slowly add a solution of sodium hydroxide or sodium bicarbonate with vigorous stirring. The base neutralizes the excess acid and facilitates the formation of the soluble this compound complex. Continue adding the base until the precipitate dissolves and the solution becomes clear, or until the desired pH is reached.
-
Precipitation: The this compound can then be precipitated from the solution by the addition of a suitable organic solvent, such as ethanol. Add the ethanol slowly with stirring until a precipitate forms.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the collected solid several times with ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified this compound in a vacuum oven at a suitable temperature to obtain the final product.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in troubleshooting the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Sodium Bismuth Tartrate Solution Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the preparation of Sodium Bismuth Tartrate solutions. The following sections address common issues related to pH control and other experimental parameters.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical during the preparation of this compound solution?
A1: pH is a crucial factor in the synthesis of this compound for several reasons.[1] The deprotonation of tartaric acid, which is necessary for it to form a complex with the bismuth ion (Bi³⁺), is dependent on the pH.[1] Maintaining a specific pH range is vital to stabilize the resulting complex and prevent the precipitation of insoluble bismuth compounds like bismuth hydroxide (B78521) or other basic bismuth salts.[1][2] Deviations from the optimal pH can lead to the formation of unintended intermediates.[1]
Q2: What is the optimal pH range for the preparation and stability of this compound solution?
A2: The optimal pH can vary depending on the specific step of the preparation process. For the extraction of the this compound magma, a critical pH range of 2.2 to 2.3 is recommended to ensure the magma remains soluble for subsequent steps.[3] For the final elixir formulation to maintain long-term stability and its semi-transparent nature, a buffered pH range of 7.2 to 7.3 is suggested.[3] Another described preparation results in a final product with a pH between 3.5 and 5.5.[4]
Q3: What are the consequences of the pH being too high or too low?
A3: If the pH is not correctly controlled, several issues can arise. As the pH increases, the Bi³⁺ ion has a strong tendency to hydrolyze, which can lead to the formation of polymeric bismuthyl complexes ([Bi₆O₄(OH)₄]⁶⁺) or the precipitation of bismuth hydroxide.[5][6] If the pH is too low, the tartaric acid may not be sufficiently deprotonated to effectively chelate the bismuth ions, potentially leading to incomplete complex formation. In certain extraction steps, a pH outside the narrow 2.2-2.3 range can render the intermediate insoluble.[3]
Q4: What are common starting materials for preparing this compound?
A4: Common starting materials include a bismuth salt and a source of tartrate. Bismuth salts like bismuth subnitrate or bismuth oxide are frequently used.[1][3][7] The tartrate source can be tartaric acid, sodium tartrate, or potassium sodium tartrate (Rochelle salt).[1][7] A base, such as sodium hydroxide or sodium bicarbonate, is typically used to adjust the pH during the reaction.[1][7]
Q5: My this compound solution is cloudy or has formed a precipitate. What could be the cause?
A5: Cloudiness or precipitation is a common issue often related to incorrect pH. If the pH is too high, insoluble bismuth hydroxide or basic bismuth salts may have formed.[1][2] Bismuth nitrate, a common precursor, is known to hydrolyze in water to form the insoluble oxynitrate.[5] It is also crucial to ensure the complete complexation of bismuth with tartrate, as ordinary bismuth tartrate salts can hydrolyze into insoluble forms.[2] One patented method specifically highlights that the magma of this compound must be extracted at a pH between 2.2 and 2.3 to remain soluble.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms during reaction | pH is too high, causing hydrolysis of bismuth ions. | Carefully monitor and adjust the pH. Ensure it is within the optimal range for the specific step of your protocol. For magma extraction, maintain a pH of 2.2-2.3.[3] |
| Incomplete complexation with tartrate. | Ensure the molar ratio of tartrate to bismuth is sufficient for complete complexation. | |
| Final solution is cloudy or unstable over time | The final pH of the solution is not optimal for stability. | For long-term stability of an elixir, buffer the final solution to a pH of 7.2-7.3.[3] |
| The initial magma was not fully soluble. | During preparation, ensure the magma is extracted within the critical pH range of 2.2-2.3 to ensure solubility.[3] | |
| Difficulty dissolving starting bismuth salt | Bismuth salts like bismuth subnitrate have low water solubility. | Bismuth subnitrate can be dissolved in nitric acid before reacting with the tartrate source.[3] |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Magma Extraction pH | 2.2 - 2.3 | Critical range to ensure solubility of the magma. | [3] |
| Final Elixir pH | 7.2 - 7.3 | For long-term stability of the colloidal solution. | [3] |
| Alternative Final Product pH | 3.5 - 5.5 | pH of a white amorphous powder form of the compound. | [4] |
Experimental Protocols
Protocol 1: Preparation of Colloidal this compound Solution (Based on Patent US4582702A)
-
Preparation of Aqueous Bismuth Sodium Tartrate:
-
Dissolve 8.16 kg of bismuth subnitrate in a mixture of 7.24 liters of nitric acid and 11.35 liters of distilled water.[3]
-
In a separate container, prepare a "salting-in" solution by dissolving 5.44 kg of sodium bicarbonate in 11.35 liters of distilled water at approximately 38°C.[3]
-
To the sodium bicarbonate solution, add 4.64 kg of tartaric acid to form a clear solution.[3]
-
-
Extraction of Bismuth Sodium Tartrate Magma:
-
Combine the bismuth solution with the tartrate solution to form a magma (a thick, paste-like substance).
-
Wash the magma by adding distilled water, agitating the mixture, and allowing the magma to settle.[3]
-
Test the pH of the wash liquor.[3]
-
Decant the wash liquor. Repeat the washing process until the pH of the wash liquor is between 2.2 and 2.3. This pH is critical for the solubility of the magma.[3]
-
-
Formation of the Final Solution:
Visualizations
Caption: Experimental workflow for this compound solution preparation.
Caption: Troubleshooting guide for precipitation issues.
References
- 1. This compound|CAS 31586-77-3|Research Compound [benchchem.com]
- 2. US1663201A - Process for making bismuth tartrates and product produced thereby - Google Patents [patents.google.com]
- 3. US20050035177A1 - Method for preparing colloidal solution of bismuth sodium tartrate - Google Patents [patents.google.com]
- 4. CN102276445A - Colloidal bismuth tartrate compound, medicaments thereof, preparation method thereof and application thereof - Google Patents [patents.google.com]
- 5. Bismuth - Wikipedia [en.wikipedia.org]
- 6. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 7. refp.cohlife.org [refp.cohlife.org]
Preventing precipitation of Sodium Bismuth Tartrate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium bismuth tartrate solutions. Our goal is to help you prevent precipitation and ensure the stability of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a complex salt of bismuth and tartaric acid.[1][2][3] Bismuth salts, in general, are susceptible to hydrolysis in aqueous solutions.[4][5] This means that the bismuth ions (Bi³⁺) react with water to form insoluble bismuth subsalts or bismuth hydroxide, which then precipitate out of the solution.[4] The stability of the solution is highly dependent on factors like pH and temperature.[1]
Q2: What is the role of tartaric acid in the solution?
Tartaric acid acts as a chelating agent, which means it binds to the bismuth ions to form a more stable, water-soluble complex.[6] This complexation helps to prevent the hydrolysis of bismuth ions and, consequently, reduces the likelihood of precipitation. An excess of tartrate in the solution can further enhance stability.
Q3: How does pH affect the stability of this compound solutions?
The pH of the solution is a critical factor in maintaining the stability of this compound. Bismuth salts are more prone to hydrolysis and precipitation in neutral to slightly acidic conditions. To maintain a stable solution, it is often necessary to control the pH within a specific range. For instance, in some preparations, a magma of bismuth sodium tartrate is extracted at a pH of approximately 2.2, and the final solution is buffered to a pH of 7.2 to 7.3 to ensure long-term stability.[7]
Q4: Can temperature changes cause precipitation?
Yes, temperature can influence the solubility and stability of this compound. While specific quantitative data is limited in readily available literature, as a general principle, changes in temperature can affect the solubility of salts in solution. It is advisable to store solutions at a constant and appropriate temperature as specified by established protocols.
Q5: Are there any other agents that can help stabilize the solution?
Co-solvents and other additives can be used to enhance the stability of bismuth salt solutions. For example, polyols like glycerol (B35011) can be used as stabilizing agents.[8] In some formulations, a "salting-in" mixture, which may contain components like sodium bicarbonate and tartaric acid, is used to dissolve the this compound magma and form a stable colloidal solution.[7]
Troubleshooting Guide: Precipitation Issues
Use the table below to diagnose and resolve common issues leading to the precipitation of this compound in your experiments.
| Observation | Potential Cause | Recommended Action |
| Immediate precipitation upon dissolving the salt | Incorrect pH of the solvent. Bismuth salts are prone to hydrolysis in neutral or near-neutral water. | Ensure the solvent is appropriately acidified before adding the this compound. A common starting point is to use dilute nitric acid. |
| Cloudiness or precipitation develops over a short period (minutes to hours) | The pH of the solution is drifting into an unstable range. | Buffer the solution to maintain the pH within the optimal stability range. For some colloidal preparations, a final pH of 7.2-7.3 is recommended.[7] |
| Precipitation occurs after a temperature change (e.g., removing from a cold room) | The concentration of the solution may be too high for the given temperature, leading to supersaturation and crystallization upon warming. | Prepare solutions at the intended working temperature. If a stock solution is stored cold, allow it to equilibrate to room temperature slowly and check for any precipitate before use. |
| A fine, white precipitate forms | This is likely due to the hydrolysis of bismuth ions, forming insoluble bismuth subsalts or bismuth hydroxide.[4] | Review the preparation protocol to ensure the correct pH is maintained throughout. The addition of excess tartaric acid or a stabilizing agent like glycerol may be necessary. |
| The solution appears milky or colloidal but eventually settles | The colloidal suspension is not stable. | The preparation method may need to be adjusted. Consider using a "salting-in" mixture or a co-solvent like glycerol to improve colloidal stability.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Solution (General Laboratory Use)
This protocol provides a general method for preparing a stable solution for research applications.
Materials:
-
This compound
-
Tartaric Acid
-
Sodium Hydroxide (NaOH) or Nitric Acid (HNO₃) for pH adjustment
-
Deionized Water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a Tartaric Acid Solution: Dissolve an excess of tartaric acid in deionized water. The excess tartrate will help to complex the bismuth ions and prevent precipitation. A molar ratio of tartrate to bismuth greater than 1:1 is recommended.
-
Adjust pH: Adjust the pH of the tartaric acid solution to the desired range. For many applications, a slightly acidic to neutral pH is required for the final solution, but the initial dissolution may require more acidic conditions to prevent hydrolysis.
-
Dissolve this compound: Slowly add the this compound powder to the stirring tartaric acid solution.
-
Final pH Adjustment: Once the this compound is fully dissolved, carefully adjust the final pH of the solution using NaOH or HNO₃ as needed for your specific application.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Storage: Store the solution in a well-sealed container at a constant temperature.
Protocol 2: Quantification of Bismuth in Solution using UV-Visible Spectrophotometry
This protocol allows for the determination of the bismuth concentration in your prepared solution.
Materials:
-
Prepared this compound solution
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Appropriate blank solution (e.g., the same solvent used to prepare the solution)
Procedure:
-
Wavelength Scan: Scan the this compound solution across a UV-Visible spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a series of standard solutions of known this compound concentrations.
-
Generate a Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to generate a standard curve.
-
Measure Sample Absorbance: Measure the absorbance of your unknown this compound solution at the λmax.
-
Determine Concentration: Use the standard curve to determine the concentration of bismuth in your sample.
Visualizing Key Processes
To further aid in understanding the principles behind maintaining a stable this compound solution, the following diagrams illustrate relevant concepts.
Caption: Hydrolysis pathway of the Bi³⁺ ion leading to precipitation.
Caption: Chelation of Bi³⁺ by tartrate to form a stable, soluble complex.
Caption: General experimental workflow for preparing and verifying a this compound solution.
References
- 1. CAS 31586-77-3: Bismuth sodium tartrate | CymitQuimica [cymitquimica.com]
- 2. Bismuth sodium tartrate | C4H2BiNaO6 | CID 76971117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 31586-77-3 CAS MSDS (BISMUTH SODIUM TARTRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bismuth - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Bismuth Tartrate? [synapse.patsnap.com]
- 7. US20050035177A1 - Method for preparing colloidal solution of bismuth sodium tartrate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Sodium Bismuth Tartrate Reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Bismuth Tartrate reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a coordination complex of bismuth, sodium, and tartaric acid. It is primarily used in the pharmaceutical industry for its antimicrobial and anti-inflammatory properties, particularly in the treatment of gastrointestinal disorders.[1]
Q2: What are the typical physical and chemical properties of this compound?
A2: this compound is generally a white to off-white crystalline powder that is soluble in water. Its stability and solubility are significantly influenced by factors such as pH and temperature.
Q3: What are the recommended storage conditions for this compound reagents?
A3: To ensure the stability of this compound, it should be stored in a cool, dry place, away from direct light and moisture. Containers should be tightly sealed to prevent degradation.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong acids, bases, and oxidizing agents. Contact with these substances can lead to degradation of the reagent.
Q5: What are the primary stability concerns with this compound solutions?
A5: The main stability issue with aqueous solutions of this compound is precipitation. This is highly dependent on the pH of the solution. Maintaining the correct pH is crucial for the stability of the solution. For colloidal solutions, a pH range of 7.2 to 7.3 is recommended to maintain stability for an extended period.
Troubleshooting Guide
Issue 1: Precipitation or cloudiness in the this compound solution.
-
Possible Cause 1: Incorrect pH.
-
Troubleshooting Step: Measure the pH of the solution. The stability of this compound in solution is highly pH-dependent. For colloidal solutions, adjusting the pH to a neutral or slightly alkaline range (e.g., 7.2-7.3) with a suitable buffer can help redissolve the precipitate and maintain stability. In some preparation methods, a very acidic pH of around 2.2 is used for initial extraction, but the final solution for use is buffered to a higher pH.
-
-
Possible Cause 2: Low Temperature.
-
Troubleshooting Step: Gently warm the solution while stirring. Solubility of the reagent may decrease at lower temperatures.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Ensure all glassware is thoroughly cleaned and that the water used for dissolution is of high purity (e.g., deionized or distilled). Contaminants can act as nucleation sites for precipitation.
-
Issue 2: The reagent is discolored (yellowish or brownish).
-
Possible Cause 1: Degradation due to light exposure.
-
Troubleshooting Step: Store the reagent in an amber or opaque container to protect it from light. If the discoloration is significant, the reagent may have degraded and should be discarded.
-
-
Possible Cause 2: Oxidation.
-
Troubleshooting Step: Ensure the container is tightly sealed to minimize exposure to air. If oxidation is suspected, the reagent's performance should be verified using a quality control test.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Reagent degradation.
-
Troubleshooting Step: Perform a quality control check on the reagent to assess its purity and concentration. An experimental protocol for determining bismuth content via complexometric titration is provided in the "Experimental Protocols" section.
-
-
Possible Cause 2: Improper solution preparation.
-
Troubleshooting Step: Review the solution preparation procedure to ensure the correct solvent, concentration, and pH are being used. Ensure the reagent is fully dissolved before use.
-
Quantitative Data Summary
While specific quantitative data on the stability of this compound under various conditions is not extensively available in the public domain, the following table summarizes the key factors influencing its stability based on available information.
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (e.g., ~2.2) | May be required for initial extraction of magma from aqueous solution. | Follow specific protocol instructions for preparation. |
| Neutral to slightly alkaline (e.g., 7.2-7.3) | Critical for maintaining the stability of colloidal solutions and preventing precipitation. | Buffer the final solution to the recommended pH range. | |
| Temperature | Elevated Temperatures | Can accelerate degradation. | Store at recommended cool temperatures. Avoid excessive heat. |
| Low Temperatures | May decrease solubility and cause precipitation. | If precipitation occurs upon cooling, gently warm the solution. | |
| Light | Exposure to UV or ambient light | Can cause discoloration and degradation. | Store in light-resistant containers. |
| Moisture | High humidity | Can lead to hydrolysis and degradation of the solid reagent. | Store in a dry environment with the container tightly sealed. |
Experimental Protocols
Protocol 1: Determination of Bismuth Content by Complexometric Titration
This method is a standard quality control procedure to determine the concentration of bismuth in a this compound sample.
Materials:
-
This compound sample
-
Nitric acid (0.5 M)
-
Deionized water
-
EDTA (ethylenediaminetetraacetic acid) standard solution (0.01 M)
-
Xylenol orange indicator
-
250 mL Erlenmeyer flasks
-
Burette
-
Pipettes
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.15 g of the this compound powder and transfer it to a 250 mL Erlenmeyer flask.
-
Add 10.0 mL of 0.5 M nitric acid to the flask and swirl to dissolve the sample.
-
Add 40 mL of deionized water to the flask.
-
Gently boil the solution for 15 minutes.
-
Allow the solution to cool to room temperature.
-
Add 3-5 drops of xylenol orange indicator to the solution. The solution should turn red.
-
Titrate the solution with a standardized 0.01 M EDTA solution until the color changes from red to yellow, which indicates the endpoint.
-
Record the volume of EDTA solution used.
-
Calculate the bismuth content in the sample.
Protocol 2: Stability-Indicating HPLC Method for Bismuth Tartrate (Adapted from Bismuth Subcitrate Method)
This method can be used to assess the purity of this compound and to detect the presence of degradation products. This is an adapted method and may require optimization for specific applications.[2]
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Phosphate buffer (pH 3.5) and methanol (B129727) in a ratio of 40:60 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a standard solution of known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
-
Data Analysis:
-
Compare the retention time of the main peak in the sample chromatogram with that of the standard chromatogram to identify the this compound peak.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample to that of the standard.
-
Examine the chromatogram for any additional peaks, which may indicate the presence of impurities or degradation products.
-
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Quality control analytical workflow.
References
Troubleshooting contamination in Sodium Bismuth Tartrate synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Sodium Bismuth Tartrate.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
Pure this compound is typically a white to off-white or slightly yellow crystalline powder.[1][2] Any significant deviation from this appearance, such as a dark brown or black color, may indicate the presence of impurities.[3][4]
Q2: What are the critical parameters to control during the synthesis of this compound?
The most critical parameters are pH and temperature.[5] Precise control over these factors is essential for high purity and yield. The pH influences the deprotonation of tartaric acid, which is necessary for complexation with the bismuth ion (Bi³⁺), and helps to stabilize the resulting complex.[5] Temperature can affect the formation of different tartrate derivatives; for instance, lower temperatures (below 15°C) have been noted to favor the formation of tetra-bismuth tartrates.[5]
Q3: What are some common methods for synthesizing this compound?
Common synthesis methods include:
-
Conventional Precipitation: This widely used technique involves reacting a soluble bismuth salt (like bismuth subnitrate dissolved in nitric acid) with a tartrate source (like tartaric acid) and a base (such as sodium hydroxide (B78521) or sodium bicarbonate) to precipitate the product.[5]
-
Older Methods: One historical method involves treating bismuth oxide with a warm solution of tartaric acid, followed by the addition of potassium tartrate and neutralization with sodium hydroxide.[5]
-
Sol-Gel Synthesis: This approach can offer good control over the product's homogeneity and morphology.[5]
Q4: What analytical techniques are recommended for quality control of this compound?
For quality control, the following techniques are useful:
-
Thermogravimetric Analysis (TGA): Measures changes in mass with temperature, which can identify and quantify decomposition stages, such as the loss of water.[5]
-
X-ray Powder Diffraction (PXRD): Confirms the formation of the desired crystalline phase and can identify any secondary or impurity phases.[5]
-
Infrared Spectroscopy (IR): Can be used to study the chemical bonding and structure of the synthesized compound.[6]
-
Elemental Analysis: To determine the bismuth content and check for heavy metal impurities.[2]
Troubleshooting Guide
Issue 1: Product Discoloration (Yellow, Brown, or Black Product)
Possible Causes:
-
Formation of Sodium Bismuthate: Contact with oxidizing agents, or even light and air over time, can lead to the formation of dark brown-black sodium bismuthate.[3][4] This is a known issue with bismuth compounds, especially in the presence of substances like sodium hypochlorite.[7]
-
Presence of Impurity Metals: Impurities in the starting bismuth material (e.g., copper, iron) can lead to a colored product.[8]
-
Side Reactions: Uncontrolled pH or temperature can lead to side reactions and the formation of colored byproducts.
Suggested Solutions:
-
Control Reaction Atmosphere: If sensitivity to oxidation is suspected, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).
-
Use High-Purity Starting Materials: Ensure the bismuth source (e.g., bismuth oxide, bismuth subnitrate) is of high purity to minimize metal contaminants.[8]
-
Purification: Wash the final precipitate thoroughly to remove impurities.[5] Recrystallization may be necessary if the discoloration is significant.
-
Storage: Store the final product protected from light.[4]
Issue 2: Low Yield
Possible Causes:
-
Incorrect Stoichiometry: The molar ratio of bismuth to tartrate is crucial for the formation of the desired product.[8]
-
Incomplete Precipitation: The pH of the solution may not be optimal for complete precipitation of the this compound complex.
-
Formation of Soluble Intermediates: Reaction conditions may favor the formation of more soluble bismuth tartrate species that do not precipitate.
-
Loss During Washing: Excessive washing or using a solvent in which the product has some solubility can lead to product loss.
Suggested Solutions:
-
Optimize Reactant Ratios: Carefully control the stoichiometry of the reactants. A molar ratio of tartrate ions to Bi(III) of at least 2 has been recommended in some procedures.[8]
-
Precise pH Control: Adjust the pH carefully to the optimal range for precipitation. For the extraction of the magma (a thick suspension), a pH of 2.2 to 2.3 has been identified as critical to ensure the magma remains soluble for the next steps.[9]
-
Monitor Temperature: Maintain the recommended temperature throughout the reaction to ensure the formation of the desired, less soluble product.[5]
-
Washing Procedure: Wash the precipitate with cold deionized water to minimize dissolution.
Issue 3: Formation of Insoluble White Precipitate
Possible Causes:
-
Hydrolysis of Bismuth Salts: Bismuth salts are prone to hydrolysis in water, especially if the solution is not sufficiently acidic, leading to the formation of insoluble bismuthyl (BiO⁺) salts like bismuth oxy-nitrate or bismuth subcarbonate.[3][10]
-
Precipitation of Bismuth Hydroxide: If the pH of the solution is too high (too basic), bismuth hydroxide (Bi(OH)₃) can precipitate.[5]
-
Incorrect pH Adjustment: Rapid or uncontrolled addition of base can create localized areas of high pH, causing unwanted precipitation.
Suggested Solutions:
-
Maintain Acidity: When dissolving the initial bismuth salt (e.g., bismuth subnitrate), ensure the solution remains sufficiently acidic to prevent hydrolysis.[10]
-
Slow Addition of Base: Add the base (e.g., sodium hydroxide) slowly and with vigorous stirring to ensure a uniform pH throughout the reaction mixture.
-
Buffer the System: Consider using a buffer system to maintain the pH within the desired range during the reaction.
Data and Protocols
Product Specifications
The following table summarizes typical quality control specifications for this compound.
| Parameter | Specification |
| Appearance | White to slightly yellow crystalline powder[2] |
| Bismuth Content | 35.0 - 42.0%[2] |
| Arsenic (As) | ≤ 2 ppm[2] |
| Lead (Pb) | ≤ 50 ppm[2] |
| Nitrates | Pass test[2] |
Experimental Protocol: Conventional Precipitation Method
This is a generalized protocol based on common precipitation techniques.[5][9] Researchers should optimize parameters for their specific requirements.
-
Dissolution of Bismuth Salt: Dissolve bismuth subnitrate in dilute nitric acid with stirring. Ensure complete dissolution while avoiding a large excess of acid to prevent hydrolysis upon dilution.
-
Preparation of Tartrate Solution: In a separate vessel, dissolve tartaric acid and sodium hydroxide (or sodium bicarbonate) in deionized water.
-
Precipitation: Slowly add the bismuth nitrate (B79036) solution to the tartrate solution with vigorous stirring.
-
pH Adjustment: Carefully monitor and adjust the pH of the mixture. A critical step in some protocols is extracting the resulting magma at a pH between 2.2 and 2.3.[9]
-
Digestion: Allow the precipitate to stir for a specified time (e.g., 1-2 hours) to ensure complete reaction and improve particle size.
-
Isolation: Collect the precipitate by filtration (e.g., using a Buchner funnel).
-
Washing: Wash the collected solid with deionized water to remove soluble impurities.
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Visual Guides
General Synthesis Workflow
Caption: Figure 1. General Synthesis Workflow for this compound
Troubleshooting Logic for Contamination Issues
Caption: Figure 2. Troubleshooting Contamination in Synthesis
References
- 1. CAS 31586-77-3: Bismuth sodium tartrate | CymitQuimica [cymitquimica.com]
- 2. ocb-pharmaceutical.com [ocb-pharmaceutical.com]
- 3. Colour and chemical stability of bismuth oxide in dental materials with solutions used in routine clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colour and chemical stability of bismuth oxide in dental materials with solutions used in routine clinical practice | PLOS One [journals.plos.org]
- 5. This compound|CAS 31586-77-3|Research Compound [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. sibran.ru [sibran.ru]
- 9. US20050035177A1 - Method for preparing colloidal solution of bismuth sodium tartrate - Google Patents [patents.google.com]
- 10. US6103088A - Process for preparing bismuth compounds - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Sodium Bismuth Tartrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the antimicrobial efficacy of Sodium Bismuth Tartrate (SBT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antimicrobial action for this compound?
A1: this compound (SBT), like other bismuth compounds, exerts its antimicrobial effects through a multi-targeted approach. The primary mechanisms include:
-
Disruption of the bacterial cell wall and membrane: Bismuth ions can interfere with the integrity of the bacterial cell envelope, leading to cell lysis.[1]
-
Inhibition of essential bacterial enzymes: Bismuth ions have a high affinity for thiol groups in proteins. This binding can inactivate crucial enzymes involved in cellular processes, ultimately leading to bacterial cell death.[1]
-
Precipitation of intracellular components: Bismuth can cause the precipitation of components within the bacterial cell, further disrupting cellular function.[1]
-
Interference with nutrient uptake: Some studies suggest that bismuth can competitively inhibit the uptake of essential metal ions, like iron, which are necessary for bacterial survival and growth.[2]
Q2: Why is there a discrepancy between the in vitro and in vivo efficacy of some bismuth compounds?
A2: A notable discrepancy between in vitro and in vivo results can be observed with certain bismuth salts. For instance, bismuth subnitrate may show poor activity in lab tests but can be effective in treating infections like H. pylori as part of a combination therapy.[3][4] This is likely because in vivo, bismuth compounds may have indirect antimicrobial effects, such as altering the gastric mucus layer to inhibit bacterial colonization, which are not captured in standard in vitro assays.[4]
Q3: Can bacteria develop resistance to this compound?
A3: While not impossible, the development of bacterial resistance to bismuth compounds is considered to be low.[5] This is attributed to its multifactorial mechanism of action, which targets several cellular processes simultaneously.[1] It is more difficult for bacteria to develop resistance to a multi-target agent compared to an antibiotic with a single, specific target.
Q4: What are some strategies to improve the bioavailability and efficacy of this compound?
A4: A significant challenge with bismuth compounds is their low bioavailability.[1] Strategies to overcome this and enhance efficacy include:
-
Formulation with chelating agents: Combining bismuth with thiol-containing chelators can improve its delivery and antimicrobial activity.
-
Liposomal formulations: Encapsulating bismuth compounds in liposomes can enhance their stability and delivery to the site of infection, potentially increasing their efficacy and reducing toxicity.[6][7]
-
Nanoparticle formulations: Bismuth nanoparticles have shown enhanced antimicrobial activity compared to their bulk counterparts, likely due to their increased surface area-to-volume ratio.[8]
-
Combination with other molecules: Synergistic combinations with other compounds, such as hinokitiol, have been shown to potentiate the antimicrobial activity of bismuth.[5]
Troubleshooting Guides
Issue 1: Poor solubility of this compound in growth media.
-
Q: My this compound is precipitating in the culture medium. How can I resolve this?
-
A: The solubility of bismuth salts can be highly dependent on the pH and composition of the medium.[1][3] First, verify the recommended solvent for your specific SBT product. If precipitation occurs in your culture medium, consider preparing a concentrated stock solution in an appropriate solvent (e.g., sterile distilled water, sometimes with slight acidification or basification as recommended by the supplier) and then diluting it to the final concentration in the medium just before use. For some bismuth compounds, adjusting the pH of the final medium may be necessary, but be mindful of how this might affect bacterial growth.[9][10] Using a colloidal form of bismuth, like colloidal bismuth subcitrate (CBS), might also be an alternative as they are designed for better suspension.[3][4]
-
Issue 2: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) results.
-
Q: I am getting variable MIC values for SBT against the same bacterial strain. What could be the cause?
-
A: Inconsistent MIC results can stem from several factors:
-
Inoculum effect: Ensure you are using a standardized inoculum size as per CLSI or EUCAST guidelines. A higher than recommended bacterial density can lead to artificially high MICs.
-
Precipitation: As mentioned above, if SBT is precipitating, the actual concentration in solution will be lower and variable, leading to inconsistent results. Visually inspect your assay plates for any signs of precipitation.
-
Media components: Components of the culture medium can sometimes interact with the compound being tested. If you are using a complex medium, consider if any components might be chelating or inactivating the bismuth.
-
Incubation time and conditions: Adhere strictly to standardized incubation times and atmospheric conditions, as these can influence both bacterial growth and the stability of the compound.
-
-
Issue 3: Difficulty in interpreting synergy testing results (Checkerboard Assay).
-
Q: I performed a checkerboard assay with SBT and an antibiotic, but I'm unsure how to interpret the results. What do the Fractional Inhibitory Concentration Index (FICI) values mean?
-
A: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction between two antimicrobial agents. The FICI is calculated as follows: FICI = FIC of agent A + FIC of agent B, where FIC of A = (MIC of A in combination) / (MIC of A alone).[11]
-
Synergy: FICI ≤ 0.5
-
Additive/No interaction: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0 It's important to note that results can sometimes be ambiguous. If you observe values close to the cutoff points, it is recommended to repeat the experiment and consider other methods of synergy testing, such as time-kill assays, for confirmation.
-
-
-
Q: I am not observing the expected synergy between SBT and my antibiotic of choice. Why might this be?
-
A: A lack of synergy in a checkerboard assay can have several explanations:
-
No true synergy: The combination may not be synergistic against the tested strain under the chosen conditions. Some studies have reported no synergistic interaction between bismuth and certain antibiotics against H. pyloriin vitro.[3][9][10]
-
Mechanism of action: The mechanisms of the two agents may not be complementary in a way that leads to synergy.
-
Inappropriate concentrations: Ensure that the concentration ranges tested for both agents are appropriate and span their individual MICs.
-
Experimental artifacts: Issues such as precipitation of SBT or degradation of the antibiotic can affect the results.
-
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Various Bismuth Compounds against Helicobacter pylori
| Bismuth Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Bismuth Subsalicylate | 4 - 32 | 8 | 16 | [9][10] |
| Bismuth Potassium Citrate | 2 - 16 | 4 | 8 | [9][10] |
| Colloidal Bismuth Subcitrate | 1 - 8 | 4 | 8 | [9][10] |
| Tripotassium Dicitrato Bismuthate | - | 8 | - | [12] |
| Bismuth Nanoparticles | 60 - 100 | - | - | [8] |
Table 2: Synergistic Activity of Colloidal Bismuth Subcitrate (CBS) with Meropenem (MER) against NDM-1-positive E. coli
| Strain | MIC of MER alone (µg/mL) | MIC of CBS alone (µg/mL) | MIC of MER in combination with CBS (µg/mL) | FICI | Interpretation | Reference |
| NDM-HK | 16 | >256 | 2 | 0.250 | Synergy | [13] |
Table 3: Synergistic Activity of Bismuth Nitrate [Bi(NO3)3] with Meropenem against NDM-positive E. coli
| Strain | MIC of Meropenem alone (µg/mL) | MIC of Bi(NO3)3 alone (µg/mL) | MIC of Meropenem in combination with Bi(NO3)3 (µg/mL) | FICI | Interpretation | Reference |
| E. coli B2 | 32 | >1024 | 4 | 0.375 | Synergy | [11] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure and should be adapted based on the specific bacterial species and laboratory standards (e.g., CLSI guidelines).
-
Preparation of SBT Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water). Ensure complete dissolution.
-
Preparation of Bacterial Inoculum: Culture the test organism on an appropriate agar (B569324) plate overnight. Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the SBT stock solution in the appropriate cation-adjusted Mueller-Hinton Broth (or other suitable broth) to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the SBT dilutions.
-
Controls: Include a positive control (broth with inoculum, no SBT) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and atmospheric conditions for the test organism for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of SBT that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and the antibiotic to be tested.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations. Along the x-axis, perform serial dilutions of the antibiotic. Along the y-axis, perform serial dilutions of SBT. This will result in each well having a unique combination of concentrations of the two agents.
-
Inoculation: Inoculate the plate with the test organism prepared as described in the MIC protocol to a final density of approximately 5 x 105 CFU/mL.
-
Controls: Include rows/columns with only SBT and only the antibiotic to determine their individual MICs under the assay conditions. Also, include a growth control well.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each agent in every well that shows no growth. The FIC Index (FICI) is the sum of the FICs for both agents. Interpret the FICI as described in the troubleshooting section.
Visualizations
References
- 1. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The action of bismuth against Helicobacter pylori mimics but is not caused by intracellular iron deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility, absorption, and anti-Helicobacter pylori activity of bismuth subnitrate and colloidal bismuth subcitrate: In vitro data Do not predict In vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hinokitiol potentiates antimicrobial activity of bismuth drugs: a combination therapy for overcoming antimicrobial resistance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Liposomal bismuth-ethanedithiol formulation enhances antimicrobial activity of tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bismuth Drugs Reverse Tet(X)-Conferred Tigecycline Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The minimum inhibitory concentrations of various bismuth salts against Campylobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bismuth antimicrobial drugs serve as broad-spectrum metallo-β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sodium Bismuth Tartrate Concentration in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of Sodium Bismuth Tartrate (SBT) concentration in their experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and insights into the mechanism of action of SBT.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SBT) and what are its primary applications in research?
A1: this compound is a salt of bismuth and tartaric acid. It is known for its antimicrobial and anti-inflammatory properties.[1] In research and drug development, it is primarily investigated for its therapeutic potential in treating gastrointestinal disorders, particularly those associated with Helicobacter pylori infection, as well as for its potential anticancer activities.[2][3]
Q2: What is a typical starting concentration range for SBT in cell culture experiments?
A2: The optimal concentration of SBT is highly dependent on the cell line and the experimental endpoint (e.g., cytotoxicity, anti-inflammatory effect). Based on studies with other bismuth compounds, a broad starting range to consider for dose-response experiments is 1 µM to 100 µM.[4] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: How does the solubility and stability of SBT affect experiments?
A3: this compound is generally soluble in water. However, its stability can be influenced by the pH and composition of the experimental buffer or cell culture medium.[5] Precipitation can occur, which can lead to inaccurate and irreproducible results. It is essential to ensure complete dissolution and stability of SBT in your experimental system.
Q4: What are the known mechanisms of action for SBT?
A4: The mechanisms of action for bismuth compounds like SBT are multifaceted. As an antimicrobial agent, bismuth ions can disrupt the bacterial cell wall and inhibit essential enzymes.[1] In cancer cells, bismuth compounds have been shown to induce apoptosis (programmed cell death) and generate reactive oxygen species (ROS).[6] They may also modulate signaling pathways involved in cell proliferation and inflammation, such as the MAPK and NF-κB pathways.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in cell culture medium upon addition of SBT. | 1. High SBT Concentration: The concentration of SBT exceeds its solubility limit in the specific medium. 2. Interaction with Media Components: Components in the medium (e.g., salts, proteins in serum) may react with SBT, causing precipitation.[9][10] 3. Incorrect Solvent or pH: The solvent used to prepare the stock solution may be incompatible with the media, or the final pH of the media may affect SBT stability. | 1. Optimize Concentration: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. Start with a lower concentration range in your experiments. 2. Test in Serum-Free Media: To determine if serum components are the cause, test the solubility of SBT in both serum-containing and serum-free media. 3. Prepare Fresh Stock Solutions: Prepare fresh stock solutions of SBT in a suitable solvent (e.g., sterile water) immediately before use. Ensure the final concentration of the solvent in the media is low (e.g., <0.1% for DMSO if used).[11] 4. Adjust pH: Check the pH of your final working solution and adjust if necessary, keeping in mind the optimal pH for your cells. |
| Inconsistent or non-reproducible results. | 1. Incomplete Dissolution of SBT: If SBT is not fully dissolved, the actual concentration in the experiment will vary. 2. Degradation of SBT: SBT may degrade over time, especially in solution at 37°C. 3. Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration. | 1. Ensure Complete Dissolution: Visually inspect your stock and working solutions to ensure there are no visible particles. Gentle warming or vortexing may aid dissolution. 2. Use Freshly Prepared Solutions: Prepare SBT working solutions immediately before each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 3. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. |
| High background or unexpected results in assays (e.g., MTT, ELISA). | 1. Interference of SBT with Assay Reagents: Bismuth compounds can sometimes interfere with colorimetric or fluorescent assays. 2. Contamination: Microbial contamination can affect cell viability and interfere with assay results. | 1. Run Appropriate Controls: Include a control with SBT in cell-free media to check for any direct reaction with the assay reagents. 2. Check for Contamination: Regularly inspect your cell cultures for any signs of contamination.[12] |
Data Presentation
Table 1: Cytotoxicity of Bismuth Compounds in Cancer Cell Lines (IC50 Values)
Disclaimer: The following table includes data for various bismuth compounds, as specific IC50 values for this compound are limited in publicly available literature. These values can serve as a reference for designing dose-response experiments.
| Bismuth Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Bismuth Nanoparticles | HT-29 | Colon Adenocarcinoma | 24 | 28.7 ± 1.4 (µg/ml) | [13][14] |
| Bismuth Diethyldithiocarbamate (B1195824) | HepG2 | Hepatocellular Carcinoma | Not Specified | - | [8] |
| Bismuth Compound 1 | HTB-26 | Breast Cancer | Not Specified | 10 - 50 | [4] |
| Bismuth Compound 1 | PC-3 | Pancreatic Cancer | Not Specified | 10 - 50 | [4] |
| Bismuth Compound 1 | HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50 | [4] |
| Bismuth Compound 2 | HCT116 | Colon Cancer | Not Specified | 0.34 | [4] |
Table 2: Antimicrobial Activity of Bismuth Compounds (MIC Values)
Disclaimer: The following table includes data for various bismuth compounds, as specific MIC values for this compound are limited in publicly available literature. These values can serve as a reference for designing antimicrobial susceptibility tests.
| Bismuth Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Bismuth Subcitrate | Helicobacter pylori | 8 | [3] |
| Bismuth Subgallate | Helicobacter pylori | >8 | [3] |
| Bismuth Subnitrate | Helicobacter pylori | >8 | [3] |
| Bismuth Subsalicylate | Helicobacter pylori | >8 | [3] |
| Tripotassium Dicitrato Bismuthate | Helicobacter pylori | 8 | [3] |
| Bismuth Nanoparticles | Enterococcus faecalis | 5 | [15] |
| Bismuth Nanoparticles | Streptococcus salivarius | 2.5 | [15] |
| Colloidal Bismuth Subcitrate (CBS) | Helicobacter pylori | 1 - 8 | [15] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of SBT for Cytotoxicity using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of SBT on a cancer cell line.
Materials:
-
This compound (SBT)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6][16]
-
SBT Treatment: Prepare a series of dilutions of SBT in complete medium. A suggested starting range is 0, 1, 5, 10, 25, 50, 75, and 100 µM. Remove the old medium from the wells and add 100 µL of the SBT dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve SBT, if any).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and experimental design.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[2][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the SBT concentration and determine the IC50 value using a suitable software.
Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) of SBT
This protocol describes the broth microdilution method to determine the lowest concentration of SBT that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound (SBT)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Plate reader
Procedure:
-
Prepare SBT Dilutions: Prepare a series of two-fold dilutions of SBT in the appropriate broth in a 96-well plate. A typical starting concentration could be 256 µg/mL, diluted down to 0.5 µg/mL.[17]
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[18]
-
Inoculation: Add the diluted bacterial suspension to each well of the 96-well plate containing the SBT dilutions. Include a positive control (broth with bacteria, no SBT) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18]
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of SBT at which there is no visible growth.[17] Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.
Signaling Pathways
MAPK Signaling Pathway and Potential Interaction with SBT
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates various cellular processes, including proliferation, differentiation, and apoptosis.[19] Some studies suggest that bismuth compounds can activate the MAPK pathway, leading to downstream effects like cell growth inhibition.[7] The exact mechanism of SBT's interaction is still under investigation, but it may involve the generation of reactive oxygen species (ROS) which can act as signaling molecules to activate MAPK cascades.[14]
NF-κB Signaling Pathway and Potential Inhibition by SBT
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in regulating the immune and inflammatory responses.[20] Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Bismuth compounds have been shown to inhibit the activation of NF-κB, which may contribute to their anti-inflammatory and anti-cancer effects.[8] The proposed mechanism involves preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The minimum inhibitory concentrations of various bismuth salts against Campylobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermophysical properties of pharmaceutically compatible buffers at sub-zero temperatures: implications for freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A bismuth diethyldithiocarbamate compound promotes apoptosis in HepG2 carcinoma, cell cycle arrest and inhibits cell invasion through modulation of the NF-κB activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Induction of Apoptosis in Lung Cancer Cells Using Bismuth Sulfide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 13. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. What is the mechanism of Bismuth Tartrate? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Bismuth Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the limited bioavailability of bismuth compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many bismuth compounds exhibit low oral bioavailability?
A1: The limited oral bioavailability of many bismuth compounds stems from their inherent physicochemical properties. Most inorganic bismuth salts are poorly soluble in water and tend to hydrolyze under the acidic conditions of the stomach, forming insoluble bismuth salts or polymers.[1] This poor solubility and precipitation limit their absorption across the gastrointestinal tract.
Q2: What are the primary strategies to improve the bioavailability of bismuth compounds?
A2: Key strategies focus on enhancing the solubility and dissolution rate of bismuth compounds. These include:
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range significantly increases the surface area, leading to enhanced dissolution and bioavailability.[2][3][4] Bismuth-based nanoparticles, such as bismuth oxide, bismuth sulfide, and bismuth oxychloride, have shown promise in this area.
-
Surface Modification: Functionalizing the surface of bismuth nanoparticles with biocompatible polymers like polyethylene (B3416737) glycol (PEG) can improve their stability in biological fluids and prolong circulation time.
-
Novel Complex Synthesis: Developing new bismuth complexes with improved solubility and stability in physiological environments is an active area of research.
-
Lipid-Based Formulations: Encapsulating bismuth compounds in lipid-based delivery systems, such as solid lipid nanoparticles (SLNs), can protect them from the harsh environment of the gut and enhance their absorption.[5][6][7][8]
Q3: What are the regulatory considerations for developing bismuth-based nanoparticles?
A3: While bismuth compounds have a long history of medicinal use, the development of nanoparticle formulations introduces new regulatory considerations.[1] Key aspects include thorough characterization of the nanoparticles (size, charge, morphology), assessment of their pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and comprehensive toxicity studies to ensure their safety.
Q4: How can I analyze the concentration of bismuth in biological samples?
A4: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and robust technique for the quantitative analysis of bismuth in biological matrices such as blood, plasma, and tissues.[9] Proper sample preparation, often involving digestion with strong acids, is crucial for accurate results.
Troubleshooting Guides
Nanoparticle Formulation and Characterization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Particle Aggregation During Synthesis | - Incorrect pH- High ionic strength of the medium- Inadequate stabilization | - Optimize the pH of the reaction mixture.- Use deionized water with low ionic strength.- Increase the concentration of the stabilizing agent. |
| Broad Particle Size Distribution | - Non-uniform nucleation and growth- Inefficient stirring | - Control the reaction temperature precisely.- Ensure vigorous and uniform stirring throughout the synthesis.- Consider a two-step synthesis process to separate nucleation and growth phases. |
| Low Drug Loading Efficiency in Nanoparticles | - Poor affinity of the bismuth compound for the nanoparticle matrix- Drug leakage during purification | - Modify the surface of the nanoparticles or the drug to enhance affinity.- Optimize the purification method (e.g., use a slower centrifugation speed or a different dialysis membrane). |
In Vitro Permeability Assays (Caco-2)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Transepithelial Electrical Resistance (TEER) Values | - Incomplete monolayer formation- Cell toxicity from the test compound- Bacterial contamination | - Allow cells to differentiate for a longer period (typically 21 days).- Assess the cytotoxicity of the bismuth compound at the tested concentration.- Maintain sterile cell culture conditions.[10] |
| High Variability in Permeability Results | - Inconsistent cell seeding density- Variations in experimental conditions (e.g., temperature, incubation time)- Pipetting errors | - Ensure a uniform cell seeding density across all wells.- Standardize all experimental parameters.- Use calibrated pipettes and consistent pipetting techniques. |
| Low Compound Recovery | - Adsorption of the compound to the plate or filter- Cellular metabolism of the compound | - Use low-binding plates.- Include a protein (e.g., BSA) in the basolateral medium to reduce non-specific binding.- Analyze for potential metabolites in both apical and basolateral compartments.[10] |
Data Presentation
Comparative Bioavailability of Different Bismuth Salts in Rats
| Bismuth Compound | Intestinal Absorption (% of Dose) |
| Basic Bismuth Citrate | 0.26 - 0.33 |
| Colloidal Bismuth Subcitrate | 0.26 - 0.33 |
| Basic Bismuth Nitrate (B79036) | 0.04 - 0.11 |
| Bismuth Salicylate | 0.04 - 0.11 |
| Bismuth Gallate | 0.04 - 0.11 |
| Bismuth Aluminate | 0.04 - 0.11 |
| Data sourced from a study on 205Bi-labelled pharmaceutical oral Bi-preparations in rats.[11] |
Experimental Protocols
Protocol 1: Green Synthesis of Bismuth Oxide Nanoparticles
This protocol describes a green synthesis method for bismuth oxide nanoparticles using a plant extract as a reducing and capping agent.
Materials:
-
Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Deionized water
-
Furnace
Procedure:
-
Prepare the aqueous plant extract by boiling fresh leaves in deionized water and then filtering the solution.
-
Dissolve bismuth nitrate pentahydrate in deionized water to create a precursor solution.
-
Add the aqueous plant extract to the bismuth nitrate solution under constant stirring.
-
Wash the resulting precipitate several times with deionized water.
-
Dry the product in a vacuum oven.
-
Calcination of the dried powder in a furnace at 550°C for 5 hours to obtain crystalline bismuth oxide nanoparticles.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the procedure for assessing the intestinal permeability of bismuth compounds using the Caco-2 cell model.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well plates)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
TEER meter
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Values above 250 Ω·cm² generally indicate good monolayer integrity. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.[10]
-
Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the bismuth compound solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Sample Analysis: Analyze the concentration of bismuth in the collected samples using ICP-MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of bismuth transport across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the bismuth compound in the donor chamber.
-
Visualizations
Caption: Experimental workflow for developing and evaluating novel bismuth compound formulations.
References
- 1. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. brieflands.com [brieflands.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Bioavailability of bismuth from 205Bi-labelled pharmaceutical oral Bi-preparations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Green Synthesis and Characterization of Bismuth Oxide Nanoparticle Using Mentha Pulegium Extract - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sodium Bismuth Tartrate and Bismuth Subsalicylate for the Eradication of Helicobacter pylori
For Immediate Release
In the ongoing battle against Helicobacter pylori infection, a primary cause of peptic ulcers and gastric cancer, bismuth-based therapies remain a cornerstone of treatment. This guide provides a detailed comparison of two prominent bismuth compounds: Sodium Bismuth Tartrate and Bismuth Subsalicylate. The following analysis, tailored for researchers, scientists, and drug development professionals, delves into their mechanisms of action, in vitro efficacy, and the experimental frameworks used to evaluate them.
Executive Summary
Both this compound and Bismuth Subsalicylate exhibit potent anti-H. pylori activity through a multi-targeted approach. Their primary mechanisms include the disruption of the bacterial cell wall, inhibition of crucial enzymes, and interference with essential metabolic pathways. While direct comparative clinical trial data is limited, in vitro studies provide valuable insights into their relative efficacy. Bismuth Subsalicylate has been more extensively studied, with established Minimum Inhibitory Concentration (MIC) ranges. Data for this compound is often inferred from related tartrate-based bismuth compounds like colloidal bismuth subcitrate.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of bismuth compounds against H. pylori is a key indicator of their potential therapeutic efficacy. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a standard measure.
| Bismuth Compound | H. pylori Strains | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Citation |
| Bismuth Subsalicylate | 12 (3 reference, 9 clinical) | 4 - 32 | 8 | 16 | [1][2] |
| Colloidal Bismuth Subcitrate (as a proxy for this compound) | 12 (3 reference, 9 clinical) | 1 - 8 | 4 | 8 | [1][2] |
| Bismuth Potassium Citrate (B86180) (as a proxy for this compound) | 12 (3 reference, 9 clinical) | 2 - 16 | 4 | 16 | [1][2] |
Note: Data for this compound is represented by closely related bismuth-citrate and -potassium citrate compounds due to a lack of specific public data for this compound.
Mechanisms of Action: A Multi-pronged Attack
Bismuth compounds do not rely on a single mechanism of action, which is a significant advantage in an era of increasing antibiotic resistance.[3][4] Their multifaceted approach disrupts key bacterial functions.
Shared Mechanisms of Bismuth Compounds:
-
Cell Wall Disruption: Bismuth ions form complexes within the bacterial cell wall and periplasmic space, leading to structural instability and cell lysis.[3]
-
Enzyme Inhibition: Bismuth inhibits a variety of H. pylori enzymes essential for its survival and pathogenesis, including:
-
Inhibition of ATP Synthesis: Bismuth disrupts the bacterial electron transport chain, leading to a depletion of ATP, the cell's primary energy currency.[8][9]
-
Prevention of Adherence: Bismuth compounds inhibit the adhesion of H. pylori to gastric epithelial cells, a critical step in colonization and infection.[4]
-
Disruption of Central Metabolism: Recent proteomic and metabolomic studies have revealed that bismuth treatment perturbs the tricarboxylic acid (TCA) cycle and downregulates various metabolic pathways, including nucleotide and amino acid metabolism.[6][10][11]
Specific Mechanisms:
While sharing a common core of anti-H. pylori activities, the specific salts may have nuanced differences. For instance, the salicylate (B1505791) moiety in Bismuth Subsalicylate is thought to contribute to its anti-inflammatory and antisecretory effects.[12]
Visualizing the Mechanisms and Workflows
To better understand the complex interactions and processes involved, the following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and a typical experimental workflow for determining in vitro efficacy.
Caption: General Mechanism of Bismuth Compounds against H. pylori.
Caption: Experimental Workflow for MIC Determination.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and replicating research findings.
Determination of Minimum Inhibitory Concentration (MIC) via Agar Dilution
This method is a standard procedure for assessing the in vitro susceptibility of bacteria to antimicrobial agents.
1. Preparation of H. pylori Inoculum:
-
H. pylori strains are cultured on appropriate agar plates (e.g., Columbia agar with 5% sheep blood) under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 3-5 days.
-
Bacterial colonies are harvested and suspended in a sterile saline solution or broth (e.g., Brucella broth).
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
2. Preparation of Bismuth-Containing Agar Plates:
-
Stock solutions of the bismuth compounds are prepared and sterilized.
-
Molten agar medium (e.g., Mueller-Hinton agar with 5% sheep blood) is cooled to 45-50°C.
-
Serial twofold dilutions of the bismuth compounds are added to the molten agar to achieve the desired final concentrations.
-
The agar is then poured into sterile Petri dishes and allowed to solidify.
3. Inoculation of Plates:
-
The standardized H. pylori suspension is further diluted, and a specific volume (e.g., 1-10 μL) is spotted onto the surface of the agar plates, including a control plate with no bismuth.
4. Incubation:
-
The inoculated plates are incubated under microaerophilic conditions at 37°C for 72 hours.
5. Determination of MIC:
-
After incubation, the plates are examined for visible bacterial growth.
-
The MIC is recorded as the lowest concentration of the bismuth compound that completely inhibits the visible growth of H. pylori.[1][2]
Conclusion
Both this compound and Bismuth Subsalicylate are effective agents against H. pylori in vitro, operating through a variety of mechanisms that make the development of resistance less likely. While Bismuth Subsalicylate is more extensively documented in the scientific literature, the available data on related tartrate and citrate bismuth salts suggest that this compound possesses comparable and potent anti-H. pylori activity. Further head-to-head in vitro and clinical studies are warranted to delineate the subtle differences in their efficacy and to optimize their use in clinical practice. The multi-targeted nature of these compounds continues to make them invaluable components of H. pylori eradication regimens.
References
- 1. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrative proteomic and metabolomic analyses reveal the mechanism by which bismuth enables Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. The Action of Bismuth against Helicobacter pylori Mimics but Is Not Caused by Intracellular Iron Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-omics and temporal dynamics profiling reveal disruption of central metabolism in Helicobacter pylori on bismuth treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Efficacy of Bismuth Compounds in Microbiology
Bismuth, a heavy metal with a long history of medicinal use, has garnered significant attention in the field of microbiology for its potent antimicrobial properties.[1][2] Various bismuth-containing compounds, from traditional salts to novel organometallic complexes, have demonstrated efficacy against a wide spectrum of pathogens, including clinically relevant bacteria and fungi.[2] This guide provides a comparative analysis of different bismuth compounds, summarizing their antimicrobial performance with supporting experimental data, detailing methodological protocols, and illustrating key mechanisms and workflows.
Overview of Bismuth Compounds
The antimicrobial activity of bismuth is significantly influenced by its chemical form. The most commonly studied compounds include:
-
Bismuth Salts: Traditional compounds like Bismuth Subsalicylate (BSS), Colloidal Bismuth Subcitrate (CBS), Ranitidine Bismuth Citrate (RBC), and Bismuth Subnitrate are widely used, particularly for gastrointestinal disorders and the eradication of Helicobacter pylori.[3][4][5]
-
Bismuth-Thiols (BTs): This newer class of compounds combines bismuth with thiol-containing molecules (e.g., dimercaprol, ethanedithiol). BTs exhibit broad-spectrum activity at concentrations up to 1,000-fold lower than other bismuth salts, making them highly potent biocides.[6]
-
Synthetic & Organobismuth Compounds: Researchers have developed novel cyclic organobismuth compounds and other synthetic molecules that show significant activity against specific pathogens like Clostridium difficile and antibiotic-resistant bacteria.[1][7][8][9]
-
Bismuth Nanoparticles (BiNPs): The application of nanotechnology has led to the development of bismuth-based nanoparticles that demonstrate enhanced antibacterial and anti-biofilm capabilities.[10][11]
The efficacy of these compounds varies based on factors such as their solubility, the specific thiol carrier used, and the target microorganism.[12][13]
Quantitative Efficacy Against Planktonic Bacteria
The minimum inhibitory concentration (MIC) is a key metric for evaluating antimicrobial efficacy. The following tables summarize the MIC values for various bismuth compounds against several bacterial species.
Table 1: Comparative MICs of Bismuth Compounds Against Helicobacter pylori
| Bismuth Compound | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Colloidal Bismuth Subcitrate (CBS) | 12 clinical isolates | 1 - 8 | 4 | 8 | [14] |
| Colloidal Bismuth Subcitrate (CBS) | Strains 60190, SS1, Tx-30a | 4 - 8 | N/A | N/A | [15] |
| Bismuth Subsalicylate (BSS) | 12 clinical isolates | 4 - 32 | N/A | N/A | [14] |
| Bismuth Potassium Citrate | 12 clinical isolates | 2 - 16 | N/A | N/A | [14] |
| Tripotassium Dicitrato Bismuthate | 48 clinical isolates | N/A | 8 | N/A | [16] |
| Bismuth Subnitrate | in vitro | >400 | N/A | N/A | [13] |
| Synthetic Bi³⁺ Complex (with pyridine (B92270) 2,6-dicarboxylate and thiourea) | 3 strains | 8.84 µM | N/A | N/A | [2] |
Note: MIC values can vary based on the specific strain and experimental conditions. µg/mL is equivalent to mg/L.
Table 2: Comparative MICs of Bismuth Compounds Against Other Clinically Relevant Bacteria
| Bismuth Compound | Microorganism | Strain(s) | MIC (µg/mL) | Reference(s) |
| Bismuth-ethanedithiol (BisEDT) | Staphylococcus epidermidis | ATCC 12228 | 0.1 µM Bi³⁺ | [6] |
| Bismuth-ethanedithiol (BisEDT) | Methicillin-resistant S. epidermidis (MRSE) | 10 strains | 0.9 - 1.8 µM Bi³⁺ | [6] |
| Bismuth-ethanedithiol (BisEDT) | Staphylococcus aureus | ATCC 25923 | 2.4 µM Bi³⁺ | [6] |
| Bismuth-2,3-dimercaptopropanol (BisBAL) | Antiseptic-resistant S. aureus | N/A | ≤7 µM Bi³⁺ | [6] |
| Bismuth-2,3-dimercaptopropanol (BisBAL) | Wastewater Microorganisms | N/A | 10 µM | [17] |
| Bismuth Dimercaptopropanol NPs (BisBAL NPs) | Streptococcus mutans | N/A | 5 µM | [11] |
| Bismuth Dimercaptopropanol NPs (BisBAL NPs) | Candida albicans | N/A | 10 µM | [11] |
| Synthetic Bismuth Compounds (Various) | Clostridium difficile | N/A | 0.05 - 2.5 | [7] |
| Colloidal Bismuth Subcitrate (CBS) | Clostridium difficile | N/A | 6 - 9 | [7] |
| Ranitidine Bismuth Citrate (RBC) | Clostridium difficile | N/A | 6 - 9 | [7] |
| Eight-membered-ring Organobismuth Compounds | Staphylococcus aureus | N/A | < 0.5 | [1] |
Efficacy Against Bacterial Biofilms
Bacterial biofilms present a significant challenge due to their inherent resistance to conventional antibiotics. Bismuth compounds, particularly bismuth-thiols, have demonstrated potent anti-biofilm activity by inhibiting the production of the protective exopolysaccharide (EPS) matrix.[18][19][20]
Table 3: Anti-Biofilm Activity of Bismuth Compounds
| Bismuth Compound | Microorganism | Biofilm Model | Efficacy Metric | Result | Reference(s) |
| Bismuth-3,4-dimercaptotoluene (BisTOL) | Slime-producing S. epidermidis | N/A | Slime Inhibition | Significant inhibition at sub-inhibitory concentrations | [6] |
| Bismuth-2,3-dimercaptopropanol (BisBAL) | Pseudomonas aeruginosa | Colony biofilm & Drip-flow reactor | Log Reduction | >7.7 mean log reduction at 40-80 µg/mL | [21] |
| BisBDT/PYR¹ | Methicillin-resistant S. aureus (MRSA) | Colony biofilm & Drip-flow reactor | Log Reduction | 4.9 log reduction | [21] |
| Bismuth-ethanedithiol (BisEDT) | P. aeruginosa | Checkerboard | Synergistic Inhibition | Synergistic effect with ciprofloxacin, ceftazidime, and imipenem | [19] |
| Bismuth-2,3-dimercaptopropanol (BisBAL) | Klebsiella pneumoniae | N/A | Capsule Repression | ~90% repression at 1 ppm Bi³⁺ | [22] |
¹BisBDT/PYR: Bismuth-1,3-propanedithiol/bismuth-2-mercaptopyridine N-oxide
Mechanisms of Antimicrobial Action
Bismuth compounds exert their antimicrobial effects through a multi-targeted approach, which may explain the lack of reported bacterial resistance to date.[23] Key mechanisms include inhibition of essential cellular processes and disruption of bacterial structures.
-
Inhibition of Synthesis: Bismuth can inhibit the synthesis of the cell wall, proteins, and ATP, disrupting fundamental bacterial processes.[3][23]
-
Enzyme Inactivation: Bismuth targets and inactivates a variety of bacterial enzymes, including urease, fumarase, proteases, and lipases, which are often critical for pathogen survival and virulence.[24][25][26]
-
Disruption of Membrane Function: The compounds can form complexes in the bacterial wall and periplasmic space, compromising membrane integrity.[23] Bismuth-thiols, aided by their lipophilic thiol carriers, are particularly effective at traversing bacterial membranes to deliver bismuth into the cell.[18][27]
-
Interference with Adherence: Bismuth prevents bacteria, such as H. pylori, from adhering to host epithelial cells, a crucial first step in colonization and infection.[3][23][28]
-
Inhibition of Biofilm Formation: At sub-inhibitory concentrations, bismuth compounds, especially BTs, suppress the expression of exopolysaccharides (EPS), the primary component of the biofilm matrix.[6][18] This prevents biofilm formation and can render embedded bacteria more susceptible to antibiotics and host defenses.[6][27]
-
Interference with Iron Metabolism: Bismuth appears to interfere with iron transport and metabolism, which is essential for energy production and, consequently, EPS synthesis.[18]
The diagram below illustrates the multifaceted mechanisms of action employed by different classes of bismuth compounds.
Caption: Mechanisms of action for different bismuth compounds.
Experimental Protocols
The data presented in this guide are derived from standard microbiological assays. Understanding these methodologies is crucial for interpreting and comparing results across different studies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar (B569324) dilution method is a common technique.
Protocol: Agar Dilution Method
-
Preparation of Bismuth Solutions: The bismuth compound is dissolved or suspended in a suitable solvent (e.g., sterile distilled water) to create a stock solution.
-
Serial Dilutions: Twofold serial dilutions of the stock solution are prepared.
-
Agar Plate Preparation: A specific volume of each bismuth dilution is added to molten agar (e.g., Mueller-Hinton or Wilkins-Chalgren agar) at approximately 50°C. The mixture is then poured into petri plates and allowed to solidify.[7][14]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) is prepared from a fresh culture.[7]
-
Inoculation: The surfaces of the agar plates (including a control plate with no bismuth) are inoculated with the bacterial suspension.
-
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C, microaerophilic conditions for H. pylori) for a specified period (e.g., 72 hours).[14]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the bismuth compound that completely inhibits visible bacterial growth on the agar surface.[14]
The workflow for a typical MIC determination experiment is visualized below.
Caption: Experimental workflow for MIC determination via agar dilution.
Biofilm Inhibition and Reduction Assays
Assessing anti-biofilm activity involves growing biofilms in the presence of the antimicrobial agent or treating established biofilms.
Protocol: Biofilm Challenge in a Drip-Flow Reactor
-
Biofilm Growth: A single-species biofilm (e.g., P. aeruginosa or MRSA) is grown on a suitable surface (e.g., stainless-steel slides) within a drip-flow reactor system under controlled nutrient flow.[21]
-
Biofilm Challenge: Once the biofilm is established, it is challenged with the bismuth thiol preparation, a conventional antibiotic, or a control solution for a set period (e.g., 24 hours).[21]
-
Biofilm Removal: After treatment, the slide is rinsed to remove planktonic cells. The remaining biofilm is physically removed (e.g., by scraping) and homogenized in a buffer solution.
-
Quantification: The homogenized biofilm suspension is serially diluted and plated for colony-forming unit (CFU) counting.
-
Log Reduction Calculation: The log reduction in viable bacteria is calculated by comparing the CFU counts from the treated biofilms to the untreated control biofilms.[21]
The logical relationship for assessing anti-biofilm efficacy is outlined below.
Caption: Logical flow for a biofilm challenge experiment.
Conclusion
Bismuth compounds represent a versatile and potent class of antimicrobial agents. Bismuth-thiols stand out for their exceptional potency against both planktonic bacteria and biofilms, often at sub-micromolar concentrations.[6] Traditional bismuth salts like CBS and BSS remain clinically relevant, particularly in combination therapies for eradicating H. pylori, where they exhibit synergistic effects with antibiotics and face no reported resistance.[3][23] The multi-targeted mechanism of action of bismuth, which includes the disruption of cell walls, inhibition of key enzymes and synthesis pathways, and suppression of biofilm formation, is a key advantage in an era of growing antibiotic resistance.[18][23] Future research into novel synthetic organobismuth compounds and nanoparticle formulations holds promise for developing the next generation of bismuth-based therapeutics to combat challenging and drug-resistant infections.
References
- 1. Antibacterial Properties of Some Cyclic Organobismuth(III) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Effectively Use Bismuth Quadruple Therapy: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activities of Bismuth Thiols against Staphylococci and Staphylococcal Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activities of synthetic bismuth compounds against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial and anti‐biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of bismuth antibacterial activity with lipophilic thiol chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubility, absorption, and anti-Helicobacter pylori activity of bismuth subnitrate and colloidal bismuth subcitrate: In vitro data Do not predict In vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. The minimum inhibitory concentrations of various bismuth salts against Campylobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bismuth dimercaptopropanol (BisBAL) inhibits formation of multispecies wastewater flocs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bismuth thiols as anti-biofilm agents - MedCrave online [medcraveonline.com]
- 19. brieflands.com [brieflands.com]
- 20. researchgate.net [researchgate.net]
- 21. In vitro efficacy of bismuth thiols against biofilms formed by bacteria isolated from human chronic wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bismuth Subsalicylate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. Synergistic Effects of Bismuth Thiols and Various Antibiotics Against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 28. What is Ranitidine Bismuth Citrate used for? [synapse.patsnap.com]
A Comparative Analysis of the Antimicrobial Activity of Sodium Bismuth Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial activity of sodium bismuth tartrate, placed in context with other bismuth compounds and select conventional antibiotics. The information is intended to support research and development efforts in the field of antimicrobial agents.
Introduction to Bismuth Compounds in Antimicrobial Therapy
Bismuth-based compounds have a long history in medicine, primarily for treating gastrointestinal disorders.[1] Their therapeutic applications have included the treatment of syphilis, diarrhea, gastritis, and colitis.[1] More recently, the potent antimicrobial properties of bismuth compounds against a range of pathogens, including Gram-positive and Gram-negative bacteria, have garnered renewed interest, particularly in an era of growing antibiotic resistance.[1] this compound, historically used in the treatment of syphilis, is one such compound whose antimicrobial potential warrants further investigation.[1]
Mechanism of Antimicrobial Action
The antimicrobial action of bismuth compounds is multifaceted, contributing to their broad-spectrum activity and a lower likelihood of resistance development. The primary mechanisms include:
-
Cell Wall Disruption: Bismuth ions can bind to bacterial cell walls and membranes, disrupting their integrity and leading to cell lysis.
-
Inhibition of Protein Synthesis: Bismuth interferes with essential bacterial enzymes and proteins by binding to thiol groups, leading to protein denaturation and inactivation.
-
Inhibition of ATP Synthesis: Bismuth compounds can disrupt bacterial energy metabolism, leading to a depletion of intracellular ATP and subsequent cell death.
-
Disruption of Virulence Factors: Studies on Helicobacter pylori have shown that bismuth can inhibit virulence proteins and enzymes responsible for bacterial colonization.
Below is a diagram illustrating the proposed antimicrobial signaling pathway of bismuth compounds.
Comparative Antimicrobial Activity
Direct and recent comparative data on the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus is limited in publicly available literature. However, data for other bismuth salts provide a valuable proxy for understanding the potential efficacy of bismuth-based antimicrobials. The following tables summarize the MIC values for various bismuth compounds and standard antibiotics against these representative Gram-negative and Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) against Escherichia coli
| Antimicrobial Agent | Strain | MIC (µg/mL) | Reference |
| Bismuth Compounds | |||
| Colloidal Bismuth Hydroxide Gel | O157:H7 (EDL933) | 10,000 | |
| Bismuth Subnitrate | Clinical Isolate | >1280 | [2] |
| Bismuth Nanoparticles | Clinical Isolate | >1280 | [2] |
| Bismuth/Silver Nanoparticles | ATCC 11229 | 3.44 | |
| Standard Antibiotics | |||
| Ampicillin | Various | 4 - >256 | [3] |
| Gentamicin | Various | 6 - 30 | |
| Ciprofloxacin | Various | 0.013 - >8 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Antimicrobial Agent | Strain | MIC (µg/mL) | Reference |
| Bismuth Compounds | |||
| Bismuth Subnitrate | Clinical Isolate | >1280 | [2] |
| Bismuth Nanoparticles | Clinical Isolate | >1280 | [2] |
| Bismuth/Silver Nanoparticles | ATCC 29213 | 1.72 | |
| Standard Antibiotics | |||
| Ampicillin | Various | 0.6 - 1 | [3] |
| Gentamicin | ATCC 25923 | 0.235 - 0.5 | |
| Ciprofloxacin | MRSA | 0.25 - 0.5 | [4] |
Note: The high MIC values for some bismuth compounds may be attributed to their low solubility.
Experimental Protocols
The determination of antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of a compound. The following are standardized methods used in microbiology.
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Experimental Workflow:
Detailed Steps:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. Control wells (growth control without antimicrobial and sterility control without bacteria) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Result Interpretation: After incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Agar (B569324) Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, upon which the test microorganisms are inoculated.
Experimental Workflow:
Detailed Steps:
-
Preparation of Antimicrobial Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding the antimicrobial to the molten agar before it solidifies.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration that will deliver approximately 10^4 CFU per spot upon inoculation.
-
Inoculation: A standardized volume of the bacterial inoculum is spotted onto the surface of each agar plate, including a control plate with no antimicrobial.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 16-20 hours).
-
Result Interpretation: The plates are examined for the presence of bacterial growth at the inoculation sites. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism.
Conclusion
Bismuth compounds, including this compound, represent a promising class of antimicrobial agents with a multifaceted mechanism of action that may circumvent common resistance pathways. While historical data supports the efficacy of this compound, further research is required to establish its in vitro activity against a broad range of contemporary clinical isolates using standardized methodologies. The comparative data presented for other bismuth salts suggest that bismuth compounds can exhibit significant antimicrobial effects, although their efficacy can be influenced by factors such as solubility and the specific bacterial species. Continued investigation into the antimicrobial properties of this compound is warranted to fully elucidate its potential in modern therapeutic applications.
References
- 1. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and anti‐biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
A Comparative Guide to Analytical Methods for the Characterization of Sodium Bismuth Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of Sodium Bismuth Tartrate, a compound of interest in pharmaceutical research and development. The following sections detail various analytical techniques, presenting their principles, comparative performance data, and experimental protocols to aid researchers in selecting the most appropriate methods for their specific needs.
Introduction to this compound and its Analytical Challenges
This compound is a coordination complex with therapeutic applications, notably in gastroenterology. Its efficacy and safety are intrinsically linked to its physicochemical properties, including its structure, composition, purity, and stability. Therefore, robust analytical characterization is paramount for quality control and regulatory compliance. The complex nature of this organometallic compound presents unique analytical challenges, requiring a multi-faceted approach to fully elucidate its characteristics. This guide explores and compares key analytical techniques for this purpose.
Spectroscopic and Spectrometric Methods
Spectroscopic techniques are fundamental in determining the molecular structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure and coordination environment of the tartrate ligand with the bismuth ion. By comparing the ¹H and ¹³C NMR spectra of the tartrate ligand before and after complexation with Bi(III), researchers can identify the coordination sites.
Key Insights from NMR:
-
Changes in the chemical shifts of the tartrate's protons and carbons indicate the sites of coordination with the bismuth ion.[1]
-
NMR can be used to study the conformation of the tartrate ligand and its dynamic behavior in solution.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound and to confirm the coordination of the tartrate ligand to the bismuth ion.
Key Insights from IR:
-
The IR spectrum will show characteristic absorption bands for the carboxylate and hydroxyl groups of the tartrate ligand.
-
Shifts in these bands upon complexation with bismuth provide evidence of coordination.
Atomic Absorption Spectrometry (AAS)
AAS is a highly sensitive technique for determining the elemental composition of a sample, specifically the bismuth content in this compound.
Quantitative Performance of AAS for Bismuth Analysis:
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 25 ng L⁻¹ (with trap) | [2] |
| Linearity Range | 0.10 µg L⁻¹ - 10.0 µg L⁻¹ | [2] |
| Precision (%RSD) | 4.7% at 4.3 ng ml⁻¹ |[3] |
Chromatographic Methods
Chromatographic techniques are essential for separating and quantifying the components of this compound and for identifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method can be developed to quantify the tartrate moiety and any organic impurities.
Comparative Performance of HPLC for Bismuth Compounds:
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | % Recovery | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|
| Bismuth Subcitrate | 140-700 | 0.9993 | 100.27% | 3.02 | 10.00 |[4] |
Titrimetric Methods
Titrimetric methods, particularly complexometric titrations, offer a classical and cost-effective approach for the quantification of the bismuth content in this compound.
Complexometric Titration with EDTA
This method involves the titration of a solution of the bismuth salt with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable complex with bismuth ions.
Key Aspects of Complexometric Titration:
-
Indicator: Xylenol orange is a common indicator that provides a sharp color change at the endpoint.
-
pH: The titration is typically carried out in an acidic medium (pH 1.5-2.0) to ensure the selective complexation of bismuth.[4]
-
Interferences: The method is selective for bismuth in the presence of many other ions, including large amounts of lead.[4]
Quantitative Performance of Titrimetric Methods for Bismuth Analysis:
| Method | Linearity Range | Precision (%RSD) | Reference |
|---|
| Complexometric Titration (EDTA) | - | < 1% |[3] |
Structural and Thermal Analysis
These methods provide crucial information about the solid-state properties of this compound, such as its crystallinity, thermal stability, and decomposition profile.
X-Ray Diffraction (XRD)
XRD is a primary technique for determining the crystalline structure and phase purity of this compound. The diffraction pattern provides a unique fingerprint of the crystalline lattice.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine the water content and to study its thermal decomposition.
Key Thermal Events for Bismuth Tartrates:
-
Water Loss: Dehydration typically occurs at around 100°C.
-
Tartrate Decomposition: The breakdown of the tartrate ligand occurs in the range of 240-280°C.
Comparison with Alternative Bismuth Compounds
The analytical methods described for this compound are also applicable to other bismuth-containing active pharmaceutical ingredients (APIs). A comparison with these alternatives provides a broader context for analytical strategy.
| Bismuth Compound | Key Application | Noteworthy Analytical Characteristics |
| This compound | Gastroenterology | Water-soluble complex |
| Bismuth Subsalicylate | Antidiarrheal, anti-inflammatory | Poorly soluble in water; often analyzed by titration or HPLC. |
| Bismuth Subcitrate | Anti-ulcer | Colloidal substance; requires specific sample preparation for analysis. |
| Ranitidine (B14927) Bismuth Citrate (B86180) | Anti-ulcer | A complex of ranitidine and bismuth citrate with distinct physicochemical properties from a simple mixture.[5] |
| Bismuth Subgallate | Astringent, deodorant | Analyzed for its gallic acid content using HPLC.[6] |
Experimental Protocols
HPLC Method for Bismuth Compounds (Adapted for this compound)
Objective: To quantify the tartrate component and related organic substances.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer (pH adjusted to 3.5)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v). Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and filter it through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 280 nm
-
Column temperature: Ambient
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Complexometric Titration of Bismuth with EDTA
Objective: To determine the bismuth content in this compound.
Instrumentation:
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer
Reagents:
-
EDTA solution (0.01 M, standardized)
-
Nitric acid (0.5 M)
-
Xylenol orange indicator solution
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound containing approximately 25-35 mg of bismuth. Dissolve the sample in 10.0 mL of 0.5 M nitric acid in a 250 mL Erlenmeyer flask. Add 40 mL of deionized water.
-
Titration: Add 3-5 drops of xylenol orange indicator to the sample solution. The solution will turn red. Titrate the solution with standardized 0.01 M EDTA solution from a burette with constant stirring.
-
Endpoint: The endpoint is reached when the color of the solution changes from red to yellow. The color change should persist for at least 5 minutes.
-
Calculation: Calculate the percentage of bismuth in the sample using the following formula: % Bi = (V_EDTA × M_EDTA × AW_Bi) / (W_sample) × 100 where:
-
V_EDTA is the volume of EDTA solution used in the titration (L)
-
M_EDTA is the molarity of the EDTA solution (mol/L)
-
AW_Bi is the atomic weight of bismuth (208.98 g/mol )
-
W_sample is the weight of the sample (g)
-
Visualizing Analytical Workflows
The following diagrams illustrate the typical workflows for the characterization of this compound using different analytical techniques.
Caption: Workflow for HPLC analysis of this compound.
References
High-performance liquid chromatography (HPLC) analysis of Sodium Bismuth Tartrate
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Sodium Bismuth Tartrate, a compound utilized in pharmaceutical formulations for its antidiarrheal and anti-inflammatory properties.[1] The focus is on High-Performance Liquid Chromatography (HPLC) techniques, with a comparative evaluation against alternative analytical methods. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for quality control and formulation development.
Overview of Analytical Challenges
This compound is a coordination complex of bismuth and tartaric acid.[2] Its analysis presents a unique challenge as it comprises a metallic cation (Bismuth, Bi³⁺) and an organic acid anion (Tartrate, C₄H₄O₆²⁻). Direct analysis by a single HPLC method is not straightforward. Bismuth ions are not readily detected by common HPLC detectors like UV-Vis, while tartrate, lacking a strong chromophore, can also be challenging to detect with high sensitivity.[3] Therefore, analytical approaches often involve indirect methods or the separate determination of the bismuth and tartrate components.
Comparison of Analytical Methodologies
A summary of the performance characteristics of a potential indirect HPLC approach and alternative analytical techniques is presented below.
| Method | Analyte | Principle | Advantages | Disadvantages | Typical Application |
| Indirect HPLC with Pre-Column Derivatization | Bismuth | Complexation with a chromophoric chelating agent (e.g., EDTA) followed by reversed-phase HPLC separation and UV detection.[4] | High specificity and sensitivity. Can separate bismuth from other metal ions. | Requires a derivatization step, which can add complexity and variability. Method development can be time-consuming. | Quantification of bismuth in complex matrices, such as pharmaceutical formulations and biological samples. |
| Reversed-Phase HPLC | Tartrate | Separation on a C18 or specialized column with detection by UV (at low wavelength) or a charged aerosol detector.[3][5] | Direct analysis, good precision and accuracy. | Tartrate has a weak chromophore, leading to lower sensitivity with UV detection. May require specialized detectors for sensitive analysis. | Assay of tartrate in raw materials and finished products. |
| Chelatometric Titration | Bismuth | Titration of a bismuth solution with a standard solution of a chelating agent like EDTA, using a colorimetric indicator or an amperometric endpoint. | Simple, rapid, and cost-effective. No specialized equipment is required. | Lower specificity compared to HPLC. Can be subject to interference from other metal ions. | Assay of high-concentration bismuth in raw materials. |
| Spectrophotometry | Bismuth | Formation of a colored complex with a reagent (e.g., iodide), and measurement of the absorbance at a specific wavelength.[6][7] | Very simple and rapid. Widely available instrumentation. | Lower specificity and sensitivity compared to HPLC and AAS. Prone to interferences. | In-process control and preliminary analysis. |
| Atomic Absorption Spectrometry (AAS) | Bismuth | Atomization of the sample and measurement of the absorption of light by ground-state bismuth atoms.[8] | High sensitivity and specificity for bismuth. | Destructive technique. Requires specialized and expensive instrumentation. | Trace level analysis of bismuth and impurity testing. |
Experimental Protocols
Indirect HPLC Method for Bismuth (with Pre-Column Derivatization)
This protocol is based on the principle of forming a stable, UV-active complex of bismuth with EDTA.[9][4]
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in dilute nitric acid.
-
Adjust the pH of the solution to approximately 3.0.
-
Add an excess of a standard solution of ethylenediaminetetraacetic acid (EDTA) to the sample solution to form the Bi-EDTA complex.
-
-
Chromatographic Conditions:
-
Column: Octadecylsilane (ODS, C18), 5 µm particle size.
-
Mobile Phase: An aqueous solution containing a monochloroacetate buffer (pH 3.0) and a pairing agent like tetrabutylammonium (B224687) bromide.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 265 nm.[9]
-
Quantification: Based on a calibration curve prepared from a series of standard solutions of bismuth treated with EDTA in the same manner as the sample.
-
HPLC Method for Tartrate
This protocol is adapted from methods for the analysis of tartaric acid.[5]
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: Newcrom BH stationary phase column or equivalent.[5]
-
Mobile Phase: Isocratic mixture of water and acetonitrile (B52724) with a phosphoric acid buffer.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a low wavelength (e.g., 210 nm).
-
Quantification: Based on a calibration curve prepared from a series of standard solutions of tartaric acid.
-
Chelatometric Titration for Bismuth
This protocol is a classical volumetric method for the determination of bismuth.[10]
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in dilute nitric acid.
-
Adjust the pH of the solution as required for the chosen indicator.
-
-
Titration:
-
Add a suitable indicator (e.g., xylenol orange).
-
Titrate the solution with a standardized solution of EDTA until the endpoint, indicated by a sharp color change, is reached.
-
-
Calculation: The concentration of bismuth is calculated based on the volume of EDTA solution consumed and its molarity.
Visualized Workflows and Relationships
Caption: General workflow for the HPLC analysis of this compound.
Caption: Logical relationships between different analytical techniques.
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis. For routine quality control where high sample throughput is required, chelatometric titration or spectrophotometry may be suitable for the determination of bismuth. However, for regulatory submissions and in-depth stability studies where specificity and accuracy are paramount, a validated indirect HPLC method for bismuth, in conjunction with an HPLC method for tartrate, is recommended. Atomic Absorption Spectrometry serves as a valuable tool for trace metal analysis and can be used as an orthogonal method for bismuth quantification. The choice of method should be based on a thorough evaluation of the validation parameters, including accuracy, precision, linearity, specificity, and robustness, to ensure reliable and meaningful results.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound|CAS 31586-77-3|Research Compound [benchchem.com]
- 3. HPLC Analysis of Tolterodine Tartrate in Just 13 Minutes [labbulletin.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. Assaying Bismuth Determination Method - 911Metallurgist [911metallurgist.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Trace Amounts of Bismuth in Iron and Steel by Pre-column Derivatization Reversed-phase High-performance Liquid Chromatography with Ethylenediaminetetraacetate [jstage.jst.go.jp]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Navigating the Complex World of Bismuth Complexes: A Guide to Mass Spectrometry of Sodium Bismuth Tartrate
For researchers, scientists, and drug development professionals, the characterization of metallodrugs like sodium bismuth tartrate is a critical step in understanding their structure, stability, and mechanism of action. Mass spectrometry offers a powerful tool for this purpose, yet the analysis of bismuth complexes presents unique challenges. This guide provides a comparative overview of the mass spectrometric approaches to characterizing this compound and related bismuth-containing compounds, supported by experimental insights from the literature.
This compound is a coordination complex with therapeutic applications, notably in the treatment of gastrointestinal disorders.[] Its precise structure in solution can be complex, potentially involving various oligomeric species. Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for analyzing such non-volatile, polar molecules, as it can transfer ions from solution to the gas phase with minimal fragmentation.[2]
Expected Mass Spectral Profile of this compound
Common fragmentation patterns for carboxylic acids in mass spectrometry include decarboxylation (-CO₂) and dehydration (-H₂O).[2] For bismuth complexes, the loss of ligands and the formation of bismuth-oxido clusters upon fragmentation have also been observed.
Below is a table of predicted ionic species for this compound that could be observed in an ESI-MS analysis.
| Predicted Ion | Formula | Calculated m/z | Notes |
| [Bi(C₄H₂O₆)Na - H]⁻ | C₄H₂BiNaO₆ | 377.9 | Deprotonated parent ion of a 1:1:1 complex. |
| [Bi(C₄H₄O₆)]⁺ | C₄H₅BiO₆ | 358.0 | Bismuth-tartrate cation, loss of sodium. |
| [Bi₂(C₄H₄O₆)₂Na]⁺ | C₈H₈Bi₂NaO₁₂ | 722.1 | A possible dimeric species. |
| [BiO]⁺ | BiO | 224.9 | Bismuthyl cation, a common fragment. |
Comparative Mass Spectrometry of Alternative Bismuth Complexes
To understand the potential behavior of this compound, it is useful to compare it with other bismuth complexes that have been characterized by mass spectrometry. The nature of the ligand plays a significant role in the observed mass spectra.
| Bismuth Complex Type | Ligand Examples | Observed Mass Spec Characteristics | Alternative Analytical Techniques |
| Bismuth-Thiolate-Carboxylates | Cysteine, Mercaptosuccinic acid | Formation of multi-bismuth, multi-ligand cluster ions is common. ESI-MS is effective for identifying these complex species.[3] | Infrared Spectroscopy, NMR Spectroscopy |
| Bismuth-Oxido Clusters | Salicylates, Methacrylate | ESI-MS can generate intact cluster ions but often with complex distributions of charge states and solvent adducts. Fragmentation can occur within the ligand shell or the bismuth-oxido core. | X-ray Crystallography, Elemental Analysis |
| Bismuth Complexes with N,O-Donor Ligands | Benzohydrazide, Imidazole | ESI-MS has been used to confirm the formation of 1:1 metal-to-ligand complexes. The molecular ion peak is typically observed. | Elemental Analysis, IR, ¹H NMR, UV-Vis |
| Ranitidine Bismuth Citrate (RBC) | Ranitidine, Citrate | While ESI-MS can be used, characterization often relies on techniques like solid-state NMR and IR spectroscopy due to the complex nature of the compound. ICP-MS is used to quantify bismuth content in biological samples.[4] | Solid-State NMR, IR Spectroscopy, ICP-MS |
Experimental Protocol: ESI-MS of a Bismuth Complex
The following is a generalized experimental protocol for the analysis of a bismuth complex like this compound, based on methodologies reported for similar compounds.[2]
1. Sample Preparation:
-
Dissolve the this compound complex in a suitable solvent system, such as a 50:50 mixture of ethanol (B145695) and water, to a concentration of approximately 0.1 M.
-
Filter the solution using a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Dilute the filtered solution 10-fold with the same solvent system to a final concentration of approximately 0.01 M for direct infusion into the mass spectrometer.
2. Mass Spectrometry Parameters:
-
Instrument: A quadrupole ion trap mass spectrometer equipped with an electrospray ionization source (e.g., Finnigan LCQ DUO).
-
Ionization Mode: Both positive and negative ion modes should be tested to identify the full range of complex ions.
-
Infusion: Introduce the diluted sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Source Voltage: Typically around 4.5 kV.
-
Capillary Temperature: Approximately 200°C.
-
Tandem MS (MS/MS): To induce fragmentation and aid in structural elucidation, select precursor ions and subject them to collision-induced dissociation (CID) using helium as the collision gas. The collision energy can be varied (e.g., 15-45%) to control the degree of fragmentation.
Visualizing the Workflow
The logical flow of a mass spectrometry experiment for a bismuth complex can be visualized as follows:
Conclusion
The mass spectrometric characterization of this compound complexes, while challenging due to their potential for forming various species in solution, is an essential tool for drug development and research. By employing soft ionization techniques like ESI-MS and leveraging insights from the analysis of related bismuth compounds, researchers can gain valuable information about the molecular weight, stoichiometry, and fragmentation pathways of these important therapeutic agents. While a direct, publicly available mass spectrum of this compound remains elusive, the methodologies and comparative data presented here provide a solid framework for approaching its analysis.
References
Comparative Analysis of Sodium Bismuth Tartrate and Other Antibacterial Agents
A comprehensive guide for researchers and drug development professionals on the antibacterial efficacy of Sodium Bismuth Tartrate in comparison to conventional antibiotics.
Introduction
The escalating threat of antibiotic resistance necessitates the exploration and evaluation of alternative antimicrobial agents. Bismuth compounds have long been recognized for their therapeutic properties, and this compound (SBT) is one such agent with demonstrated antibacterial potential. This guide provides a comparative study of this compound against other well-established antibacterial agents, namely Amoxicillin, Ciprofloxacin, and Gentamicin. The comparison focuses on their efficacy against two common pathogenic bacteria: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). This document is intended for researchers, scientists, and drug development professionals, offering a concise overview supported by experimental data and methodologies.
Mechanism of Action
This compound exerts its antibacterial effects through a multi-targeted approach. Bismuth ions have a high affinity for thiol groups in proteins, leading to the disruption of essential bacterial enzymes and protein functions. This interference can affect various cellular processes, including cell wall synthesis, energy metabolism, and DNA replication.[1] Unlike many conventional antibiotics that have a specific molecular target, the broad-spectrum action of bismuth makes it less prone to the development of bacterial resistance.
Diagram of Bismuth's Multi-Target Antibacterial Mechanism
Caption: Multi-target mechanism of bismuth ions on bacterial cells.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of this compound and other agents is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and by measuring the zone of inhibition in agar (B569324) diffusion tests.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL
| Antibacterial Agent | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound * | Data Not Available | Data Not Available |
| Amoxicillin | 0.25 - 128 | 8 - >512 |
| Ciprofloxacin | 0.25 - 64 | 0.015 - >32 |
| Gentamicin | 0.235 - 0.5 | 6 - 30[2] |
*Note: Specific MIC data for this compound against these exact strains is limited in the available literature. Data for other bismuth salts, such as bismuth subnitrate, have shown MICs to be significantly higher than conventional antibiotics, often >1000 µg/mL.[3]
Zone of Inhibition
The disk diffusion method provides a qualitative to semi-quantitative measure of antibacterial activity. The diameter of the zone of growth inhibition around an antibiotic disk is proportional to the susceptibility of the bacterium to that agent.
Table 2: Comparative Zone of Inhibition in mm
| Antibacterial Agent | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound * | Data Not Available | Data Not Available |
| Amoxicillin | 13.78 - 18.53[4][5] | 18.4 - 19.02[6] |
| Ciprofloxacin | 11 - 21[7] | 19 - 22.5[8] |
| Gentamicin | 15.5 - 21.67[8][9] | 12.9 - 22.5[8][10] |
Experimental Protocols
The following are standardized methodologies for the key experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining MIC using broth microdilution.
Detailed Steps:
-
Preparation of Antibacterial Agent Dilutions: A two-fold serial dilution of the antibacterial agent is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control well (broth and bacteria, no agent) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibacterial agent in which there is no visible bacterial growth.
Agar Disk Diffusion for Zone of Inhibition Measurement
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Workflow for Agar Disk Diffusion Assay
Caption: Workflow for the agar disk diffusion susceptibility test.
Detailed Steps:
-
Plate Preparation and Inoculation: A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland) and used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.
-
Disk Placement: A paper disk containing a known concentration of the antibacterial agent is placed on the center of the inoculated agar plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement: After incubation, the diameter of the zone of complete growth inhibition around the disk is measured in millimeters.
Conclusion
This compound demonstrates a broad-spectrum antibacterial mechanism by targeting multiple cellular pathways, which may offer an advantage in combating the development of resistance. However, based on the currently available literature, there is a notable lack of direct, quantitative comparative data on the efficacy of this compound against common bacterial pathogens when compared to widely used antibiotics like amoxicillin, ciprofloxacin, and gentamicin. The data available for other bismuth salts suggest that their potency, as measured by MIC, may be lower than that of these conventional antibiotics.
Further research is imperative to establish a comprehensive antibacterial profile of this compound. Direct comparative studies employing standardized methodologies are necessary to accurately assess its potential as a viable alternative or adjunctive therapeutic agent in the face of growing antibiotic resistance. The multi-targeted mechanism of bismuth compounds remains a promising area of investigation for the development of novel antimicrobial strategies.
References
- 1. What is the mechanism of Bismuth Tartrate? [synapse.patsnap.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Antimicrobial and anti-biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Effectiveness of Methicillin, Amoxicillin and Ampicillin against Methicillin-Resistant Staphylococcus Aureus (MRSA) Strains Isolated from Bovine Mastitis [jmchemsci.com]
- 5. jmchemsci.com [jmchemsci.com]
- 6. hmj.jurnalsenior.com [hmj.jurnalsenior.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. scitepress.org [scitepress.org]
- 10. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Sodium Bismuth Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of synthesized Sodium Bismuth Tartrate, a compound of interest in pharmaceutical research, particularly for its historical and potential applications in treating gastrointestinal ailments.[1] Objective comparison with alternative bismuth-containing active pharmaceutical ingredients (APIs) is presented, supported by experimental data to ensure the quality, safety, and efficacy of the synthesized product.
Comparative Purity Analysis: this compound and Alternatives
A critical aspect of quality control is benchmarking the synthesized this compound against established pharmaceutical-grade bismuth compounds. The following tables summarize key purity and impurity specifications derived from commercially available standards and pharmacopeial monographs.
Table 1: Comparison of Bismuth Content and Key Purity Markers
| Parameter | Synthesized this compound (Typical Specs) | Bismuth Subsalicylate (USP Grade) | Bismuth Subcitrate Potassium | Colloidal Bismuth Pectin (B1162225) |
| Appearance | White or slightly yellow crystalline powder[2] | White powder[3] | White to off-white powder | Yellowish-white amorphous powder |
| Bismuth (Bi) Content | 35.0 - 42.0%[2] | 56.0 - 59.4% (dried basis)[3] | 49 - 54%[4] | 14.0 - 16.0% |
| Purity by Assay | >98% (typical) | >99% | ~99%[5] | >98% (high-purity grade)[6] |
| Solubility | Soluble in water[7] | Practically insoluble in water | Soluble in water[5] | Forms a colloidal solution in water |
Table 2: Comparison of Impurity Limits
| Impurity | Synthesized this compound (Typical Specs) | Bismuth Subsalicylate (USP Grade) | Bismuth Subcitrate Potassium | Colloidal Bismuth Pectin |
| Arsenic (As) | ≤ 2 ppm[2] | ≤ 10 µg/g (10 ppm)[3] | ≤ 10 µg/g (10 ppm)[4] | Not specified |
| Copper (Cu) | ≤ 50 ppm[2] | ≤ 10 µg/g (10 ppm)[3] | To pass test (typically ≤ 10 ppm)[4] | Not specified |
| Lead (Pb) | ≤ 50 ppm[2] | ≤ 10 µg/g (10 ppm)[3] | To pass test (typically ≤ 10 ppm)[4] | Not specified |
| Silver (Ag) | Not specified | ≤ 10 µg/g (10 ppm)[3] | To pass test (typically ≤ 10 ppm)[4] | Not specified |
| Nitrates | Test pass (limit not specified)[2] | ≤ 0.4%[3] | No brown ring with ferrous sulfate[4] | < 0.1% (high-purity grade)[6] |
| Free Salicylic Acid | N/A | ≤ 0.2%[3] | N/A | N/A |
| Organic Impurities (e.g., sorbitol) | Not specified | N/A | N/A | < 1.0% (high-purity grade)[6] |
Experimental Protocols for Purity Assessment
A multi-faceted approach is essential for the comprehensive purity analysis of synthesized this compound. The following are detailed methodologies for key experiments.
This classical and robust method provides an accurate quantification of the bismuth content in the synthesized salt.
-
Principle: The synthesized this compound is dissolved, and the bismuth ions (Bi³⁺) are precipitated as an insoluble salt, typically bismuth phosphate (B84403) (BiPO₄). The precipitate is then filtered, dried, and weighed to determine the bismuth content.
-
Apparatus: Analytical balance, beakers, volumetric flasks, filter paper or Gooch crucible, drying oven, muffle furnace.
-
Reagents:
-
Nitric acid (HNO₃), concentrated
-
Sodium phosphate (Na₃PO₄), 0.1 M solution
-
Deionized water
-
-
Procedure:
-
Accurately weigh approximately 300-400 mg of the synthesized this compound into a 250 mL beaker.
-
Carefully add 10 mL of concentrated nitric acid and warm gently to dissolve the sample completely.
-
Dilute the solution to approximately 100 mL with deionized water.
-
Heat the solution to boiling and slowly add 50 mL of 0.1 M sodium phosphate solution with constant stirring to precipitate the bismuth as bismuth phosphate.
-
Digest the precipitate by keeping the solution hot (just below boiling) for about an hour to allow the precipitate to fully form and settle.
-
Filter the hot solution through a pre-weighed filter paper or Gooch crucible.
-
Wash the precipitate with hot deionized water until the washings are free of phosphate ions.
-
Dry the precipitate in a drying oven at 110 °C for 1-2 hours.
-
Ignite the precipitate in a muffle furnace at a low red heat (around 600-700 °C) to a constant weight.
-
Cool in a desiccator and weigh the resulting bismuth phosphate (BiPO₄).
-
-
Calculation:
-
% Bismuth (Bi) = (Mass of BiPO₄ / Mass of sample) × (Atomic mass of Bi / Molar mass of BiPO₄) × 100
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for the determination of trace and ultra-trace elemental impurities.
-
Principle: The sample is introduced into an argon plasma, which atomizes and ionizes the elements. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for quantification at parts-per-million (ppm) or parts-per-billion (ppb) levels.
-
Apparatus: ICP-MS instrument, microwave digestion system.
-
Reagents:
-
High-purity nitric acid (trace metal grade)
-
Deionized water (18.2 MΩ·cm)
-
Multi-element standard solutions for calibration
-
-
Procedure:
-
Accurately weigh about 100 mg of the synthesized this compound into a microwave digestion vessel.
-
Add 5-10 mL of high-purity nitric acid.
-
Digest the sample using a validated microwave digestion program.
-
After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water.
-
Prepare a series of calibration standards for the elements of interest (e.g., As, Cu, Pb).
-
Analyze the prepared sample solution and calibration standards using the ICP-MS.
-
Quantify the concentration of each impurity element in the sample by comparing its signal intensity to the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying organic impurities and the main component. As there is no standard published HPLC method for this compound, the following is an adapted method based on the analysis of other bismuth salts.
-
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. Detection is typically done using a UV detector.
-
Apparatus: HPLC system with a UV detector, analytical balance, volumetric flasks, syringes, and filters.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of phosphate buffer (pH 3.5) and methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare a standard solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample solution of the synthesized this compound at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and compare the retention time of the main peak in the sample to that of the standard.
-
Calculate the purity by the area percentage method:
-
% Purity = (Area of the main peak / Total area of all peaks) × 100
-
-
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that can be used for both structural elucidation and the determination of absolute purity without the need for a specific reference standard of the analyte.
-
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined.
-
Apparatus: High-resolution NMR spectrometer (e.g., 400 MHz or higher), analytical balance, NMR tubes.
-
Reagents:
-
Deuterated solvent (e.g., D₂O)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
-
Procedure:
-
Accurately weigh a specific amount of the synthesized this compound into a vial.
-
Accurately weigh a specific amount of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay).
-
Process the spectrum and integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
-
Calculation:
-
Purity (analyte) = (I_analyte / I_std) × (N_std / N_analyte) × (M_analyte / M_std) × (m_std / m_analyte) × P_std
-
Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.
-
-
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for the comprehensive purity assessment of synthesized this compound and a conceptual signaling pathway for its therapeutic action.
Caption: Workflow for the purity assessment of this compound.
Caption: Conceptual pathway of this compound's action against H. pylori.[1]
References
- 1. This compound|CAS 31586-77-3|Research Compound [benchchem.com]
- 2. ocb-pharmaceutical.com [ocb-pharmaceutical.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Bismuth Citrate USP Pure Grade Manufacturers [bismuthcitrate.com]
- 5. Bismuth Subcitrate Potassium | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 6. CN107118285A - High-purity colloidal bismuth pectin compound and structural formula, molecular formula, the confirmation of molecular weight - Google Patents [patents.google.com]
- 7. CAS 31586-77-3: Bismuth sodium tartrate | CymitQuimica [cymitquimica.com]
A Comparative Analysis of Bismuth Compounds for Therapeutic Applications: Cross-Validating Experimental Data with a Focus on Sodium Bismuth Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data and therapeutic applications of various bismuth-containing compounds, with a particular focus on Sodium Bismuth Tartrate. While extensive clinical data exists for several bismuth salts in the treatment of gastrointestinal disorders, particularly Helicobacter pylori infection, direct and recent comparative experimental results for this compound are limited. This document aims to cross-validate the known performance of widely used bismuth compounds and extrapolate the potential efficacy of this compound based on the shared mechanisms of action of this class of drugs.
Mechanism of Action of Bismuth Compounds
Bismuth compounds exert their therapeutic effects through a multi-faceted mechanism, primarily centered around their antimicrobial and cytoprotective properties.[1][2] In the acidic environment of the stomach, bismuth salts precipitate to form a protective barrier over ulcer craters and the gastric mucosa.[1] This coating shields the underlying tissue from gastric acid and pepsin, promoting healing.[1]
Furthermore, bismuth compounds have direct bactericidal effects against H. pylori.[1] Key antimicrobial actions include:
-
Enzyme Inhibition: Bismuth ions are known to inhibit crucial bacterial enzymes, most notably urease, which H. pylori uses to neutralize the acidic gastric environment.[1]
-
Disruption of Bacterial Cell Wall: Bismuth can interfere with the synthesis and integrity of the bacterial cell wall, leading to cell lysis.[1]
-
Inhibition of Adherence: Bismuth compounds can prevent H. pylori from adhering to gastric epithelial cells, a critical step in colonization and infection.[1]
-
Induction of Oxidative Stress: Bismuth can contribute to the generation of reactive oxygen species within the bacteria, leading to oxidative stress and cell death.
The following diagram illustrates the generalized mechanism of action for bismuth compounds against Helicobacter pylori.
References
Benchmarking Sodium Bismuth Tartrate: A Comparative Guide to Established Neurological Staining Techniques
In the intricate field of neuroscience and drug development, the precise visualization of neural structures is paramount. Histological staining remains a cornerstone for researchers, enabling the differentiation of various cellular and subcellular components within the nervous system. While classic techniques have long been the gold standard, the exploration of novel staining agents is crucial for advancing our understanding and developing new therapeutic strategies. This guide provides a comprehensive benchmark of Sodium Bismuth Tartrate, a potential alternative staining solution, against three established and widely used techniques for nervous tissue: Bodian's silver stain for nerve fibers, Luxol Fast Blue for myelin, and Cresyl Violet for Nissl bodies.
Established Staining Techniques: A Detailed Overview
To provide a robust comparison, it is essential to first understand the principles, applications, and protocols of the established staining methods.
Bodian's Silver Stain: Visualizing the Axonal Framework
The Bodian method is a silver staining technique renowned for its ability to impregnate and visualize nerve fibers and neurofibrils.[1]
Principle of Staining: The technique relies on the affinity of silver proteinate (Protargol) for neurofilaments within axons.[2] In an acidic solution, silver ions from the Protargol solution bind to these structures. A reducing agent, typically hydroquinone (B1673460), is then used to reduce the silver ions to visible metallic silver, resulting in a black or dark brown staining of the nerve fibers.[2][3] The addition of copper to the impregnation solution helps to suppress the staining of connective tissue, thereby increasing the specificity for neural elements.[1]
Primary Applications:
-
Demonstration of nerve fibers and neurofibrils in tissue sections.[3]
-
Assessment of axonal damage or regeneration in experimental studies.
-
Identification of neurofibrillary tangles and senile plaques in neurodegenerative diseases like Alzheimer's.[4]
| Feature | Bodian's Silver Stain |
| Target Structures | Nerve fibers, neurofibrils, axons[1] |
| Resulting Color | Black to dark brown[2] |
| Advantages | High sensitivity for nerve fibers, good differentiation from connective tissue[1] |
| Limitations | Protocol can be lengthy and requires careful optimization, potential for background staining |
Luxol Fast Blue: Delineating Myelinated Tracts
Luxol Fast Blue (LFB) is a copper phthalocyanine (B1677752) dye widely used for the selective staining of myelin sheaths.[5]
Principle of Staining: LFB is an alcohol-soluble dye that forms a salt linkage with the lipoproteins of the myelin sheath.[6] The staining is performed in an acidic alcohol solution, and differentiation is achieved by immersing the sections in a weak alkaline solution, such as lithium carbonate, which removes the dye from other tissue components, leaving the myelin sheaths stained a vibrant blue or greenish-blue.[5][7]
Primary Applications:
-
Visualization of myelinated fibers in the central and peripheral nervous systems.[5]
-
Identification of demyelination in pathological conditions such as multiple sclerosis.[8]
-
Often used in combination with a counterstain like Cresyl Violet to simultaneously visualize neurons and myelin.[5]
| Feature | Luxol Fast Blue |
| Target Structures | Myelin sheaths[5] |
| Resulting Color | Blue to greenish-blue[5] |
| Advantages | High specificity for myelin, provides excellent contrast[6] |
| Limitations | Differentiation step is critical and requires microscopic control |
Cresyl Violet: Highlighting Neuronal Cell Bodies
Cresyl Violet is a basic aniline (B41778) dye used for the Nissl stain, which specifically labels the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons.[9][10]
Principle of Staining: The Nissl substance is rich in ribosomal RNA (rRNA), which is acidic. The basic Cresyl Violet dye binds to these acidic components, resulting in a distinct purplish-blue staining of the neuronal cytoplasm and nucleolus.[4][11] This allows for the clear visualization of the size, shape, and distribution of neurons.
Primary Applications:
-
Identification and quantification of neurons.[9]
-
Assessment of neuronal loss or damage in various neurological conditions.
-
Visualization of the cytoarchitecture of different brain regions.
| Feature | Cresyl Violet (Nissl Stain) |
| Target Structures | Nissl substance (rough endoplasmic reticulum) in neurons[9] |
| Resulting Color | Purplish-blue[4] |
| Advantages | Simple and rapid protocol, provides excellent visualization of neuronal cell bodies[10] |
| Limitations | Does not stain nerve fibers or myelin |
This compound: A Potential Alternative Explored
While not a conventionally established stain for nervous tissue, bismuth compounds have historical precedent in histology for their ability to bind to biological macromolecules.[12][13] this compound, a water-soluble complex of bismuth, presents an intriguing possibility as a novel staining agent.[14]
Theoretical Principle of Staining
Bismuth, being a heavy metal, possesses a high electron density, a property that is fundamental to its potential as a stain for both light and electron microscopy.[15][16] The staining mechanism of bismuth compounds is believed to involve the binding of bismuth ions to phosphate (B84403) and amino groups within biological tissues.[12] This suggests that this compound could potentially stain structures rich in nucleic acids (like the nucleus and ribosomes) and proteins. The tartrate component in the complex may act as a chelating agent, influencing the stability and binding characteristics of the bismuth ions in solution.[17]
Potential Applications in Neuroscience
Based on its theoretical binding properties, this compound could have several potential applications in neurological staining:
-
General Counterstain: Its ability to bind to both nucleic acids and proteins could make it a useful counterstain to visualize cell nuclei and cytoplasm in contrast to more specific stains.
-
Visualization of Protein Aggregates: The affinity of bismuth for proteins might allow for the staining of dense protein aggregates, which are characteristic of many neurodegenerative diseases.
-
Electron Microscopy: As a heavy metal salt, it could serve as an alternative to traditional electron-dense stains like uranyl acetate (B1210297) and lead citrate (B86180) for enhancing contrast in ultrastructural studies.
Experimental Protocols
Detailed methodologies for the established staining techniques are provided below, followed by a hypothetical protocol for this compound to encourage experimental validation.
Bodian's Silver Stain Protocol
-
Reagents: Protargol-S (silver proteinate), copper shot, hydroquinone, gold chloride, oxalic acid, sodium thiosulfate (B1220275).[3]
-
Procedure:
-
Deparaffinize and hydrate (B1144303) paraffin (B1166041) sections to distilled water.[2]
-
Impregnate sections in a 1% Protargol-S solution containing copper shot at 37°C for 12-48 hours.[3]
-
Rinse in distilled water.
-
Reduce in a 1% hydroquinone solution for 10 minutes.[18]
-
Rinse in distilled water.
-
Tone in a 0.2% gold chloride solution until sections turn gray.
-
Rinse in distilled water.
-
Develop in a 2% oxalic acid solution for 2-5 minutes, monitoring microscopically.
-
Rinse in distilled water.
-
Fix in a 5% sodium thiosulfate solution for 5 minutes.[18]
-
Wash, dehydrate, and mount.
-
Luxol Fast Blue Staining Protocol
-
Reagents: Luxol Fast Blue solution, 95% ethanol (B145695), distilled water, 0.05% lithium carbonate solution, 70% ethanol, Cresyl Violet solution (optional counterstain).[5][19]
-
Procedure:
-
Deparaffinize and hydrate sections to 95% ethanol.[5]
-
Stain in Luxol Fast Blue solution at 56-60°C for 2-4 hours or overnight.[7]
-
Rinse in 95% ethanol.
-
Rinse in distilled water.
-
Differentiate in 0.05% lithium carbonate solution for 10-30 seconds.[5]
-
Continue differentiation in 70% ethanol for 20-30 seconds.[5]
-
Rinse in distilled water. Repeat differentiation steps if necessary, checking microscopically until gray matter is colorless and white matter is sharply defined.
-
Counterstain with Cresyl Violet if desired.[5]
-
Dehydrate and mount.
-
Cresyl Violet (Nissl) Staining Protocol
-
Reagents: Cresyl Violet Acetate solution, acetate buffer (pH 3.5-4.0), ethanol series, xylene.[10][11]
-
Procedure:
-
Deparaffinize and hydrate sections to distilled water.
-
Stain in a filtered 0.1% to 0.5% Cresyl Violet solution for 3-10 minutes.[4]
-
Rinse briefly in distilled water.
-
Differentiate in 95% ethanol, monitoring microscopically until the background is clear and Nissl bodies are sharply defined.[4]
-
Dehydrate through absolute ethanol, clear in xylene, and mount.[10]
-
Hypothetical this compound Staining Protocol
-
Reagents: this compound, distilled water, and a suitable buffer (e.g., Tris or phosphate buffer, pH to be optimized).
-
Hypothetical Procedure:
-
Prepare a 1% (w/v) solution of this compound in the chosen buffer.
-
Deparaffinize and hydrate paraffin sections to distilled water.
-
Incubate sections in the this compound solution for 10-30 minutes at room temperature.
-
Rinse thoroughly in distilled water.
-
(Optional) A brief differentiation in a weak acid or alkaline solution could be tested to improve specificity.
-
Dehydrate, clear, and mount.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the established and the proposed hypothetical staining protocols.
Concluding Remarks and Future Directions
This guide has provided a detailed comparison of this compound with established neurological staining techniques. While Bodian's silver stain, Luxol Fast Blue, and Cresyl Violet remain indispensable tools for visualizing specific components of the nervous system, the exploration of novel reagents like this compound is a valuable endeavor.
The theoretical potential of this compound as a stain for nucleic acids and proteins, coupled with the high atomic mass of bismuth, suggests its promise as a versatile counterstain or a primary stain for specific applications, including electron microscopy. The provided hypothetical protocol and workflow are intended to serve as a starting point for researchers to experimentally validate and optimize the use of this compound. Further studies are required to determine its precise binding characteristics, optimal staining parameters, and its performance in comparison to established methods on a quantitative level. Such research will be instrumental in expanding the repertoire of tools available to the neuroscience community, ultimately contributing to a deeper understanding of the nervous system in health and disease.
References
- 1. Silver diagnosis in neuropathology: principles, practice and revised interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webpath.med.utah.edu [webpath.med.utah.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Histological methods for CNS [pathologycenter.jp]
- 5. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 6. research.chop.edu [research.chop.edu]
- 7. webpath.med.utah.edu [webpath.med.utah.edu]
- 8. specialstains.rcpaqap.com.au [specialstains.rcpaqap.com.au]
- 9. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 10. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Nucleoprotein localization by bismuth staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of bismuth as an electron stain for nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CAS 31586-77-3: Bismuth sodium tartrate | CymitQuimica [cymitquimica.com]
- 15. digitalhistology.org [digitalhistology.org]
- 16. maxplanckneuroscience.org [maxplanckneuroscience.org]
- 17. This compound|CAS 31586-77-3|Research Compound [benchchem.com]
- 18. drmichaellevin.org [drmichaellevin.org]
- 19. fdneurotech.com [fdneurotech.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium Bismuth Tartrate
For researchers and drug development professionals, the integrity of your work and the safety of your laboratory are paramount. The proper disposal of chemical reagents like sodium bismuth tartrate is a critical component of maintaining a safe and compliant research environment. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Although not classified as acutely toxic, it should be managed as a hazardous substance due to its bismuth content, a heavy metal.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemical-resistant gloves.
-
Body Protection: A laboratory coat and closed-toe shoes.
Handling:
-
Avoid generating dust.
-
Ensure adequate ventilation, preferably working within a chemical fume hood.
-
Prevent contact with skin and eyes.
-
Do not dispose of this compound down the drain or in general waste.[1][2]
II. Operational Disposal Plan
The primary route for the disposal of this compound is through a licensed hazardous waste management company. On-site pre-treatment may be a viable option in well-equipped laboratories to reduce the hazardous nature of the waste before collection.
Step 1: Waste Classification and Segregation
-
Classification: All waste containing this compound must be classified as hazardous heavy metal waste. While bismuth is not one of the eight metals specifically regulated under the Resource Conservation and Recovery Act (RCRA), it is prudent to manage it with the same level of caution.
-
Segregation: Collect this compound waste in a dedicated, clearly labeled hazardous waste container. Do not mix it with other waste streams, especially acidic or reactive chemicals, to prevent unforeseen reactions.
Step 2: Containerization and Labeling
-
Container: Use a chemically compatible, leak-proof container, such as a high-density polyethylene (B3416737) (HDPE) carboy, for collecting aqueous waste. For solid waste, use a sealed and sturdy container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity.
-
The date when the first waste was added.
-
The name and contact information of the responsible researcher or laboratory.
-
Step 3: Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and sources of ignition.
-
The container must be kept closed at all times except when adding waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the hazardous waste yourself. Trained EHS personnel or a licensed contractor should handle the collection and transportation.
III. Quantitative Data on Hazardous Waste Classification
While the U.S. Environmental Protection Agency (EPA) does not have a specific regulatory limit for bismuth under the Toxicity Characteristic Leaching Procedure (TCLP), it is instructive to compare it with the established limits for the eight RCRA-regulated heavy metals. This provides a framework for understanding the level of concern for heavy metal contamination in waste. If a waste material leaches any of these metals at or above the specified concentrations, it is classified as hazardous waste.
| Metal (RCRA 8) | EPA Waste Code | Regulatory Limit (mg/L) |
| Arsenic | D004 | 5.0 |
| Barium | D005 | 100.0 |
| Cadmium | D006 | 1.0 |
| Chromium | D007 | 5.0 |
| Lead | D008 | 5.0 |
| Mercury | D009 | 0.2 |
| Selenium | D010 | 1.0 |
| Silver | D011 | 5.0 |
| Data sourced from the U.S. Environmental Protection Agency (EPA).[3][4] |
IV. Experimental Protocol for Laboratory-Scale Pre-Treatment
For laboratories with the appropriate facilities and trained personnel, pre-treatment of aqueous this compound waste can be performed to precipitate the bismuth, rendering the remaining liquid less hazardous. This protocol is based on general principles of heavy metal precipitation and tartrate neutralization.
Objective: To precipitate bismuth as an insoluble salt and neutralize the remaining tartrate solution.
Materials:
-
This compound waste solution
-
1 M Sodium Hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beakers
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Designated hazardous waste containers for solid and liquid waste
Procedure:
-
Preparation:
-
Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Place the beaker containing the this compound waste solution on a stir plate and add a stir bar.
-
-
Precipitation of Bismuth Hydroxide:
-
While stirring, slowly add 1 M sodium hydroxide solution dropwise to the waste.
-
Bismuth (III) hydroxide, a white solid, will begin to precipitate.[5]
-
Monitor the pH of the solution. Continue adding sodium hydroxide until the pH is between 9.0 and 10.0 to ensure maximum precipitation of the bismuth hydroxide.
-
-
Separation of Precipitate:
-
Allow the precipitate to settle for at least one hour.
-
Separate the solid bismuth hydroxide from the liquid by vacuum filtration.
-
Collect the solid precipitate (filter cake) and the filter paper. Place them in a labeled hazardous waste container for solid heavy metal waste.
-
-
Neutralization of the Filtrate:
-
Final Disposal:
-
The neutralized liquid, now primarily a solution of sodium tartrate and sodium chloride, may be suitable for drain disposal, depending on local regulations. Always consult with your institution's EHS department before disposing of any treated chemical waste down the drain.
-
If drain disposal is not permitted, collect the neutralized liquid in a labeled hazardous waste container for aqueous waste.
-
The solid bismuth hydroxide waste must be disposed of through your institution's hazardous waste program.
-
V. Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal procedures for this compound.
Caption: General Disposal Workflow for this compound.
Caption: Pre-Treatment Workflow for Aqueous this compound Waste.
References
Essential Safety and Operational Guide for Handling Sodium Bismuth Tartrate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Sodium Bismuth Tartrate is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for handling and disposal, and emergency procedures.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)[1][2] |
| Skin | Impervious clothing and chemical-resistant gloves | Inspect gloves for integrity before use[1][3] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded or if dust/aerosols are generated[2][4] |
| General | Laboratory coat | --- |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]
-
Do not eat, drink, or smoke in the work area.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[2]
Emergency Procedures: Spills and Exposure
Immediate and appropriate responses to spills or exposure can significantly mitigate potential harm.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.[1][3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1][3] Do not let the product enter drains.[1][3]
-
Clean-up:
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][5] Seek medical attention.[2][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][5] If skin irritation persists, call a physician.[2][5]
-
Inhalation: Move the victim to fresh air.[2][3] If not breathing, give artificial respiration.[2] Seek medical attention if symptoms occur.[2]
-
Ingestion: Rinse mouth with water.[3] Do not induce vomiting.[3] Call a physician or poison control center immediately.[3]
Disposal Plan
The disposal of this compound and its containers must be handled responsibly to prevent environmental contamination.
-
Waste Classification: Dispose of contents and containers in accordance with local, regional, and national regulations for hazardous waste.[2]
-
Container Disposal: Empty containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[2]
-
Environmental Precautions: Do not allow the material to be released into the environment or enter drains.[1][6]
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Protocol for this compound Spills.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
